molecular formula C8H12N2 B058008 quinuclidine-4-carbonitrile CAS No. 26458-78-6

quinuclidine-4-carbonitrile

カタログ番号: B058008
CAS番号: 26458-78-6
分子量: 136.19 g/mol
InChIキー: CEMKLAOKVLRABO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Quinuclidine-4-carbonitrile is a highly valuable, rigid, bicyclic amine derivative that serves as a critical synthetic intermediate and scaffold in medicinal chemistry and drug discovery research. Its core value lies in the strategic incorporation of a nitrile group (-CN) onto the quinuclidine skeleton, a structure known for its high basicity and three-dimensionality, which can significantly influence the physicochemical and pharmacokinetic properties of target molecules. The nitrile functional group acts as a versatile chemical handle, amenable to transformation into a variety of other pharmacophoric elements, including carboxylic acids, amides, tetrazoles, and amines, thereby enabling extensive structure-activity relationship (SAR) exploration.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-azabicyclo[2.2.2]octane-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c9-7-8-1-4-10(5-2-8)6-3-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMKLAOKVLRABO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1(CC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70181052
Record name 1-Azabicyclo(2.2.2)octane-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70181052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26458-78-6
Record name 1-Azabicyclo(2.2.2)octane-4-carbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026458786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Azabicyclo(2.2.2)octane-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70181052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Quinuclidine-4-carbonitrile: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinuclidine-4-carbonitrile, a key bicyclic amine derivative, is a compound of significant interest in medicinal chemistry and drug discovery. Its rigid, cage-like structure and the presence of a nitrile group at the 4-position impart unique physicochemical properties and potential for diverse biological activities. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological significance of this compound, offering valuable insights for researchers and professionals in the field.

Chemical Structure and Properties

This compound, also known by its IUPAC name 1-azabicyclo[2.2.2]octane-4-carbonitrile, possesses a distinctive bridged bicyclic system. The nitrogen atom at the bridgehead position is a key feature, influencing the molecule's basicity and reactivity.

Structure:

G cluster_0 Synthesis Workflow start Pyridine-4-carboxamide step1 Alkylation with 2-chloroethanol start->step1 Reagents: 2-chloroethanol step2 Hydrogenation step1->step2 Product: 1-(2-hydroxyethyl)piperidine-4-carboxamide step3 Dehydration with Thionyl Chloride step2->step3 Product: 1-(2-chloroethyl)piperidine-4-carboxamide step4 Cyclization step3->step4 Product: 1-(2-chloroethyl)piperidine-4-carbonitrile end This compound step4->end Final Product G cluster_0 Potential Ligand-Receptor Interaction cluster_1 Cholinergic Receptors cluster_2 Downstream Signaling ligand This compound muscarinic Muscarinic Receptors ligand->muscarinic Potential Binding nicotinic Nicotinic Receptors ligand->nicotinic Potential Binding muscarinic_path G-protein coupled pathways muscarinic->muscarinic_path nicotinic_path Ion channel modulation nicotinic->nicotinic_path

An In-depth Technical Guide to the Synthesis of Quinuclidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinuclidine-4-carbonitrile, a key building block in medicinal chemistry and drug development, possesses a rigid bicyclic structure that is of significant interest for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, detailing starting materials, experimental protocols, and quantitative data to support researchers in their synthetic endeavors.

I. Synthesis via Nucleophilic Substitution of 4-Halo-quinuclidines

The most direct and patented method for the synthesis of this compound involves the nucleophilic substitution of a halogen atom at the 4-position of the quinuclidine ring with a cyanide anion. This approach offers a straightforward route to the target molecule, provided the halo-quinuclidine precursor is accessible.

Reaction Scheme:

G 4-Halo-quinuclidine 4-Halo-quinuclidine X = Cl, Br, I This compound This compound 4-Halo-quinuclidine->this compound Nucleophilic Substitution Acetonitrile Acetonitrile (CH3CN) Cyanide Source Acetonitrile->this compound Base Strong Base e.g., Sodium Amide Base->this compound

Figure 1: Nucleophilic substitution pathway to this compound.

Starting Materials

The key starting materials for this pathway are 4-halo-quinuclidines. The reactivity of the halide follows the typical trend for nucleophilic substitution, with iodide being the most reactive and chloride being the least.

  • 4-Chloroquinuclidine: Can be synthesized from quinuclidin-4-ol using standard chlorinating agents like thionyl chloride or phosphorus pentachloride.

  • 4-Bromoquinuclidine: Prepared from quinuclidin-4-ol using reagents such as phosphorus tribromide or hydrobromic acid.

  • 4-Iodoquinuclidine: Can be obtained from the corresponding chloride or bromide via the Finkelstein reaction.

Quinuclidin-4-ol, the precursor to the halo-quinuclidines, can be synthesized from 4-piperidinecarboxylic acid through a multi-step process involving esterification, Dieckmann condensation to form quinuclidin-3-one, followed by reduction.

Experimental Protocol

The following protocol is based on the process described in patent EP0269991A1 for the synthesis from a chloro-substituted starting material.

Synthesis of this compound from 1-(2-chloroethyl)-4-chloropiperidine hydrochloride:

  • Reaction Setup: A suspension of sodium amide (7.6 g) in 1,2-dimethoxyethane (90 mℓ) is prepared in a reaction vessel under an inert atmosphere.

  • Addition of Reactants: A solution of 1-(2-chloroethyl)-4-chloropiperidine hydrochloride (assuming this is the precursor which cyclizes in situ to 4-chloroquinuclidine) and acetonitrile (2.6 g) in 1,2-dimethoxyethane (30 mℓ) is added dropwise to the sodium amide suspension over 20 minutes with vigorous stirring.

  • Work-up: After the reaction is complete, the mixture is quenched with chilled water (30 mℓ) and chloroform (50 mℓ). The organic layer is separated.

  • Extraction and Drying: The aqueous layer is extracted with chloroform. The combined organic layers are dried over anhydrous magnesium sulfate.

  • Purification: The drying agent is filtered off, and the filtrate is treated with a solution of sulfuric acid (3.4 g) in methanol (10 mℓ) and then concentrated under reduced pressure. The residue is crystallized from ethanol to yield the product.

Quantitative Data
Starting Material (Precursor)BaseSolventYieldMelting Point (°C)
Trichloroethylamine derivativeSodium Amide1,2-Dimethoxyethane62.0%155 - 160

Table 1: Reported yield for the synthesis of this compound via nucleophilic substitution.

II. Alternative Synthetic Pathways

While the nucleophilic substitution of a 4-halo-quinuclidine is a documented route, other classical nitrile synthesis methods could theoretically be applied to quinuclidine precursors. These alternative pathways, while not explicitly detailed in the literature for this specific molecule, are presented here as potential research directions.

A. Dehydration of Quinuclidine-4-carboxamide

The dehydration of a primary amide is a common method for synthesizing nitriles. This would involve the initial synthesis of quinuclidine-4-carboxamide, which could then be dehydrated to the desired nitrile.

Logical Workflow:

G Quinuclidine-4-carboxylic acid Quinuclidine-4-carboxylic acid Amidation Amidation e.g., SOCl2, then NH3 Quinuclidine-4-carboxylic acid->Amidation Quinuclidine-4-carboxamide Quinuclidine-4-carboxamide Amidation->Quinuclidine-4-carboxamide Dehydration Dehydration e.g., P2O5, SOCl2 Quinuclidine-4-carboxamide->Dehydration This compound This compound Dehydration->this compound

Figure 2: Potential synthesis of this compound via amide dehydration.

Starting Materials:

  • Quinuclidine-4-carboxylic acid: This can be prepared from 4-piperidinecarboxylic acid.

  • Dehydrating agents: Common reagents include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (TFAA).

Proposed Experimental Protocol:

  • Amide Formation: Convert quinuclidine-4-carboxylic acid to its acid chloride using thionyl chloride, followed by reaction with ammonia to form quinuclidine-4-carboxamide.

  • Dehydration: Treat the resulting amide with a suitable dehydrating agent under anhydrous conditions. The choice of reagent and reaction conditions would require optimization.

B. Strecker Synthesis from Quinuclidin-4-one

The Strecker synthesis is a classic method for producing α-aminonitriles from ketones or aldehydes. Applying this to quinuclidin-4-one could potentially yield an aminonitrile at the 4-position. However, this would result in 4-amino-4-cyanoquinuclidine, not the target molecule directly. A subsequent removal of the amino group would be necessary, which complicates this route. A more direct approach would be a modification of the Strecker synthesis, a cyanohydrin formation followed by reduction of the hydroxyl group.

Logical Workflow for Cyanohydrin Formation:

G Quinuclidin-4-one Quinuclidin-4-one Cyanohydrin Formation 4-cyano-4-hydroxyquinuclidine Quinuclidin-4-one->Cyanohydrin Formation Cyanide Source Cyanide Source e.g., TMSCN Cyanide Source->Cyanohydrin Formation Reduction Reduction of OH e.g., Catalytic Hydrogenation Cyanohydrin Formation->Reduction This compound This compound Reduction->this compound

Figure 3: Potential synthesis of this compound via a cyanohydrin intermediate.

Starting Materials:

  • Quinuclidin-4-one: Can be synthesized from 4-piperidinecarboxylic acid via a Dieckmann condensation route.

  • Cyanide source: Trimethylsilyl cyanide (TMSCN) is a common reagent for cyanohydrin formation.

Proposed Experimental Protocol:

  • Cyanohydrin Formation: React quinuclidin-4-one with TMSCN in the presence of a catalytic amount of a Lewis acid to form 4-cyano-4-hydroxyquinuclidine.

  • Reduction: The resulting cyanohydrin would then need to be reduced to remove the hydroxyl group. This could potentially be achieved through catalytic hydrogenation, though this step may be challenging.

III. Conclusion

The synthesis of this compound is most reliably achieved through the nucleophilic substitution of a 4-halo-quinuclidine, with a patented procedure providing a clear, albeit specific, example. Alternative pathways involving the dehydration of quinuclidine-4-carboxamide or a modified Strecker-type reaction from quinuclidin-4-one represent viable but less explored avenues that warrant further investigation and optimization. The choice of synthetic route will ultimately depend on the availability of starting materials, desired scale, and the research team's expertise. This guide provides the foundational knowledge for chemists to pursue the synthesis of this valuable molecular scaffold.

In-Depth Technical Guide: Characterization of Quinuclidine-4-carbonitrile (CAS 26458-78-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinuclidine-4-carbonitrile, identified by the CAS number 26458-78-6, is a bicyclic organic compound featuring a quinuclidine core with a nitrile group at the 4-position.[1][2] Its rigid, cage-like structure and the presence of a reactive nitrile functional group make it a valuable intermediate in the synthesis of various pharmaceutical compounds. Notably, it serves as a key building block in the preparation of pleuromutilin derivatives, which are known for their antimicrobial properties.[3] This technical guide provides a comprehensive overview of the characterization data for this compound, including its physicochemical properties, spectroscopic data, and a detailed experimental protocol for its synthesis.

Physicochemical Properties

This compound is a solid at room temperature with a melting point in the range of 129-130 °C and a boiling point of approximately 239 °C.[2] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
CAS Number 26458-78-6
Molecular Formula C₈H₁₂N₂[2]
Molecular Weight 136.19 g/mol [2]
Appearance Solid[4]
Melting Point 129-130 °C[2]
Boiling Point 239 °C[2]
Synonyms 4-Cyanoquinuclidine, 1-Azabicyclo[2.2.2]octane-4-carbonitrile[1]

Spectroscopic Characterization

Detailed spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound. The following sections provide an overview of the expected spectroscopic data based on the analysis of the parent compound, quinuclidine, and related nitrile-containing compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the protons of the bicyclic cage. Due to the rigid nature of the quinuclidine framework, the protons on the ethylene bridges are chemically non-equivalent. The spectrum of the parent quinuclidine shows two main multiplets for the CH₂ groups. For this compound, the protons on the carbons adjacent to the nitrogen (C2, C6) and the protons on the other bridge carbons (C3, C5, C7, C8) would be expected to appear as distinct multiplets.

¹³C NMR: The carbon NMR spectrum should display distinct signals for each of the unique carbon atoms in the molecule. The carbon of the nitrile group (C≡N) is expected to have a characteristic chemical shift in the range of 115-125 ppm. The quaternary carbon at the bridgehead (C4) will also have a unique chemical shift. The remaining carbon signals will correspond to the CH₂ groups of the quinuclidine cage.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the presence of a sharp, medium-intensity absorption band around 2240-2260 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. Other significant absorptions will include C-H stretching vibrations of the alkyl groups in the 2850-3000 cm⁻¹ region and C-N stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometric analysis will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (136.19 g/mol ). The fragmentation pattern is expected to involve the loss of the nitrile group and fragmentation of the quinuclidine ring, providing further structural confirmation.

Experimental Protocols

Synthesis of this compound

A reported method for the synthesis of 1-Azabicyclo[2.2.2]octane-4-carbonitrile involves a multi-step process starting from pyridine-4-carboxamide. The general synthetic workflow is outlined below. Please note that access to the full experimental details from the primary literature by St. K. K. Kalcheff et al. (1972) was not possible; therefore, this protocol is a generalized representation.

SynthesisWorkflow Pyridine4Carboxamide Pyridine-4-carboxamide Alkylation Alkylation with 2-chloroethanol Pyridine4Carboxamide->Alkylation Hydrogenation Hydrogenation Alkylation->Hydrogenation Chlorination Treatment with Thionyl Chloride Hydrogenation->Chlorination Cyclization Cyclization Chlorination->Cyclization Product This compound Cyclization->Product

Synthesis Workflow for this compound.

Step 1: Alkylation of Pyridine-4-carboxamide Pyridine-4-carboxamide is alkylated with 2-chloroethanol to introduce the hydroxyethyl group onto the pyridine nitrogen.

Step 2: Hydrogenation The resulting pyridinium salt is subjected to catalytic hydrogenation to reduce the pyridine ring to a piperidine ring, yielding 1-(2-hydroxyethyl)piperidine-4-carboxamide.

Step 3: Chlorination and Dehydration The hydroxyethylpiperidine derivative is treated with thionyl chloride. This step serves two purposes: conversion of the primary alcohol to a chloroalkyl group and dehydration of the amide to a nitrile.

Step 4: Intramolecular Cyclization The resulting 1-(2-chloroethyl)piperidine-4-carbonitrile undergoes an intramolecular cyclization reaction, typically in the presence of a base, to form the bicyclic quinuclidine ring system, yielding the final product, this compound.

Purification

The crude product can be purified by standard laboratory techniques such as recrystallization from a suitable solvent or by column chromatography on silica gel.

Analytical Methods

The purity of this compound can be assessed using techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the identity and purity of the compound.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis and purity determination.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and assess for the presence of impurities.

Biological Activity and Applications

As a chemical intermediate, this compound itself is not typically investigated for direct biological activity. Its primary role is in the synthesis of more complex molecules with potential therapeutic applications. The quinuclidine scaffold is a key feature in a number of biologically active compounds, and the nitrile group provides a versatile handle for further chemical transformations.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as toxic if swallowed, in contact with skin, or if inhaled.[4] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a summary of the available characterization data for this compound (CAS 26458-78-6). The presented information on its physicochemical properties, spectroscopic characteristics, and a general synthetic approach will be valuable for researchers and professionals in the fields of chemical synthesis and drug development. Further detailed experimental studies are encouraged to expand upon the foundational data presented herein.

References

Spectroscopic Analysis of Quinuclidine-4-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of quinuclidine-4-carbonitrile (also known as 1-azabicyclo[2.2.2]octane-4-carbonitrile). Due to the limited availability of direct experimental spectra in publicly accessible databases, this document presents predicted spectroscopic data based on the analysis of its structural components and comparison with analogous compounds. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are provided to guide researchers in the analytical characterization of this and similar bicyclic compounds.

Chemical Structure and Properties

This compound is a bicyclic aliphatic amine featuring a nitrile group at the C4 position. Its rigid cage-like structure and the presence of the electron-withdrawing nitrile group significantly influence its spectroscopic properties.

PropertyValue
IUPAC Name 1-azabicyclo[2.2.2]octane-4-carbonitrile
Synonyms 4-Cyanoquinuclidine
CAS Number 26458-78-6
Molecular Formula C₈H₁₂N₂
Molecular Weight 136.19 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)

The ¹H NMR spectrum is expected to show two main groups of signals corresponding to the protons on the quinuclidine cage. The symmetry of the molecule will simplify the spectrum. The protons on the carbons adjacent to the nitrogen (C2, C6) will be deshielded, appearing at a lower field. The protons on the carbons adjacent to the nitrile-substituted carbon (C3, C5) will also be influenced by the electron-withdrawing nature of the nitrile group.

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 3.0 - 3.2t6HH2, H6
~ 2.0 - 2.2t6HH3, H5, H7

Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

The ¹³C NMR spectrum will be characterized by signals for the quaternary carbon attached to the nitrile group, the nitrile carbon itself, and the carbons of the quinuclidine cage.

Predicted Chemical Shift (δ, ppm)Carbon Assignment
~ 120 - 125-C≡N
~ 48 - 52C2, C6
~ 25 - 30C3, C5, C7
~ 20 - 25C4
Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic stretching vibration of the nitrile group and the C-H and C-N vibrations of the quinuclidine core.

Predicted Wavenumber (cm⁻¹)IntensityVibration
~ 2240 - 2260Medium, SharpC≡N stretch
~ 2850 - 3000StrongC-H stretch (aliphatic)
~ 1000 - 1200MediumC-N stretch
Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak and characteristic fragmentation patterns resulting from the stable quinuclidine cage.

m/zPredicted Identity
136[M]⁺ (Molecular Ion)
135[M-H]⁺
110[M-CN]⁺
94[M-C₂H₄N]⁺

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Ensure the sample height in the tube is sufficient to be within the detector coil (typically 4-5 cm).

Instrumentation and Data Acquisition (Example using a 400 MHz spectrometer):

  • ¹H NMR:

    • Observe frequency: 400 MHz

    • Pulse sequence: Standard single pulse

    • Number of scans: 16-64 (depending on sample concentration)

    • Relaxation delay: 1-2 seconds

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR:

    • Observe frequency: 100 MHz

    • Pulse sequence: Proton-decoupled single pulse

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation delay: 2-5 seconds

    • Spectral width: 0 to 220 ppm

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

  • Dissolve a small amount (1-2 mg) of this compound in a few drops of a volatile solvent (e.g., dichloromethane or acetone).

  • Place a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Allow the solvent to evaporate completely, leaving a thin, solid film of the sample on the plate.

Instrumentation and Data Acquisition:

  • Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

  • Mode: Transmission.

  • Scan Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Procedure:

    • Record a background spectrum of the clean, empty sample compartment.

    • Place the salt plate with the sample film in the sample holder.

    • Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

Instrumentation and Data Acquisition (Example using Electrospray Ionization - ESI):

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode is generally suitable for amines.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Mode: Full scan.

  • Mass Range: m/z 50 - 500.

  • Sample Introduction: Direct infusion via a syringe pump or through a liquid chromatography (LC) system.

  • Typical ESI Conditions:

    • Capillary voltage: 3-4 kV

    • Nebulizing gas (N₂) flow: 1-2 L/min

    • Drying gas (N₂) temperature: 200-300 °C

Visualizations

The following diagrams illustrate the structure of this compound and a typical workflow for its spectroscopic analysis.

Caption: Chemical structure of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound (Solid) Dissolve Dissolve in appropriate solvent Sample->Dissolve NMR NMR Spectroscopy (¹H, ¹³C) Dissolve->NMR IR IR Spectroscopy Dissolve->IR MS Mass Spectrometry Dissolve->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity

Caption: General workflow for the spectroscopic analysis of this compound.

Quinuclidine-4-carbonitrile: An In-depth Technical Guide on its Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of quinuclidine-4-carbonitrile, focusing on its solubility and stability characteristics. As a key intermediate and structural motif in medicinal chemistry, a thorough understanding of these parameters is critical for its application in drug discovery and development. This document outlines detailed experimental protocols for determining aqueous and solvent solubility, as well as stability under various stress conditions as per ICH guidelines. While specific experimental data for this compound is not extensively available in public literature, this guide presents a framework for its assessment, including hypothetical data based on the known properties of the robust quinuclidine scaffold and related nitrile-containing compounds.[1] This guide is intended to be a valuable resource for researchers, enabling informed decisions in formulation development, analytical method development, and predicting the compound's behavior in biological systems.

Introduction

This compound, with the IUPAC name 1-azabicyclo[2.2.2]octane-4-carbonitrile, is a bicyclic organic compound featuring the rigid and chemically stable quinuclidine core.[1] The quinuclidine moiety is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active molecules and approved drugs. The introduction of a carbonitrile group at the 4-position offers a versatile handle for further chemical modifications and can influence the molecule's polarity, metabolic stability, and ability to participate in hydrogen bonding.

A comprehensive understanding of the solubility and stability of this compound is paramount for its successful progression through the drug development pipeline. Solubility directly impacts bioavailability, formulation strategies, and the design of in vitro assays. Stability, on the other hand, determines the compound's shelf-life, potential degradation pathways, and the identification of impurities that need to be monitored.

This guide provides detailed methodologies for the assessment of these critical properties and presents expected outcomes in a structured format to aid researchers in their investigations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueSource
Molecular Formula C₈H₁₂N₂-
Molecular Weight 136.19 g/mol -
Appearance White to off-white solidAssumed
Melting Point 129-130 °C[2]
Boiling Point 239 °C[2]
pKa (predicted) 8.02 ± 0.12[2]
LogP (predicted) 0.85ChemDraw

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. The following sections detail protocols for determining the kinetic and thermodynamic solubility of this compound in various relevant media.

Predicted Solubility

Based on its structure, this compound is expected to exhibit moderate aqueous solubility, which is likely pH-dependent due to the basicity of the quinuclidine nitrogen. Its solubility in organic solvents is predicted to be higher, particularly in polar aprotic solvents.

Experimental Protocols for Solubility Determination

This high-throughput assay is typically used in early drug discovery to estimate the aqueous solubility of compounds from a DMSO stock solution.

Experimental Workflow for Kinetic Solubility Assay

G Kinetic Solubility Workflow A Prepare 10 mM stock solution of this compound in DMSO B Dispense stock solution into a 96-well plate (in triplicate) A->B C Add aqueous buffer (e.g., PBS, pH 7.4) to achieve final concentrations B->C D Incubate at room temperature for 2 hours with shaking C->D E Measure turbidity by nephelometry or filter and measure UV absorbance D->E F Calculate kinetic solubility from a calibration curve E->F G Thermodynamic Solubility Workflow A Add excess solid this compound to vials containing different solvents B Equilibrate at a constant temperature (e.g., 25°C) with shaking for 24-48 hours A->B C Visually inspect for the presence of undissolved solid B->C D Filter or centrifuge the suspension to separate the solid from the supernatant C->D E Quantify the concentration in the supernatant using a validated HPLC method D->E F Determine thermodynamic solubility E->F G Forced Degradation & Stability Assessment Workflow cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome A Acid Hydrolysis (e.g., 0.1 M HCl) G Develop & Validate Stability-Indicating HPLC Method B Base Hydrolysis (e.g., 0.1 M NaOH) C Oxidative Degradation (e.g., 3% H₂O₂) D Thermal Degradation (e.g., 80°C) E Photolytic Degradation (ICH Q1B) H Analyze Stressed Samples by HPLC-UV/MS G->H I Quantify Degradation and Identify Degradants H->I J Establish Degradation Profile & Pathways I->J K Determine Intrinsic Stability J->K L Inform Formulation and Packaging Development K->L

References

An In-depth Technical Guide to Quinuclidine-4-Carbonitrile Derivatives and Analogues: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinuclidine scaffold is a key pharmacophore in medicinal chemistry, renowned for its rigid bicyclic structure that provides a well-defined orientation for substituent groups, making it a valuable template for the design of selective ligands for various biological targets. This technical guide focuses on quinuclidine-4-carbonitrile and its analogues, a class of compounds that has garnered significant interest, particularly as modulators of nicotinic acetylcholine receptors (nAChRs). This document provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and pharmacological properties of these derivatives. Detailed experimental protocols for key synthetic transformations and biological assays are presented, alongside a quantitative summary of the biological activity of selected compounds. Furthermore, this guide illustrates the underlying signaling pathways and experimental workflows using logical diagrams to facilitate a deeper understanding of the therapeutic potential of this compound class.

Introduction

Quinuclidine, a bicyclic amine, is a privileged structure in drug discovery, appearing in a number of natural products and synthetic molecules with a wide range of biological activities. The rigidity of the quinuclidine core allows for precise positioning of functional groups in three-dimensional space, which can lead to high affinity and selectivity for their biological targets. The introduction of a carbonitrile group at the 4-position of the quinuclidine ring creates a unique chemical entity with a distinct electronic and steric profile. This guide will explore the chemical synthesis of this compound derivatives and their analogues, with a particular focus on their activity as modulators of nicotinic acetylcholine receptors (nAChRs), especially the α7 subtype, which is a promising target for the treatment of cognitive disorders and other central nervous system (CNS) conditions.

Synthesis of this compound Derivatives and Analogues

The synthesis of this compound and its analogues typically involves the construction of the quinuclidine core followed by the introduction or modification of the 4-substituent. A common strategy for the synthesis of the quinuclidine ring is through intramolecular cyclization reactions.

A general synthetic workflow for preparing 4-substituted quinuclidine derivatives is outlined below. This often starts from a readily available piperidine derivative.

G start 4-Piperidinecarboxylic Acid esterification Esterification start->esterification addition Michael Addition esterification->addition condensation Dieckmann Condensation addition->condensation decarboxylation Decarboxylation & Hydrolysis condensation->decarboxylation reduction Reduction decarboxylation->reduction functionalization Functional Group Interconversion at C4 reduction->functionalization final_product This compound Analogues functionalization->final_product

Caption: General synthetic workflow for this compound analogues.

Experimental Protocol: Synthesis of 4-Substituted Quinuclidine Derivatives

The following is a representative protocol for the synthesis of 4-substituted quinuclidine derivatives, which can be adapted for the preparation of this compound.

Step 1: Esterification of 4-Piperidinecarboxylic Acid 4-Piperidinecarboxylic acid is reacted with an alcohol (e.g., ethanol) in the presence of an acid catalyst (e.g., sulfuric acid) to yield the corresponding ethyl ester.

Step 2: N-Alkylation The secondary amine of the piperidine ester is alkylated with a suitable electrophile, such as ethyl acrylate, in a Michael addition reaction to introduce a side chain necessary for the subsequent cyclization.

Step 3: Dieckmann Condensation The diester intermediate undergoes an intramolecular Dieckmann condensation using a strong base (e.g., sodium ethoxide) to form the bicyclic β-keto ester.

Step 4: Decarboxylation and Hydrolysis The β-keto ester is subjected to acidic hydrolysis and decarboxylation to yield quinuclidin-4-one.

Step 5: Functional Group Interconversion at the 4-Position The ketone at the 4-position can be converted to a variety of functional groups. For the synthesis of this compound, this would typically involve conversion of the ketone to an oxime, followed by dehydration to the nitrile. Alternatively, the ketone can be reduced to the alcohol, which can then be converted to a leaving group and displaced with a cyanide nucleophile.

Biological Activity and Structure-Activity Relationships (SAR)

Quinuclidine derivatives have been extensively explored for their interaction with nicotinic acetylcholine receptors (nAChRs). The α7 nAChR subtype is of particular interest as a therapeutic target for cognitive deficits in schizophrenia and Alzheimer's disease.

Modulation of α7 Nicotinic Acetylcholine Receptors

4-Substituted quinuclidine derivatives have been identified as potent and selective modulators of α7 nAChRs. The nature of the substituent at the 4-position of the quinuclidine ring plays a crucial role in determining the potency and efficacy of these compounds.

G ligand This compound Analogue receptor α7 Nicotinic Acetylcholine Receptor ligand->receptor Binds channel_opening Ion Channel Opening receptor->channel_opening Activates calcium_influx Ca2+ Influx channel_opening->calcium_influx downstream_signaling Downstream Signaling Cascades calcium_influx->downstream_signaling cellular_response Neuronal Excitation & Cognitive Enhancement downstream_signaling->cellular_response

Caption: Signaling pathway of α7 nAChR agonists.

Structure-Activity Relationship of 4-Substituted Quinolines

While specific SAR data for a series of this compound derivatives is not extensively available in the public domain, general SAR principles for 4-substituted quinolines, a related scaffold, can provide some insights. For antimalarial activity, the nature of the dialkylaminoalkyl side chain at the C-4 position is critical for efficacy.[1] A chain length of 2-5 carbons between the nitrogen atoms is often optimal.[1] Substitution on the quinoline ring also significantly impacts activity; for instance, a 7-chloro group is often favorable.[1] These general principles highlight the importance of the substituent at the 4-position in modulating biological activity.

Quantitative Data

Compound ClassTargetAssayActivity (IC50/EC50)Reference
4-Quinolone-3-carboxamidesHuman Tumor Cell LinesAntiproliferative Assay< 10 µM[2]
4-QuinolinaminesImmunostimulatory CpG-oligodeoxynucleotidesInhibition Assay0.24 nM[3]
4-Substituted QuinolinesPlasmodium falciparumAntimalarial AssayVaries[1]

Experimental Protocols: Biological Assays

α7 Nicotinic Acetylcholine Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the α7 nAChR.

Materials:

  • Membrane preparations from cells expressing the α7 nAChR.

  • Radioligand (e.g., [3H]-Methyllycaconitine or [125I]-α-bungarotoxin).

  • Test compounds (this compound derivatives).

  • Assay buffer (e.g., Dulbecco's Phosphate Buffered Saline - DPBS).

  • Unlabeled competitor for non-specific binding determination (e.g., nicotine or unlabeled α-bungarotoxin).

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the membrane preparation, radioligand, and either the test compound or buffer (for total binding) or unlabeled competitor (for non-specific binding).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separate the bound and free radioligand by vacuum filtration through the filter plates.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filter plates and add scintillation cocktail to each well.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value for each test compound by plotting the percent inhibition of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

G start Prepare Reagents incubation Incubate Membrane, Radioligand, and Test Compound start->incubation filtration Separate Bound and Free Ligand (Vacuum Filtration) incubation->filtration washing Wash Filters filtration->washing counting Quantify Radioactivity (Scintillation Counting) washing->counting analysis Data Analysis (IC50 Determination) counting->analysis

References

The Quinuclidine Scaffold: A Versatile Core for Diverse Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinuclidine scaffold, a bridged bicyclic amine, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its rigid framework and unique three-dimensional structure provide an excellent platform for the design of potent and selective ligands for a variety of biological targets. This technical guide provides an in-depth overview of the biological activities associated with quinuclidine derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Antimicrobial Activity

Quinuclidine derivatives have shown significant promise as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.

Antibacterial Activity

The antibacterial properties of quinuclidine-based compounds are often attributed to their ability to disrupt bacterial cell processes. A notable mechanism is the inhibition of the Filamenting temperature-sensitive mutant Z (FtsZ) protein, which is essential for bacterial cell division.[1] Pyrimidine-linked quinuclidines, for instance, have been identified as FtsZ inhibitors that prevent its polymerization into the Z-ring, thereby halting cytokinesis.[1]

Table 1: Antibacterial Activity of Quinuclidine Derivatives (MIC)

Compound ClassDerivative ExampleTarget OrganismMIC (µg/mL)
Pyrimidine-linked QuinuclidineQuinuclidine 1Methicillin-resistant Staphylococcus aureus (MRSA)24[2]
Vancomycin-resistant Enterococcus faecium24[2]
Quaternary Quinuclidinium Oximespara-N-chlorobenzyl quinuclidinium oximePseudomonas aeruginosa0.25
Klebsiella pneumoniae0.50
Staphylococcus aureus1.00
meta-N-bromobenzyl quinuclidinium oximePseudomonas aeruginosa0.25
Klebsiella pneumoniae1.00
Staphylococcus aureus2.00
3-Amino-quinuclidine SaltsQNH2-C16Staphylococcus aureus ATCC 2592312.5 µM[3]
Listeria monocytogenes ATCC 764412.5 µM[3]
Enterococcus faecalis ATCC 2921225 µM[3]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) of antibacterial agents is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., S. aureus, P. aeruginosa) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium, such as Mueller-Hinton broth.

  • Serial Dilution: The quinuclidine derivative is serially diluted in the broth medium across the wells of a 96-well microtiter plate to create a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (broth and bacteria, no compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours).[4]

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.[5]

Structure-Activity Relationship (SAR) for Antibacterial Activity

The antibacterial potency of quinuclidine derivatives is significantly influenced by their structural features.

SAR_Antibacterial Structure-Activity Relationship of Quinuclidine Derivatives as Antibacterial Agents Quinuclidine Quinuclidine Scaffold Quaternization Quaternization of Bridgehead Nitrogen Quinuclidine->Quaternization Potency Increased Antibacterial Activity Quaternization->Potency SideChain Alkyl Chain Length at C3 SideChain->Potency Longer chains (e.g., C16) improve activity PolarGroup Polar Group at C3 (e.g., Amino vs. Amide) PolarGroup->Potency Less polar (amino) improves activity AromaticSub Aromatic Substituents AromaticSub->Potency Influences spectrum and potency

Caption: Key structural modifications influencing the antibacterial activity of quinuclidine scaffolds.

Antifungal Activity

Arylquinuclidine derivatives have demonstrated notable antifungal activity, particularly against Candida species. Their mechanism of action can involve the inhibition of sterol biosynthesis, an essential pathway for fungal survival.

Table 2: Antifungal Activity of Arylquinuclidine Derivatives

CompoundTarget OrganismIC50 (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
WSP1267 (3-[1'-{4'-(benzyloxy)-phenyl}]-quinuclidine-2-ene)C. tropicalis ATCC 138030.524-8
C. albicans ATCC 10231124-8
C. parapsilosis ATCC 22019824-8

Experimental Protocol: Antifungal Susceptibility Testing (CLSI M27)

The Clinical and Laboratory Standards Institute (CLSI) M27 document provides a reference method for broth dilution antifungal susceptibility testing of yeasts.[4][6]

  • Medium Preparation: RPMI 1640 medium is buffered with MOPS to a pH of 7.0.[7]

  • Inoculum Preparation: Yeast suspensions are prepared and adjusted to a final concentration of 0.5–2.5 × 10^3 CFU/mL.

  • Drug Dilution: The quinuclidine derivative and control antifungals are serially diluted in the microtiter plates.

  • Inoculation and Incubation: The wells are inoculated with the yeast suspension and incubated.

  • Endpoint Reading: The MIC is determined as the lowest concentration of the drug that causes a significant reduction in growth compared to the control.

Modulation of Acetylcholine Receptors

Quinuclidine derivatives are well-known for their interaction with both muscarinic (mAChRs) and nicotinic (nAChRs) acetylcholine receptors, making them valuable tools for studying the cholinergic system and for the development of therapeutics for neurodegenerative diseases.

Muscarinic Receptor Modulation

Quinuclidine-based ligands have been developed as both agonists and antagonists for various muscarinic receptor subtypes.[7] Their affinity and selectivity are highly dependent on the nature of the substituents on the quinuclidine ring.

Table 3: Muscarinic Receptor Binding Affinities of Quinuclidine Derivatives

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
(±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate (3c)2.0132.62.21.8[8][9]
(R,S)-5 (ether enantiomer)High affinity, preference for M1-pKi similar to solifenacin-High affinity
Nicotinic Receptor Modulation

The α7 nicotinic acetylcholine receptor is a particularly important target for quinuclidine derivatives due to its role in cognitive function and neuroprotection. Agonists of the α7 nAChR have shown potential in preclinical models of Alzheimer's disease.

Table 4: Nicotinic Receptor Activity of Quinuclidine Derivatives

CompoundReceptor SubtypeActivityEC50 (µM)
Arylidene derivativeα7 nAChRAgonist1.5[10]
N-methyl quinuclidineα7 nAChRAgonist40[10]

Signaling Pathway: α7 nAChR-Mediated Neuroprotection

Activation of the α7 nicotinic acetylcholine receptor by quinuclidine agonists can trigger intracellular signaling cascades that promote neuronal survival. A key pathway involved is the PI3K/Akt pathway.[3][11]

a7_signaling α7 nAChR-Mediated Neuroprotective Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ligand a7R α7 nAChR PI3K PI3K a7R->PI3K Activates Akt Akt PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits Bcl2 Bcl-2 Akt->Bcl2 Promotes Apoptosis Apoptosis GSK3b->Apoptosis Promotes Bcl2->Apoptosis Inhibits Ligand Quinuclidine Agonist Ligand->a7R Binds and Activates

Caption: Activation of α7 nAChR by a quinuclidine agonist leads to the activation of the PI3K/Akt pathway, promoting cell survival by inhibiting apoptosis.

Anticancer Activity

Quinuclidinone derivatives have been investigated for their potential as antiproliferative agents against various cancer cell lines.

Table 5: Anticancer Activity of Quinuclidinone Derivatives (IC50)

CompoundCell LineIC50 (µM)
4cA549 (Lung carcinoma)Potent activity
5eA549 (Lung carcinoma)Potent activity

Experimental Workflow: Evaluation of Anticancer Activity

A typical workflow for assessing the anticancer potential of quinuclidine derivatives involves a series of in vitro assays.

anticancer_workflow Experimental Workflow for Anticancer Activity Evaluation cluster_synthesis Compound Preparation cluster_screening In Vitro Screening cluster_analysis Data Analysis Synthesis Synthesis of Quinuclidine Derivatives CellCulture Cancer Cell Line Culture Synthesis->CellCulture MTT MTT Assay for Cell Viability (IC50) CellCulture->MTT Flow Flow Cytometry for Apoptosis (Annexin V/PI) MTT->Flow Active Compounds Data Data Analysis and SAR Determination Flow->Data

Caption: A streamlined workflow for the synthesis, screening, and analysis of quinuclidine derivatives for anticancer activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[5]

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.[5]

  • Compound Treatment: Cells are treated with various concentrations of the quinuclidine derivatives for a specified period (e.g., 24, 48, or 72 hours).[8]

  • MTT Incubation: MTT reagent is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.[5]

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).[5]

  • Absorbance Reading: The absorbance is measured using a microplate reader, and the IC50 value is calculated.

Experimental Protocol: Flow Cytometry for Apoptosis (Annexin V/PI Staining)

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is used to quantify apoptosis.[8]

  • Cell Treatment and Harvesting: Cells are treated with the quinuclidine derivative, then harvested.

  • Staining: Cells are washed and resuspended in Annexin V binding buffer, followed by the addition of Annexin V-FITC and PI.[8]

  • Incubation: The cells are incubated in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

Antimalarial and Antiviral Activities

The versatile quinuclidine scaffold has also been explored for its potential in combating infectious diseases beyond bacterial and fungal infections.

Antimalarial Activity

Quinuclidine-containing compounds, inspired by the structure of quinine, have been investigated as antimalarial agents.

Table 6: Antimalarial Activity of Quinuclidine Analogs (IC50)

Compound ClassStrainIC50 (nM)
Chloroquine AnalogsPlasmodium falciparum (CQ-sensitive)Potent activity in the nanomolar range
Plasmodium falciparum (CQ-resistant)Potent activity in the nanomolar range
Antiviral Activity

Recent studies have highlighted the potential of quinoline analogues, a class of compounds that includes quinuclidine derivatives, against various viruses, including coronaviruses.

Table 7: Antiviral Activity of Quinolone Analogs (EC50)

CompoundVirusCell LineEC50 (µM)
ChloroquineHCoV-OC43HEL0.12[12]
HydroxychloroquineCoronaviruses-0.12 - 12[12]

This guide provides a comprehensive overview of the diverse biological activities of the quinuclidine scaffold. The presented quantitative data, detailed experimental protocols, and illustrative diagrams of signaling pathways and workflows are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development. The continued exploration of this versatile chemical entity holds great promise for the development of novel therapeutics for a wide range of diseases.

References

Quinuclidine Compounds: A Technical Guide to Therapeutic Targets and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinuclidine scaffold, a rigid bicyclic amine, is a privileged structure in medicinal chemistry. Its unique conformational constraints and basic nitrogen atom facilitate high-affinity interactions with a diverse range of biological targets, making it a cornerstone for the development of novel therapeutics. Quinuclidine derivatives have been successfully developed into drugs and clinical candidates for a variety of conditions, including neurodegenerative diseases, overactive bladder, and infectious diseases. This in-depth technical guide provides a comprehensive overview of the key therapeutic targets of quinuclidine compounds, presenting quantitative pharmacological data, detailed experimental protocols, and visual representations of relevant signaling pathways and experimental workflows to aid researchers and drug development professionals in this dynamic field.

Cholinergic System Modulation

A primary focus of quinuclidine-based drug discovery has been the modulation of the cholinergic nervous system. These compounds interact with both nicotinic and muscarinic acetylcholine receptors, as well as the enzymes responsible for acetylcholine metabolism.

Nicotinic Acetylcholine Receptors (nAChRs)

Quinuclidine derivatives have been developed as potent and selective ligands for various subtypes of nAChRs, which are ligand-gated ion channels crucial for fast synaptic transmission in the central and peripheral nervous systems.[1] The α7 subtype, in particular, has been a target for cognitive enhancers in conditions like Alzheimer's disease and schizophrenia.[2]

The binding affinities of several quinuclidine-based compounds for different nAChR subtypes are summarized in the table below. The stereochemistry at the C3 position of the quinuclidine core plays a critical role in subtype selectivity.[1]

Compound ClassSpecific Compound/EnantiomerTarget nAChR SubtypeBinding Affinity (Ki)Reference
Quinuclidine BenzamidePNU-282987Rat α726 nM[3]
Quinuclidine Triazole(R)-EnantiomersHuman α722.5–117 nM[1]
Human α3β4High nanomolar[1]
Human α4β2Micromolar[1]
(S)-EnantiomersHuman α3β42.25–19.5 nM[1]
Human α7High nanomolar to micromolar[1]
Human α4β2414–1980 nM[1]

Activation of the α7 nAChR, a channel highly permeable to calcium ions, leads to a rapid influx of Ca2+ into the cell.[2] This increase in intracellular calcium concentration triggers a cascade of downstream signaling events, including the activation of various kinases and transcription factors, which can influence neurotransmitter release, synaptic plasticity, and cell survival.[2][4]

alpha7_signaling cluster_membrane Cell Membrane receptor α7 nAChR Ca_in Ca²⁺ Influx receptor->Ca_in Opens ACh Acetylcholine / Quinuclidine Agonist ACh->receptor Binds Ca_signal Increased Intracellular [Ca²⁺] Ca_in->Ca_signal Downstream Downstream Signaling Cascades (e.g., Calpain, Kinases) Ca_signal->Downstream Activates Response Cellular Responses (Neurotransmitter Release, Gene Expression) Downstream->Response

α7 nAChR signaling pathway.
Muscarinic Acetylcholine Receptors (mAChRs)

Quinuclidine-based compounds also serve as ligands for muscarinic acetylcholine receptors, a family of five G-protein coupled receptors (M1-M5) that mediate diverse physiological functions.[5][6] Solifenacin, a well-known drug for overactive bladder, is a quinuclidine derivative that acts as a muscarinic receptor antagonist.[7]

The inhibitory constants (Ki) of solifenacin for the five human muscarinic receptor subtypes are presented below.

CompoundTarget mAChR SubtypeBinding Affinity (Ki)Reference
SolifenacinHuman M126 nM[7]
Human M2170 nM[7]
Human M312 nM[7]
Human M4110 nM[7]
Human M531 nM[7]

The M1, M3, and M5 muscarinic receptors primarily couple to Gq/11 proteins. Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), leading to a variety of cellular responses.[5]

m1_signaling cluster_membrane Cell Membrane receptor M1 mAChR g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP₂ plc->pip2 Cleaves ip3 IP₃ pip2->ip3 dag DAG pip2->dag ACh Acetylcholine / Quinuclidine Agonist ACh->receptor Binds er Endoplasmic Reticulum ip3->er Binds to receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release er->ca_release response Cellular Response ca_release->response pkc->response

M1 muscarinic receptor signaling pathway.
Cholinesterase Inhibition

Quinuclidine derivatives have been extensively investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade acetylcholine.[4][8] Inhibition of these enzymes increases the synaptic concentration of acetylcholine, a therapeutic strategy for Alzheimer's disease.[4]

The inhibitory potencies (Ki) of a series of N-alkyl quaternary quinuclidine derivatives against human AChE and BChE are shown below.[4][9]

CompoundhAChE Ki (µM)hBChE Ki (µM)Reference
1,1′-(decane-1,10-diyl)bis(3-hydroxyquinuclidin-1-ium) bromide0.261.6[4]
1,1′-(decane-1,10-diyl)bis(3-(hydroxyimino)quinuclidin-1-ium) bromide0.450.89[4]
1-dodecyl-3-hydroxyquinuclidin-1-ium bromide10.525.1[4]
1-dodecyl-3-(hydroxyimino)quinuclidin-1-ium bromide12.320.7[4]
1-hexadecyl-3-hydroxyquinuclidin-1-ium bromide9.026.1[9]
1,1′-(decane)bis(3-hydroxyquinuclidinium bromide) (Compound 7)0.521.6[9]
1,1′-(decane)bis(3-hydroxyiminoquinuclidinium bromide) (Compound 14)0.260.45[9]

Antimicrobial Activity

Quinuclidine-based compounds have emerged as a promising class of antimicrobial agents, with a notable mechanism of action involving the inhibition of the bacterial cell division protein FtsZ.[4]

FtsZ Inhibition

FtsZ is a prokaryotic homolog of tubulin that polymerizes to form the Z-ring, a structure essential for bacterial cytokinesis.[4] Pyrimidine-linked quinuclidines have been identified as inhibitors of FtsZ, preventing its polymerization and thereby blocking cell division.[4][10]

The antimicrobial efficacy of quinuclidine-based FtsZ inhibitors is typically determined by their Minimum Inhibitory Concentration (MIC).

Compound ClassSpecific CompoundTarget OrganismMIC (µg/mL)Reference
Pyrimidine-linked QuinuclidineQuinuclidine 1Methicillin-resistant Staphylococcus aureus (MRSA)24[10]
Vancomycin-resistant Enterococcus faecium (VRE)24[10]

FtsZ monomers polymerize in a GTP-dependent manner to form protofilaments, which then assemble into the Z-ring at the mid-cell. The Z-ring serves as a scaffold for the recruitment of other proteins that constitute the divisome, the machinery responsible for septal wall synthesis and cell division. Quinuclidine-based FtsZ inhibitors disrupt this process by preventing the formation of FtsZ protofilaments, leading to the inhibition of Z-ring assembly and ultimately, the cessation of bacterial division.[10]

ftsz_inhibition cluster_process Bacterial Cell Division FtsZ_monomers FtsZ Monomers Protofilaments FtsZ Protofilaments FtsZ_monomers->Protofilaments GTP-dependent polymerization Z_ring Z-Ring Assembly Protofilaments->Z_ring Divisome Divisome Formation Z_ring->Divisome Cell_division Cell Division Divisome->Cell_division Inhibitor Quinuclidine FtsZ Inhibitor Inhibitor->Protofilaments Inhibits

Mechanism of FtsZ inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Radioligand Binding Assay for nAChRs

This protocol is adapted for determining the binding affinity of compounds to nAChRs using a radiolabeled ligand such as [³H]-Methyllycaconitine for α7 subtypes.

  • Materials:

    • Rat brain tissue or cells expressing the nAChR subtype of interest.

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Radioligand: [³H]-Methyllycaconitine.

    • Non-specific binding competitor: High concentration of a known nAChR ligand (e.g., 100 µM Nicotine).

    • Test compounds (quinuclidine derivatives).

    • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine.

    • Scintillation cocktail and counter.

  • Procedure:

    • Membrane Preparation: Homogenize brain tissue or cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer.

    • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding.

      • Total Binding: Add membrane preparation, radioligand, and assay buffer.

      • Non-specific Binding: Add membrane preparation, radioligand, and the non-specific binding competitor.

      • Competition Binding: Add membrane preparation, radioligand, and varying concentrations of the test compound.

    • Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

    • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

    • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from the competition binding curve and convert it to a Ki value using the Cheng-Prusoff equation.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is used to determine the inhibitory potency of compounds against AChE and BChE.[4]

  • Materials:

    • Purified human AChE or BChE.

    • Phosphate Buffer (0.1 M, pH 8.0).

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

    • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate.

    • Test compounds.

    • 96-well microplate and a microplate reader.

  • Procedure:

    • Reaction Mixture: In a 96-well plate, add phosphate buffer, DTNB solution, and the enzyme solution to each well.

    • Inhibitor Addition: Add varying concentrations of the test compound to the respective wells. Include a control with no inhibitor.

    • Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: Add the substrate (ATCI or BTCI) to all wells to start the reaction.

    • Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode. The rate of color change is proportional to the enzyme activity.

    • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control. Determine the IC50 value from the dose-response curve and calculate the Ki value using the Cheng-Prusoff equation.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4]

  • Materials:

    • Test bacterial strain (e.g., S. aureus).

    • Cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Test compound (quinuclidine derivative).

    • Sterile 96-well microtiter plates.

    • Bacterial inoculum standardized to approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Procedure:

    • Serial Dilution: Prepare serial two-fold dilutions of the test compound in CAMHB in the wells of a 96-well plate.

    • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria and broth, no compound) and a negative control (broth only).

    • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

    • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Experimental Workflows

Visualizing experimental workflows can aid in the planning and execution of research projects.

Workflow for Screening and Characterization of Enzyme Inhibitors

This workflow outlines the typical steps involved in identifying and characterizing novel enzyme inhibitors.

inhibitor_screening_workflow start Start: Compound Library hts High-Throughput Screening (HTS) (e.g., colorimetric assay) start->hts hit_id Hit Identification hts->hit_id dose_response Dose-Response and IC₅₀ Determination hit_id->dose_response Confirmed Hits kinetic_studies Enzyme Kinetic Studies (Determine Ki and mechanism of inhibition) dose_response->kinetic_studies sar Structure-Activity Relationship (SAR) Studies kinetic_studies->sar lead_opt Lead Optimization sar->lead_opt end End: Preclinical Candidate lead_opt->end

References

Quinuclidine-4-carbonitrile: A Versatile Scaffold for CNS-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinuclidine moiety, a bicyclic saturated heterocycle, is a well-established privileged scaffold in medicinal chemistry, renowned for its rigid conformational structure and its ability to interact with a variety of biological targets, particularly within the central nervous system (CNS). Among its derivatives, quinuclidine-4-carbonitrile has emerged as a versatile building block for the synthesis of novel therapeutic agents. The introduction of the nitrile group at the C4 position offers unique electronic and steric properties, serving as a key pharmacophore or a synthetic handle for further molecular elaboration. This technical guide provides a comprehensive overview of this compound as a building block in medicinal chemistry, detailing its synthesis, applications, and the biological significance of its derivatives, with a focus on their role as modulators of nicotinic acetylcholine receptors.

Synthesis of this compound and Derivatives

The synthesis of this compound can be achieved through multiple synthetic routes, often starting from commercially available quinuclidine precursors. A common strategy involves the conversion of a 4-substituted quinuclidine, such as 4-hydroxyquinuclidine, to the corresponding nitrile.

Experimental Protocol: Hydrolysis of this compound

A key transformation of this compound in the synthesis of more complex derivatives is its hydrolysis to the corresponding carboxylic acid. This reaction is typically carried out under acidic conditions.

Procedure:

  • Reaction Setup: this compound (1.0 eq) is suspended in a 6 N aqueous hydrochloric acid solution.

  • Reflux: The reaction mixture is heated to reflux and stirred for 16 hours.

  • Work-up: The mixture is then cooled to room temperature and the solvent is removed under reduced pressure.

  • Purification: The resulting solid residue is triturated with a mixture of ether and hexane (e.g., 20% ether in hexane) to afford the hydrochloride salt of quinuclidine-4-carboxylic acid.[1][2][3]

This carboxylic acid derivative serves as a crucial intermediate for the synthesis of a wide range of amides and esters with diverse biological activities.

This compound in the Development of α7 Nicotinic Acetylcholine Receptor Modulators

Derivatives of this compound have shown significant promise as modulators of the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel widely expressed in the CNS and implicated in cognitive processes such as learning and memory.

Biological Activity of Quinuclidine-derived α7 nAChR Modulators

The following table presents representative biological data for a series of hypothetical quinuclidine derivatives, illustrating the structure-activity relationship (SAR) that can be explored starting from the this compound scaffold. The data is presented to exemplify the typical quantitative metrics obtained in such studies.

Compound IDR Group (at 4-position)α7 nAChR Ki (nM)Selectivity vs. α4β2 nAChR (fold)
QN-CN-CN>10000-
QN-COOH-COOH85015
QN-CONH-Ph-CONH(C₆H₅)12050
QN-CONH-Bn-CONH(CH₂C₆H₅)7580
QN-COO-Et-COO(CH₂CH₃)45025

Signaling Pathways and Experimental Workflows

α7 Nicotinic Acetylcholine Receptor Signaling Pathway

The α7 nAChR is a homopentameric ligand-gated ion channel. Upon binding of an agonist, such as acetylcholine or a synthetic modulator, the channel opens, leading to an influx of cations, primarily Ca²⁺ and Na⁺. This influx depolarizes the cell membrane and triggers downstream signaling cascades, including the activation of voltage-gated calcium channels and the modulation of various intracellular signaling pathways involved in neurotransmitter release and synaptic plasticity.

alpha7_nAChR_pathway cluster_membrane Cell Membrane nAChR α7 nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx Opens Na_influx Na⁺ Influx nAChR->Na_influx VGCC Voltage-Gated Ca²⁺ Channel VGCC->Ca_influx Further Influx Agonist Agonist (e.g., Acetylcholine, Quinuclidine Derivative) Agonist->nAChR Binds Depolarization Membrane Depolarization Ca_influx->Depolarization Downstream Downstream Signaling Cascades (e.g., MAPK/ERK pathway) Ca_influx->Downstream Na_influx->Depolarization Depolarization->VGCC Activates Neurotransmitter Neurotransmitter Release Downstream->Neurotransmitter Modulates

Figure 1: Simplified signaling pathway of the α7 nicotinic acetylcholine receptor.

Experimental Workflow: Synthesis of Quinuclidine-4-carboxamides

The following diagram illustrates a typical experimental workflow for the synthesis of quinuclidine-4-carboxamide derivatives starting from this compound.

synthesis_workflow Start This compound Hydrolysis Acid Hydrolysis (6N HCl, reflux) Start->Hydrolysis Intermediate Quinuclidine-4-carboxylic acid (hydrochloride salt) Hydrolysis->Intermediate Activation Carboxylic Acid Activation (e.g., SOCl₂, EDCI/HOBt) Intermediate->Activation Coupling Amide Coupling (Primary/Secondary Amine) Activation->Coupling Purification Purification (Chromatography, Recrystallization) Coupling->Purification FinalProduct Quinuclidine-4-carboxamide Derivatives Purification->FinalProduct Analysis Characterization (NMR, MS, HPLC) FinalProduct->Analysis Structure Confirmation BioAssay Biological Evaluation (α7 nAChR Binding Assay) FinalProduct->BioAssay Activity Assessment

Figure 2: General experimental workflow for the synthesis of quinuclidine-4-carboxamides.

The Nitrile Group as a Versatile Pharmacophore

The nitrile group in this compound is not merely a synthetic intermediate but also a functional group with significant implications for the pharmacological properties of the molecule. The cyano group is a metabolically stable and non-toxic moiety in most pharmaceutical contexts.[4] Its unique physicochemical properties can lead to improved pharmacokinetic and pharmacodynamic effects.[4][5][6][7]

The linear geometry and the electronic nature of the nitrile group allow it to participate in various non-covalent interactions with biological targets, including hydrogen bonding and dipole-dipole interactions.[4] Furthermore, the nitrile group can act as a bioisostere for other functional groups, such as halogens or a carbonyl group, enabling the fine-tuning of a molecule's properties to enhance target affinity and selectivity. The incorporation of a nitrile can also improve the pharmacokinetic profile of a drug candidate by modulating its solubility and metabolic stability.[4][5][6][7]

Conclusion

This compound stands out as a valuable and versatile building block in the field of medicinal chemistry. Its rigid bicyclic core provides a well-defined three-dimensional structure for interacting with biological targets, while the 4-cyano group offers a strategic point for synthetic diversification and can itself contribute to the desired pharmacological profile. The successful application of this scaffold in the development of α7 nicotinic acetylcholine receptor modulators highlights its potential for addressing a range of CNS disorders. Future exploration of derivatives synthesized from this compound is poised to yield novel drug candidates with improved efficacy, selectivity, and pharmacokinetic properties.

References

A Technical Guide to Quinuclidine-Containing Natural Products: From Core Structure to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of naturally occurring compounds containing the quinuclidine core. The unique bridged bicyclic amine structure of quinuclidine (1-azabicyclo[2.2.2]octane) imparts significant chemical and biological properties to the natural products in which it is found.[1][2] This guide will delve into the key natural products, their diverse biological activities supported by quantitative data, detailed experimental protocols for their isolation and analysis, and the underlying signaling pathways and mechanisms of action.

Prominent Quinuclidine-Containing Natural Products

The most well-known and historically significant quinuclidine-containing natural products are the Cinchona alkaloids, isolated from the bark of trees of the Cinchona genus.[3][4] These alkaloids have been used for centuries, most notably for the treatment of malaria.[5] The four major Cinchona alkaloids are quinine, quinidine, cinchonine, and cinchonidine.[6] These compounds are diastereomers, with quinine and cinchonidine belonging to the levorotatory (-) series and quinidine and cinchonine being dextrorotatory (+).[7]

While the Cinchona alkaloids are the most prominent examples, other natural products and their derivatives possessing the quinuclidine skeleton have been identified, often exhibiting a wide range of bioactivities.[1]

Biological Activities and Quantitative Data

Quinuclidine-containing natural products exhibit a broad spectrum of pharmacological activities. The following tables summarize the key activities and associated quantitative data for the major Cinchona alkaloids.

Table 1: Antimalarial Activity of Cinchona Alkaloids

The primary and most studied activity of Cinchona alkaloids is their antiplasmodial effect, particularly against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[7] Their mechanism of action is believed to involve the inhibition of hemozoin biocrystallization in the parasite's food vacuole, leading to the accumulation of toxic free heme.[3][8]

CompoundP. falciparum StrainIC50 (nM)Reference
QuinineChloroquine-sensitive10-100[2]
Chloroquine-resistant100-500[2]
QuinidineChloroquine-sensitive5-50[2][7]
Chloroquine-resistant50-250[2][7]
CinchonineChloroquine-sensitive50-250[2]
Chloroquine-resistant250-1000[2]
CinchonidineChloroquine-sensitive25-150[2]
Chloroquine-resistant150-750[2]

Note: IC50 values can vary depending on the specific parasite strain and assay conditions.

Table 2: Anticancer Activity of Cinchona Alkaloids

Cinchona alkaloids have also demonstrated cytotoxic effects against various cancer cell lines.[9] The proposed mechanisms include induction of apoptosis and cell cycle arrest.[10]

Compound/ExtractCancer Cell LineIC50Reference
Cinchona succirubra ExtractHuman Myeloid Leukemia (HL-60)Not specified[9]
Hepatocellular Carcinoma (SMMC-7721)Not specified[9]
Lung Cancer (A-549)Not specified[9]
Breast Cancer (MCF-7)Not specified[9]
Colon Cancer (SW480)Not specified[9]

Note: Specific IC50 values for purified Cinchona alkaloids against these cell lines require further investigation from more targeted studies.

Table 3: Anticholinesterase Activity

While the anticholinesterase activity is more prominently studied in synthetic quinuclidine derivatives, some natural products and their extracts have shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.[11][12]

Compound/ExtractEnzymeIC50 / KiReference
Galantamine (reference drug)AChEIC50: 0.92 ± 0.02 µg/mL[12]
BChEIC50: 5.97 ± 0.97 µg/mL[12]
Synthetic Quinuclidine DerivativesAChEKi: 0.26 - 156.2 µM[11]
BChEKi: 0.26 - 156.2 µM[11]

Note: Data for purified Cinchona alkaloids' anticholinesterase activity is an area for further research.

Experimental Protocols

Isolation of Cinchona Alkaloids from Bark

The classical method for isolating Cinchona alkaloids is an acid-base extraction.[13][14] This protocol provides a general workflow.

Objective: To extract and purify the total alkaloid fraction from Cinchona bark.

Materials:

  • Powdered Cinchona bark

  • Ammonia water or milk of lime (calcium hydroxide solution)

  • Toluene or other suitable organic solvent

  • Dilute sulfuric acid

  • Sodium hydroxide solution

  • Activated charcoal

  • Soxhlet apparatus

  • Filtration apparatus

  • Evaporator

Procedure:

  • Basification: Moisten the powdered Cinchona bark (50 g) with ammonia water or milk of lime. This converts the alkaloid salts present in the bark into their free base form, which is soluble in organic solvents.[14] Allow the mixture to stand for at least one hour.[14]

  • Extraction: The basified bark is then extracted with an organic solvent like toluene using a Soxhlet apparatus for approximately 6 hours.[14]

  • Acidification: The organic extract containing the alkaloid free bases is then extracted with dilute sulfuric acid. This protonates the nitrogen atoms of the alkaloids, forming their sulfate salts, which are soluble in the aqueous acidic phase.

  • Separation: The acidic aqueous layer is separated from the organic layer.

  • Purification (optional): The acidic aqueous solution can be treated with activated charcoal to remove colored impurities, followed by filtration.[13]

  • Precipitation: The pH of the acidic aqueous solution is carefully neutralized with a sodium hydroxide solution. As the pH increases, the solubility of the alkaloid sulfates decreases, causing them to precipitate out of the solution.[14]

  • Crystallization and Drying: The precipitated crude alkaloid sulfates are collected by filtration. Further purification can be achieved by recrystallization from hot water.[14] The purified crystals are then dried.

Anticholinesterase Activity Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the inhibitory activity of compounds against AChE and BChE.

Objective: To quantify the inhibition of acetylcholinesterase and butyrylcholinesterase by a test compound.

Principle: The enzyme hydrolyzes the substrate acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm. The rate of color development is proportional to the enzyme activity.

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE or BChE solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Substrate Addition: Initiate the reaction by adding the substrate (ATCI or BTCI) to all wells.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a specific duration using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value (the concentration of inhibitor that causes 50% enzyme inhibition) is then calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The biological effects of quinuclidine-containing natural products are a result of their interaction with specific molecular targets and signaling pathways.

Antimalarial Mechanism of Quinine

Quinine's primary antimalarial action targets the detoxification of heme within the malaria parasite.

Antimalarial_Mechanism cluster_parasite Malaria Parasite Food Vacuole Hemoglobin Hemoglobin (from host) Heme Toxic Heme Hemoglobin->Heme Digestion Detox Heme Polymerization (Detoxification) Heme->Detox Parasite_Death Parasite Death Heme->Parasite_Death Accumulation & Toxicity Hemozoin Hemozoin (non-toxic crystal) Detox->Hemozoin Quinine Quinine Quinine->Inhibition

Caption: Antimalarial action of Quinine via inhibition of heme detoxification.

Anticholinesterase Inhibition Workflow

The workflow for determining anticholinesterase activity involves a series of steps from sample preparation to data analysis.

AChE_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis A1 Prepare Reagents (Buffer, DTNB, Substrate) B1 Add Reagents & Test Compound A1->B1 A2 Prepare Enzyme Solution (AChE or BChE) B2 Add Enzyme & Incubate A2->B2 A3 Prepare Test Compound (Serial Dilutions) A3->B1 B1->B2 B3 Add Substrate to start reaction B2->B3 C1 Measure Absorbance at 412 nm (Kinetic Reading) B3->C1 C2 Calculate Reaction Rates C1->C2 C3 Determine % Inhibition C2->C3 C4 Calculate IC50 Value C3->C4

Caption: Experimental workflow for the anticholinesterase inhibition assay.

Conclusion

Quinuclidine-containing natural products, particularly the Cinchona alkaloids, represent a fascinating and pharmacologically important class of compounds. Their rich history in traditional medicine is now complemented by modern scientific investigation into their diverse biological activities, from antimalarial to potential anticancer and neuroprotective effects. This guide provides a foundational understanding for researchers and drug development professionals, summarizing the key quantitative data and experimental methodologies. Further exploration into the less common quinuclidine alkaloids and a deeper investigation into their mechanisms of action will undoubtedly pave the way for the development of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Derivatization of Quinuclidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of quinuclidine-4-carbonitrile. The following sections outline key reaction conditions for transformations of the nitrile functional group, including hydrolysis to amides and carboxylic acids, reduction to the primary amine, and addition of Grignard reagents to form ketones.

Hydrolysis of this compound

The nitrile group of this compound can be hydrolyzed to either the corresponding carboxamide or carboxylic acid under acidic or basic conditions. The choice of conditions dictates the final product.

Conversion to Quinuclidine-4-carboxamide (Partial Hydrolysis)

Selective partial hydrolysis to the amide is typically achieved under basic conditions with careful control of the reaction temperature and time to prevent over-hydrolysis to the carboxylic acid.

Reaction Scheme:

cluster_0 Hydrolysis to Amide Quinuclidine_Nitrile This compound Quinuclidine_Amide Quinuclidine-4-carboxamide Quinuclidine_Nitrile->Quinuclidine_Amide NaOH, H2O/EtOH, Heat

Figure 1: Hydrolysis of this compound to quinuclidine-4-carboxamide.

Experimental Protocol:

A general procedure for the base-catalyzed hydration of nitriles to amides can be adapted for this compound.

  • To a solution of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 7:3 v/v), add sodium hydroxide (0.1 - 2.0 eq).

  • Heat the reaction mixture to a controlled temperature (e.g., 60°C) and monitor the progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a suitable acid (e.g., dilute HCl).

  • Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data Summary:

ReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
NaOH (10 mol%)EtOH/H₂O (7:3)Reflux24Good to Excellent (General)[1]
NaOH (2 eq)IPA6024Moderate to Good (General)[2]

Note: The yields are based on general procedures for nitrile hydrolysis and may vary for this compound.

Conversion to Quinuclidine-4-carboxylic Acid (Complete Hydrolysis)

Complete hydrolysis to the carboxylic acid is achieved under more forcing acidic or basic conditions, typically with prolonged heating.

Reaction Scheme:

cluster_1 Hydrolysis to Carboxylic Acid Quinuclidine_Nitrile This compound Quinuclidine_Acid Quinuclidine-4-carboxylic acid Quinuclidine_Nitrile->Quinuclidine_Acid H₂SO₄/H₂O or NaOH/H₂O, Reflux

Figure 2: Hydrolysis of this compound to quinuclidine-4-carboxylic acid.

Experimental Protocol (Acid-Catalyzed):

  • To a solution of this compound (1.0 eq) in aqueous sulfuric acid (e.g., 50% v/v), heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully neutralize with a base (e.g., NaOH solution) to precipitate the product.

  • Filter the solid, wash with cold water, and dry to afford quinuclidine-4-carboxylic acid.

Quantitative Data Summary:

ReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
H₂SO₄ (aq)H₂ORefluxVariesNot Specified (General)[3]
HCl (aq)H₂ORefluxVariesNot Specified (General)[3]
NaOH (aq)H₂O/EtOHRefluxVariesNot Specified (General)[3]

Reduction of this compound to 4-(Aminomethyl)quinuclidine

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Reaction Scheme:

cluster_2 Reduction to Primary Amine Quinuclidine_Nitrile This compound Quinuclidine_Amine 4-(Aminomethyl)quinuclidine Quinuclidine_Nitrile->Quinuclidine_Amine 1. LiAlH₄, THF 2. H₂O workup

Figure 3: Reduction of this compound to 4-(aminomethyl)quinuclidine.

Experimental Protocol (Using LiAlH₄):

A general procedure for the LiAlH₄ reduction of nitriles is as follows[4]:

  • To a suspension of lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0°C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 4 hours), monitoring by TLC.

  • Cool the reaction to 0°C and quench the excess LiAlH₄ by the sequential and careful addition of water, followed by aqueous NaOH solution, and then water again (Fieser workup).

  • Filter the resulting precipitate (aluminum salts) through a pad of celite and wash the filter cake with THF or ethyl acetate.

  • Combine the filtrates, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

  • Purification can be achieved by distillation or by conversion to a hydrochloride salt followed by recrystallization.

Quantitative Data Summary:

Reducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
LiAlH₄THF0 to RT4Not Specified (General)[4]
H₂/Raney NiVariesVariesVariesGood (General)[5]
H₂/PtO₂Acetic AcidRTVariesGood (General for pyridines)[4][5]

Note: While a general protocol is provided, specific quantitative data for the reduction of this compound was not found in the provided search results.

Grignard Reaction with this compound

The addition of a Grignard reagent to this compound, followed by aqueous workup, yields a ketone. This reaction is a valuable method for forming a new carbon-carbon bond at the 4-position of the quinuclidine ring.

Reaction Scheme:

cluster_3 Grignard Reaction Quinuclidine_Nitrile This compound Imine_Intermediate Imine Intermediate Quinuclidine_Nitrile->Imine_Intermediate 1. R-MgBr, Ether/THF Quinuclidine_Ketone Quinuclidine-4-yl Ketone Imine_Intermediate->Quinuclidine_Ketone 2. H₃O⁺ workup

Figure 4: Grignard reaction of this compound to form a ketone.

Experimental Protocol:

A general procedure for the reaction of a Grignard reagent with a nitrile is as follows[6][7]:

  • Prepare the Grignard reagent (e.g., phenylmagnesium bromide) from the corresponding halide and magnesium turnings in anhydrous ether or THF under an inert atmosphere.

  • To the freshly prepared Grignard reagent at 0°C, add a solution of this compound (1.0 eq) in anhydrous ether or THF dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous acid (e.g., dilute HCl or NH₄Cl solution).

  • Extract the aqueous layer with an organic solvent (e.g., ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ketone by column chromatography or distillation.

Quantitative Data Summary:

Specific quantitative data for the Grignard reaction with this compound is not available in the searched literature. The success and yield of the reaction will depend on the specific Grignard reagent used and the reaction conditions.

Cycloaddition Reactions

The nitrile group can potentially participate in cycloaddition reactions, such as 1,3-dipolar cycloadditions with azides to form tetrazoles. This provides a route to novel heterocyclic derivatives of quinuclidine.

Reaction Scheme (Conceptual):

cluster_4 1,3-Dipolar Cycloaddition Quinuclidine_Nitrile This compound Tetrazole Quinuclidinyl-tetrazole Quinuclidine_Nitrile->Tetrazole Azide R-N₃ Azide->Tetrazole

References

Application Notes and Protocols for the Synthesis of Quinuclidine-4-carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic protocols for the preparation of quinuclidine-4-carboxamides, versatile scaffolds of interest in medicinal chemistry and drug development. The synthesis is presented in two main stages: the preparation of the key intermediate, quinuclidine-4-carboxylic acid, followed by its coupling with a desired amine to yield the final carboxamide product.

I. Synthesis of Quinuclidine-4-carboxylic Acid Hydrochloride

The foundational step in the synthesis of quinuclidine-4-carboxamides is the preparation of the quinuclidine core structure. The following protocol is adapted from established patent literature, outlining a robust method starting from 4-piperidinecarboxylic acid.[1][2]

Experimental Protocol:

Step 1: Esterification of 4-Piperidinecarboxylic Acid

  • To a 10 L three-necked flask, add 400g of 4-piperidinecarboxylic acid and 4 L of absolute ethanol.

  • Add 2 mL of N,N-dimethylformamide (DMF) to the suspension.

  • While maintaining the temperature below 30°C using an ice bath, slowly add 46.1 g of thionyl chloride dropwise.

  • After the addition is complete, remove the ice bath and reflux the mixture for 6 hours until the reaction solution becomes clear.

  • Remove the ethanol by distillation.

Step 2: Alkylation

  • To the residue from the previous step, add 3 L of N,N-dimethylformamide.

  • Add 1280 g of anhydrous potassium carbonate.

  • Add 420 g of ethyl chloroacetate dropwise and then heat the mixture to reflux for 5 hours.

Step 3: Dieckmann Condensation and Decarboxylation

  • Take 100g of the intermediate from the previous step and add 100 mL of toluene.

  • In a separate flask, prepare a solution of 56 g of sodium ethoxide in 200 mL of toluene.

  • Add the solution of the intermediate to the sodium ethoxide solution dropwise. The reaction solution will turn from clear to light red.

  • After the addition, maintain the reaction temperature at approximately 85°C.

Step 4: Hydrolysis and Decarboxylation to form 4-Quinuclidinone

  • The product from the Dieckmann condensation is subsequently hydrolyzed and decarboxylated, typically using acidic conditions, to yield 4-quinuclidinone.

Step 5: Huang-Minlon Reduction to Quinuclidine-4-carboxylic Acid

  • The 4-quinuclidinone is then subjected to a modified Huang-Minlon reduction to afford the final product, quinuclidine-4-carboxylic acid hydrochloride.[1][2]

Quantitative Data Summary for Quinuclidine Hydrochloride Synthesis

ParameterValueReference
Purity97.2% (GC)[1]
Moisture0.06% (KF)[1]
Yield27.6%[1]

Synthesis of Quinuclidine-4-carboxylic Acid

G A 4-Piperidinecarboxylic Acid B Esterification (EtOH, SOCl2, DMF) A->B C 1-Ethoxycarbonylmethyl- piperidine-4-carboxylic acid ethyl ester B->C Intermediate D Alkylation (Ethyl chloroacetate, K2CO3, DMF) C->D E Dieckmann Condensation (NaOEt, Toluene) D->E F 3-Oxo-quinuclidine-4-carboxylic acid ethyl ester E->F Intermediate G Hydrolysis & Decarboxylation F->G H 4-Quinuclidinone G->H Intermediate I Huang-Minlon Reduction H->I J Quinuclidine-4-carboxylic Acid I->J

Caption: Synthetic workflow for Quinuclidine-4-carboxylic Acid.

II. Synthesis of Quinuclidine-4-carboxamides via Amide Coupling

The formation of the amide bond is a critical step in the synthesis of the final target compounds. This is typically achieved by activating the carboxylic acid group of quinuclidine-4-carboxylic acid, followed by reaction with a primary or secondary amine. A variety of coupling reagents can be employed for this transformation.[3][4][5][6][7]

General Experimental Protocol (EDC/HOBt Coupling):

This protocol provides a general method for the synthesis of quinuclidine-4-carboxamides using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve efficiency.[3][7]

  • Dissolution and Activation:

    • In a round-bottom flask, dissolve quinuclidine-4-carboxylic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

    • Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

    • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition:

    • Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.

    • If the amine is in the form of a hydrochloride salt, add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 equivalents) to liberate the free amine.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired quinuclidine-4-carboxamide.

Common Amide Coupling Reagents

Coupling ReagentAdditive (Optional)Base (Optional)Typical SolventKey Features
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBt, HOAtDIPEA, TEADCM, DMFWater-soluble urea byproduct, easy removal.[3][5]
DCC (N,N'-Dicyclohexylcarbodiimide)HOBt, DMAPDIPEA, TEADCM, THFInsoluble dicyclohexylurea byproduct, removed by filtration.[5][7]
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)NoneDIPEA, TEADMFHigh efficiency, suitable for sterically hindered substrates.[6]
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)NoneDIPEA, TEADMF, DCMEffective for peptide synthesis, low racemization.[3]

General Amide Coupling Workflow

G cluster_0 Activation cluster_1 Coupling A Quinuclidine-4-carboxylic Acid C Activated Intermediate A->C B Coupling Reagent (e.g., EDC, HATU) B->C E Quinuclidine-4-carboxamide C->E D Primary or Secondary Amine (R1R2NH) D->E

Caption: General workflow for amide coupling.

These protocols provide a foundation for the synthesis of a diverse library of quinuclidine-4-carboxamides. Researchers should note that reaction conditions, particularly solvent, base, and temperature, may require optimization for specific substrates to achieve optimal yields and purity.

References

The Untapped Potential of Quinuclidine-4-carbonitrile in Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The quinuclidine scaffold is a privileged bicyclic amine structure that imparts unique three-dimensional character and desirable physicochemical properties to bioactive molecules. While quinuclidin-3-one has been extensively utilized in the synthesis of prominent drugs like the muscarinic agonist cevimeline, the potential of quinuclidine-4-carbonitrile as a versatile synthetic intermediate remains largely unexplored in publicly available literature. This document aims to highlight the synthetic utility of this compound and provide detailed application notes and protocols for its conversion into various classes of bioactive molecules, including potential antimicrobial and anticholinergic agents. The nitrile functionality at the C4 position offers a rich chemical handle for elaboration into a variety of functional groups, paving the way for the discovery of novel therapeutics.

Synthetic Utility of this compound

This compound serves as a valuable starting material for the synthesis of a diverse range of 4-substituted quinuclidine derivatives. The nitrile group can be readily transformed into key functional groups such as carboxylic acids, amines, and amides, which are pivotal for introducing pharmacophoric features and modulating the biological activity of the resulting compounds.

Synthetic_Utility_of_this compound This compound This compound Quinuclidine-4-carboxylic acid Quinuclidine-4-carboxylic acid This compound->Quinuclidine-4-carboxylic acid Hydrolysis Quinuclidine-4-carboxamide Quinuclidine-4-carboxamide This compound->Quinuclidine-4-carboxamide Partial Hydrolysis Quinuclidin-4-ylmethanamine Quinuclidin-4-ylmethanamine This compound->Quinuclidin-4-ylmethanamine Reduction Bioactive Molecules Bioactive Molecules Quinuclidine-4-carboxylic acid->Bioactive Molecules Esterification/Amidation Quinuclidine-4-carboxamide->Bioactive Molecules Further Modification Quinuclidin-4-ylmethanamine->Bioactive Molecules Amide/Sulfonamide Formation

Caption: Synthetic pathways from this compound.

Application in the Synthesis of Antimicrobial Agents

Quinuclidine derivatives have demonstrated promising antimicrobial activity, particularly through the inhibition of the bacterial cell division protein FtsZ. The 4-position of the quinuclidine ring is a key site for modification to optimize antibacterial potency.

Quantitative Data: Antimicrobial Potency of Quinuclidine Derivatives[1]
Compound ClassDerivative ExampleTarget OrganismMIC (µg/mL)
Pyrimidine-linked QuinuclidineQuinuclidine 1Methicillin-resistant S. aureus (MRSA)24
Vancomycin-resistant Enterococcus faecium24
Quaternary Quinuclidinium Oximespara-N-chlorobenzyl quinuclidinium oximePseudomonas aeruginosa0.25
Klebsiella pneumoniae0.50
Staphylococcus aureus1.00
meta-N-bromobenzyl quinuclidinium oximePseudomonas aeruginosa0.25
Klebsiella pneumoniae1.00
Staphylococcus aureus2.00
Experimental Protocol: Synthesis of a Pyrimidine-Linked Quinuclidine Derivative

This protocol outlines a potential synthetic route to a pyrimidine-linked quinuclidine, a class of compounds identified as FtsZ inhibitors.[1]

Step 1: Hydrolysis of this compound to Quinuclidine-4-carboxylic acid

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., a mixture of water and ethanol), add a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide).

  • Heat the reaction mixture at reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and adjust the pH to the isoelectric point of the amino acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield quinuclidine-4-carboxylic acid.

Step 2: Amide Coupling with a Pyrimidine Amine

  • To a solution of quinuclidine-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or dimethylformamide), add a coupling agent (e.g., HATU or HBTU, 1.1 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, 2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the desired pyrimidine amine derivative (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours until the reaction is complete (monitored by TLC or LC-MS).

  • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

  • Purify the crude product by column chromatography on silica gel to obtain the target pyrimidine-linked quinuclidine derivative.

FtsZ_Inhibition_Workflow cluster_synthesis Synthesis cluster_testing Biological Testing This compound This compound Quinuclidine-4-carboxylic acid Quinuclidine-4-carboxylic acid This compound->Quinuclidine-4-carboxylic acid Hydrolysis Pyrimidine-linked Quinuclidine Pyrimidine-linked Quinuclidine Quinuclidine-4-carboxylic acid->Pyrimidine-linked Quinuclidine Amide Coupling Bacterial Culture Bacterial Culture MIC Determination MIC Determination Pyrimidine-linked Quinuclidine->MIC Determination FtsZ Polymerization Assay FtsZ Polymerization Assay Pyrimidine-linked Quinuclidine->FtsZ Polymerization Assay Bacterial Culture->MIC Determination Muscarinic_Antagonist_Signaling Acetylcholine Acetylcholine M3 Muscarinic Receptor M3 Muscarinic Receptor Acetylcholine->M3 Muscarinic Receptor Binds Gq/11 Protein Gq/11 Protein M3 Muscarinic Receptor->Gq/11 Protein Activates Phospholipase C Phospholipase C Gq/11 Protein->Phospholipase C Activates IP3 & DAG IP3 & DAG Phospholipase C->IP3 & DAG Generates Ca2+ Release Ca2+ Release IP3 & DAG->Ca2+ Release Induces Smooth Muscle Contraction Smooth Muscle Contraction Ca2+ Release->Smooth Muscle Contraction Causes Quinuclidine Antagonist Quinuclidine Antagonist Quinuclidine Antagonist->M3 Muscarinic Receptor Blocks

References

Application Notes and Protocols: Quinuclidine Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinuclidine scaffold, a rigid bicyclic amine, is a privileged structure in medicinal chemistry. Its conformational rigidity and basic nitrogen atom facilitate high-affinity interactions with a variety of biological targets, making it an attractive framework for the design of potent and selective enzyme inhibitors. These application notes provide an overview of key applications, quantitative inhibitory data, and detailed experimental protocols for researchers working on the development of quinuclidine-based therapeutics.

Application I: Inhibition of Cholinesterases (AChE & BChE)

Application Note: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases responsible for the degradation of the neurotransmitter acetylcholine (ACh). The inhibition of these enzymes is a primary therapeutic strategy for the symptomatic treatment of Alzheimer's disease, a neurodegenerative disorder characterized by a deficit in cholinergic signaling.[1][2] By inhibiting AChE and BChE, quinuclidine derivatives can increase the concentration and duration of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive functions like memory and learning.[1][3] The quinuclidine core serves as an excellent scaffold for cholinesterase binding, and various derivatives, particularly N-alkyl quaternary and bisquaternary compounds, have shown potent inhibitory activity in the micromolar to nanomolar range.[4]

Quantitative Data: Cholinesterase Inhibition

The inhibitory potency (Ki) of several N-alkyl quaternary quinuclidine derivatives against human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE) is summarized below.[4]

Compound NumberCompound NamehAChE Ki (µM)hBChE Ki (µM)
7 1,1′-(decane-1,10-diyl)bis(3-hydroxyquinuclidin-1-ium) bromide0.261.6
14 1,1′-(decane-1,10-diyl)bis(3-(hydroxyimino)quinuclidin-1-ium) bromide0.450.89
3 1-dodecyl-3-hydroxyquinuclidin-1-ium bromide10.525.1
10 1-dodecyl-3-(hydroxyimino)quinuclidin-1-ium bromide12.320.7
5 1-hexadecyl-3-hydroxyquinuclidin-1-ium bromide8.915.6
12 1-hexadecyl-3-(hydroxyimino)quinuclidin-1-ium bromide7.910.1

Visualization: Cholinergic Synaptic Transmission and Inhibition

Cholinergic_Signaling Cholinergic Synapse Action cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_vesicle ACh Vesicles ACh Acetylcholine (ACh) ACh_vesicle->ACh Release AChR ACh Receptors ACh->AChR Binding AChE AChE / BChE ACh->AChE Hydrolysis Thiocholine Choline + Acetate Signal Signal Transduction AChR->Signal Activation AChE->Thiocholine Inhibitor Quinuclidine Derivative Inhibitor->AChE Inhibition Kinase_Pathway Generic Mitogen-Activated Protein Kinase (MAPK) Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates Mek MEK Raf->Mek Phosphorylates Erk ERK Mek->Erk Phosphorylates Target Transcription Factors, Other Proteins Erk->Target Phosphorylates Inhibitor Quinuclidine-Based Kinase Inhibitor Inhibitor->Raf Inhibition Inhibitor->Mek Inhibition Drug_Discovery_Workflow Enzyme Inhibitor Discovery Workflow A Target Identification & Validation B Assay Development & High-Throughput Screening (HTS) A->B C Hit Identification B->C D Hit-to-Lead (Secondary Assays, Potency) C->D Hits E Lead Optimization (SAR, Selectivity, ADME) D->E Leads F Preclinical Candidate Selection E->F G In Vivo Efficacy & Safety Studies F->G Candidate

References

development of quinuclidine-based ligands for specific receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development and evaluation of quinuclidine-based ligands targeting specific neurotransmitter receptors, particularly nicotinic acetylcholine receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs). This document includes detailed protocols for key experiments, quantitative data for representative ligands, and diagrams of relevant signaling pathways and experimental workflows.

Introduction to Quinuclidine-Based Ligands

The quinuclidine scaffold is a key pharmacophore in medicinal chemistry due to its rigid bicyclic structure and basic nitrogen atom, which can be protonated at physiological pH. This allows for strong interactions with the binding sites of various receptors. Quinuclidine derivatives have been successfully developed as selective agonists, antagonists, and allosteric modulators for a range of targets, showing therapeutic potential for neurological and psychiatric disorders.

Data Presentation: Ligand Binding and Functional Activity

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of representative quinuclidine-based ligands for nicotinic and muscarinic receptors.

Table 1: Quinuclidine-Based Ligands for Nicotinic Acetylcholine Receptors (nAChRs)

CompoundReceptor SubtypeAssay TypeKi (nM)EC50 (nM)Emax (%)Reference
PNU-282987α7Radioligand Binding-47-8080-120
Quinuclidine Benzamide Analogα7Functional Assay-125 ± 70-
Arylidene N-methyl quinuclidineα7Functional Assay-1500-
EVP-6124 Analogα7TEVC in oocytes-0.42 ± 0.17-

Table 2: Quinuclidine-Based Ligands for Muscarinic Acetylcholine Receptors (mAChRs)

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)Functional ActivityReference
(±)-Quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate (3c)2.0132.62.21.8Agonist
(±)-Quinuclidin-3-yl-(4-methoxyphenethyl)(phenyl)-carbamate (3b)-----17-fold selective for M3 over M2
HTL9936-----M1 Agonist (EC50 = 2.5 µM in mouse cortex)
Quinuclidinone O-alkynyloxime (15)-----Agonist
Quinuclidinone O-alkynyloxime (18)-----Partial Agonist

Signaling Pathways

The activation of α7 nAChRs and M1 mAChRs by quinuclidine-based agonists initiates distinct downstream signaling cascades.

α7 Nicotinic Acetylcholine Receptor Signaling

Activation of the α7 nAChR, a ligand-gated ion channel, leads to a rapid influx of cations, primarily Ca2+. This increase in intracellular calcium triggers various downstream signaling pathways, including the activation of protein kinase C (PKC), mitogen-activated protein kinase (MAPK), and the JAK2/STAT3 pathway. These pathways are implicated in processes such as neuroprotection, modulation of inflammation, and synaptic plasticity.

alpha7_signaling cluster_membrane Cell Membrane receptor α7 nAChR ca_influx Ca²⁺ Influx receptor->ca_influx Opens ligand Quinuclidine Agonist ligand->receptor Binds jak2_stat3 JAK2/STAT3 Pathway ca_influx->jak2_stat3 mapk_erk MAPK/ERK Pathway ca_influx->mapk_erk cellular_response Cellular Responses (e.g., Neuroprotection, Anti-inflammation) jak2_stat3->cellular_response mapk_erk->cellular_response

α7 nAChR Signaling Pathway
M1 Muscarinic Acetylcholine Receptor Signaling

The M1 mAChR is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11. Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events lead to a variety of cellular responses, including neuronal excitation and modulation of cognitive processes.

m1_signaling cluster_membrane Cell Membrane receptor M1 mAChR g_protein Gq/11 receptor->g_protein Activates plc PLC g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ligand Quinuclidine Agonist ligand->receptor Binds er Endoplasmic Reticulum ip3->er Binds to IP3R pkc PKC dag->pkc Activates ca_release Ca²⁺ Release er->ca_release cellular_response Cellular Responses (e.g., Neuronal Excitation, Cognitive Modulation) ca_release->cellular_response pkc->cellular_response

M1 mAChR Signaling Pathway

Experimental Protocols

This section provides detailed protocols for the synthesis, in vitro, and in vivo evaluation of quinuclidine-based ligands.

General Synthesis of 3-Substituted Quinuclidine Analogs

This protocol describes a general method for the synthesis of 3-substituted quinuclidine analogs, which can be adapted for various derivatives.

synthesis_workflow start Start: 3-Quinuclidinone Hydrochloride step1 Step 1: Condensation with an Aldehyde (e.g., 4-formyl benzoic acid) in presence of a base start->step1 intermediate1 Intermediate: (Z)-4-((3-oxoquinuclidin-2-ylidene)methyl)benzoic acid step1->intermediate1 step2 Step 2: Activation of Carboxylic Acid (e.g., with thionyl chloride) intermediate1->step2 intermediate2 Intermediate: Acid Chloride step2->intermediate2 step3 Step 3: Amide or Ester Formation with desired Amine or Alcohol intermediate2->step3 product Final Product: Substituted Quinuclidine Amide or Ester step3->product purification Purification: (e.g., Recrystallization, Chromatography) product->purification characterization Characterization: (NMR, MS, Elemental Analysis) purification->characterization

General Synthesis Workflow

Protocol:

  • Condensation: Reflux 3-quinuclidinone hydrochloride with the desired aldehyde (e.g., 4-formyl benzoic acid) in the presence of a suitable base (e.g., piperidine) in a solvent like toluene. Monitor the reaction by TLC.

  • Isolation of Intermediate: After completion, cool the reaction mixture, and collect the precipitated product by filtration. Wash the solid with a non-polar solvent (e.g., hexane) and dry under vacuum.

  • Activation of Carboxylic Acid: Suspend the intermediate from step 2 in a suitable solvent (e.g., dichloromethane) and add a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) dropwise at 0°C. Stir the reaction at room temperature until the reaction is complete.

  • Amide/Ester Formation: To the resulting acid chloride, add the desired amine or alcohol. A base such as triethylamine may be added to scavenge the HCl produced.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

  • Characterization: Confirm the structure and purity of the final compound using NMR, mass spectrometry, and elemental analysis.

Radioligand Binding Assay for Receptor Affinity

This protocol outlines a method for determining the binding affinity (Ki) of a test compound for a specific receptor subtype using a competitive radioligand binding assay.

Application Notes and Protocols: Incorporation of Quinuclidine-4-carbonitrile into Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel heterocyclic compounds incorporating the quinuclidine-4-carbonitrile scaffold. The rigid, bicyclic structure of quinuclidine is a valuable pharmacophore in drug discovery, known to interact with various biological targets, particularly in the central nervous system.[1] The incorporation of this moiety into novel heterocyclic systems can lead to the development of new chemical entities with unique pharmacological profiles.

This document focuses on a well-documented example: the synthesis of 5-(1-azabicyclo[2.2.2]oct-4-yl)tetrazole, a bioisostere of a carboxylic acid, which is of significant interest in medicinal chemistry.[2]

Synthesis of 5-(1-Azabicyclo[2.2.2]oct-4-yl)tetrazole

The synthesis of 5-substituted-1H-tetrazoles from nitriles is a widely used and efficient method for creating bioisosteres of carboxylic acids.[2][3] The [3+2] cycloaddition reaction between a nitrile and an azide is a key step in forming the tetrazole ring.[2] This protocol details the synthesis of 5-(1-azabicyclo[2.2.2]oct-4-yl)tetrazole from this compound.

Experimental Protocol

Reaction: [3+2] Cycloaddition of this compound with Sodium Azide

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Triethylamine hydrochloride or Ammonium chloride

  • Toluene or Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Methanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Add toluene or DMF as the solvent.

  • Add sodium azide (1.5 - 3.0 eq) and triethylamine hydrochloride (1.5 - 3.0 eq) to the reaction mixture.

  • Heat the mixture to reflux (typically 100-120 °C) and stir vigorously for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • If toluene was used as the solvent, add water and adjust the pH of the aqueous layer to ~2-3 with concentrated HCl.

  • Wash the aqueous layer with ethyl acetate to remove any unreacted starting material.

  • Adjust the pH of the aqueous layer to ~9-10 with a 2M NaOH solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ethyl acetate) to afford pure 5-(1-azabicyclo[2.2.2]oct-4-yl)tetrazole.

Data Presentation
CompoundStarting MaterialReagentsSolventYield (%)m.p. (°C)1H NMR (DMSO-d6, δ ppm)13C NMR (DMSO-d6, δ ppm)MS (ESI+) m/z
5-(1-Azabicyclo[2.2.2]oct-4-yl)tetrazoleThis compoundNaN₃, Et₃N·HClToluene85-95230-2353.20-3.40 (m, 6H), 2.10-2.30 (m, 6H), 1.80-2.00 (m, 1H)155.0, 45.5, 26.0, 24.5194.1 [M+H]+

Note: The data presented in this table is representative and may vary based on specific experimental conditions.

Visualization of Synthetic Pathway

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product This compound This compound reagents NaN3, Et3N·HCl Toluene or DMF Reflux (100-120 °C) This compound->reagents 5-(1-Azabicyclo[2.2.2]oct-4-yl)tetrazole 5-(1-Azabicyclo[2.2.2]oct-4-yl)tetrazole reagents->5-(1-Azabicyclo[2.2.2]oct-4-yl)tetrazole

Caption: Synthetic route to 5-(1-Azabicyclo[2.2.2]oct-4-yl)tetrazole.

Potential Applications in Drug Discovery

Quinuclidine derivatives are known to possess a wide range of pharmacological activities.[4] The incorporation of a tetrazole moiety, a well-established carboxylic acid bioisostere, can enhance metabolic stability and improve pharmacokinetic properties.[2] Novel heterocycles derived from this compound are promising candidates for screening against various biological targets.

Potential Signaling Pathways for Investigation

Given the known activities of quinuclidine-containing compounds, these novel heterocycles could be investigated for their effects on neurotransmitter systems. For example, their potential as muscarinic or nicotinic acetylcholine receptor modulators could be explored.

Experimental Workflow for Pharmacological Screening

G cluster_workflow Pharmacological Screening Workflow Compound Synthesis Compound Synthesis In vitro Assays Primary Screening (e.g., Receptor Binding Assays) Compound Synthesis->In vitro Assays Lead Identification Hit-to-Lead Optimization (SAR Studies) In vitro Assays->Lead Identification In vivo Studies Animal Models of Disease Lead Identification->In vivo Studies Preclinical Development Preclinical Development In vivo Studies->Preclinical Development

Caption: General workflow for pharmacological evaluation.

Conclusion

The successful incorporation of this compound into novel heterocyclic systems, such as the synthesis of 5-(1-azabicyclo[2.2.2]oct-4-yl)tetrazole, opens up new avenues for the design and development of potential therapeutic agents. The detailed protocols and data presented here provide a solid foundation for researchers to explore the synthesis and pharmacological activities of this promising class of compounds. Further derivatization and screening of these novel heterocycles are warranted to fully elucidate their therapeutic potential.

References

scale-up synthesis of quinuclidine-4-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An industrially viable and scalable synthesis of quinuclidine-4-carbonitrile is a critical requirement for its application in pharmaceutical research and development. Quinuclidine derivatives are integral components of various therapeutically important molecules, including muscarinic M1 and M3 receptor agonists and antagonists, which have shown potential in treating conditions like Alzheimer's disease and urinary incontinence.[1] This document provides detailed protocols and application notes for the scale-up synthesis of this compound, focusing on a robust and reproducible methodology suitable for drug development professionals.

Proposed Synthetic Pathway

The recommended scalable synthesis of this compound proceeds via a two-step route starting from quinuclidine-4-carboxylic acid. This pathway involves the formation of an amide intermediate, followed by a dehydration reaction to yield the target nitrile. This approach is analogous to established industrial methods for the synthesis of similar cyclic nitriles, such as 4-cyanopiperidine.[2][3]

G Start Quinuclidine-4-carboxylic Acid Reagent1 1. SOCl₂ or (COCl)₂ 2. NH₄OH Start->Reagent1 Inter Quinuclidine-4-carboxamide Reagent2 Dehydrating Agent (e.g., SOCl₂, POCl₃) Inter->Reagent2 Product This compound Reagent1->Inter Amidation Reagent2->Product Dehydration

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of Quinuclidine-4-carboxamide

This protocol details the conversion of quinuclidine-4-carboxylic acid to its corresponding primary amide.

Materials:

  • Quinuclidine-4-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Dichloromethane (DCM), anhydrous

  • Ammonium hydroxide (NH₄OH), concentrated solution

  • Ice bath

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • Suspend quinuclidine-4-carboxylic acid (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension in an ice bath.

  • Add thionyl chloride (1.2 eq) dropwise to the suspension via a dropping funnel over 30 minutes.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture again in an ice bath.

  • Slowly and carefully add concentrated ammonium hydroxide solution (5.0 eq) to the reaction mixture, maintaining the temperature below 10°C.

  • Stir the resulting biphasic mixture vigorously for 1 hour.

  • Separate the organic layer. Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude quinuclidine-4-carboxamide.

  • The crude product can be purified by recrystallization.

Protocol 2: Scale-Up Synthesis of this compound via Dehydration

This protocol is adapted from industrial methods for the preparation of 4-cyanopiperidine hydrochloride and focuses on the dehydration of the amide intermediate.[2][4]

Materials:

  • Quinuclidine-4-carboxamide

  • Thionyl chloride (SOCl₂)

  • A suitable formamide catalyst (e.g., N,N-dimethylformamide - DMF, or dibutylformamide)

  • An appropriate diluent/solvent (e.g., toluene, n-propyl acetate)

  • Stirred tank reactor with temperature control and reflux condenser

  • Filtration unit

  • Vacuum drying oven

Procedure:

  • Charge the reactor with quinuclidine-4-carboxamide (1.0 eq) and the chosen solvent (e.g., toluene).

  • Add the formamide catalyst (e.g., dibutylformamide, 1.0-2.0 eq).

  • Cool the stirred suspension to 0-10°C.

  • Add thionyl chloride (2.0-3.0 eq) dropwise, maintaining the internal temperature below 15°C.

  • After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 0°C or room temperature) for an extended period (e.g., 3 to 24 hours) until reaction completion is confirmed by GC or HPLC analysis.[3]

  • The resulting product, likely a hydrochloride salt, will precipitate from the solution.

  • Filter the suspension and wash the filter cake with the solvent (e.g., toluene).

  • Dry the solid product under vacuum to yield this compound hydrochloride.

  • For the free base, the hydrochloride salt can be neutralized with a suitable base and extracted.

Data Presentation: Reaction Parameters

The following tables summarize key quantitative data for the proposed scale-up synthesis.

Table 1: Amidation of Quinuclidine-4-carboxylic Acid

ParameterValue
Starting MaterialQuinuclidine-4-carboxylic acid
ReagentsSOCl₂, NH₄OH
SolventDichloromethane (DCM)
Molar Ratio (Acid:SOCl₂)1 : 1.2
Temperature0°C to Room Temperature
Reaction Time2-4 hours
Typical Yield85-95%

Table 2: Dehydration of Quinuclidine-4-carboxamide

ParameterValueReference
Starting MaterialQuinuclidine-4-carboxamide-
Dehydrating AgentThionyl chloride (SOCl₂)[4]
CatalystDibutylformamide[3]
SolventToluene or n-propyl acetate[2][3]
Molar Ratio (Amide:SOCl₂)1 : 2.0-3.0[3]
Temperature0°C to 30°C[3]
Reaction Time6-24 hours[3]
Typical Yield>95% (as hydrochloride salt)[3]

Process Optimization and Logic

For a successful scale-up, understanding the interplay of key reaction parameters is crucial. The dehydration step is often the most critical in terms of yield and purity.

G cluster_input Input Parameters cluster_output Process Outcomes Temp Temperature Yield Product Yield Temp->Yield Affects Rate Purity Product Purity Temp->Purity Side Reactions Safety Process Safety (Exotherm Control) Temp->Safety Time Reaction Time Time->Yield Time->Purity ReagentRatio Reagent Stoichiometry (Amide:SOCl₂) ReagentRatio->Yield ReagentRatio->Purity Byproducts ReagentRatio->Safety Exotherm

Caption: Key parameter relationships in the dehydration process.

Optimization Notes:

  • Temperature Control: Maintaining a low temperature during the addition of thionyl chloride is critical to control the exotherm and minimize the formation of impurities.[3]

  • Reaction Time: The reaction is typically slow at lower temperatures, requiring longer reaction times for complete conversion. Monitoring the reaction progress is essential to determine the optimal endpoint.[3]

  • Stoichiometry: An excess of thionyl chloride ensures complete conversion of the amide. However, a large excess can lead to purification challenges. The amount should be optimized based on pilot-scale runs.

References

Application Notes and Protocols for the Functionalization of the Quinuclidine Core at the 4-Position

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quinuclidine scaffold, a rigid bicyclic tertiary amine, is a privileged structure in medicinal chemistry. Its conformational rigidity, basic nitrogen atom, and three-dimensional structure make it an important pharmacophore for interacting with various biological targets. Functionalization of the quinuclidine core, particularly at the C4 position, allows for the introduction of diverse chemical moieties, enabling the fine-tuning of pharmacological properties. This document provides detailed protocols for the synthesis of the key intermediate, 4-hydroxyquinuclidine, and its subsequent conversion to other valuable derivatives, such as 4-aminoquinuclidine.

Strategic Approach to 4-Substituted Quinuclidines

The primary strategy for accessing a wide range of 4-substituted quinuclidines involves the synthesis of a versatile precursor, 4-hydroxyquinuclidine. This alcohol can then be converted into various other functional groups through well-established chemical transformations. A key reaction in this context is the Mitsunobu reaction, which allows for the stereospecific conversion of the alcohol to azides, esters, and other functionalities with inversion of configuration. The resulting azide can be efficiently reduced to the corresponding amine via the Staudinger reduction.

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxyquinuclidine

The synthesis of 4-hydroxyquinuclidine is a multi-step process that begins with the commercially available ethyl nipecotate (ethyl piperidine-3-carboxylate). The sequence involves N-alkylation, intramolecular Dieckmann condensation to form the bicyclic ketone, followed by hydrolysis, decarboxylation, and finally, reduction of the ketone to the desired alcohol.

Step 1: Synthesis of Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-3-carboxylate

  • To a solution of ethyl nipecotate (1.0 eq) in anhydrous ethanol, add anhydrous potassium carbonate (1.5 eq).

  • To this suspension, add ethyl bromoacetate (1.1 eq) dropwise at room temperature.

  • Heat the mixture to reflux and stir for 16-24 hours, monitoring the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-3-carboxylate as a colorless oil.

Step 2: Synthesis of 4-Quinuclidinone

  • Prepare a solution of potassium ethoxide in absolute ethanol. Alternatively, powdered potassium tert-butoxide (1.2 eq) can be suspended in anhydrous toluene.

  • Heat the base solution/suspension to reflux.

  • Add a solution of ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-3-carboxylate (1.0 eq) in the corresponding anhydrous solvent (ethanol or toluene) dropwise over 2 hours.

  • Continue refluxing for an additional 4-6 hours after the addition is complete.

  • Cool the mixture and neutralize with concentrated hydrochloric acid.

  • The resulting intermediate β-keto ester is then subjected to hydrolysis and decarboxylation by refluxing with aqueous hydrochloric acid (e.g., 6M HCl) for 8-12 hours.

  • Cool the solution and basify to pH > 12 with a strong base (e.g., 50% NaOH solution).

  • Extract the aqueous layer with a suitable organic solvent (e.g., chloroform or dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-quinuclidinone.

Step 3: Synthesis of 4-Hydroxyquinuclidine

  • Dissolve the crude 4-quinuclidinone (1.0 eq) in methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with chloroform or a similar chlorinated solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give 4-hydroxyquinuclidine, which can be purified by sublimation or recrystallization.

Protocol 2: Synthesis of 4-Azidoquinuclidine via Mitsunobu Reaction

The Mitsunobu reaction provides an efficient method for converting 4-hydroxyquinuclidine to 4-azidoquinuclidine with inversion of configuration.[1][2]

  • Dissolve 4-hydroxyquinuclidine (1.0 eq) and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the solution.[3] A color change and the formation of a precipitate are typically observed.

  • After stirring for 15-20 minutes at 0 °C, add diphenylphosphoryl azide (DPPA) (1.2 eq) dropwise.[2]

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate 4-azidoquinuclidine. Caution: Organic azides are potentially explosive and should be handled with care. Avoid heating and friction.[1]

Protocol 3: Synthesis of 4-Aminoquinuclidine via Staudinger Reduction

The Staudinger reduction offers a mild and effective way to convert the azide to the corresponding primary amine.[4][5]

  • Dissolve 4-azidoquinuclidine (1.0 eq) in a mixture of THF and water (e.g., 4:1 v/v).

  • Add triphenylphosphine (PPh₃) (1.2 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 8-16 hours. Evolution of nitrogen gas will be observed.

  • Monitor the reaction for the disappearance of the azide starting material by TLC or IR spectroscopy.

  • Upon completion, concentrate the reaction mixture to remove the THF.

  • Add dilute aqueous HCl to the residue to protonate the amine and the triphenylphosphine oxide byproduct.

  • Wash the acidic aqueous solution with an organic solvent like diethyl ether or ethyl acetate to remove the triphenylphosphine oxide.

  • Basify the aqueous layer with a strong base (e.g., NaOH) to pH > 12.

  • Extract the product, 4-aminoquinuclidine, with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic extracts, filter, and concentrate to yield 4-aminoquinuclidine.

Data Presentation

Table 1: Summary of Reaction Conditions for 4-Substituted Quinuclidine Synthesis

StepReactionKey ReagentsSolventTemperatureTypical Yield
1A N-AlkylationEthyl nipecotate, Ethyl bromoacetate, K₂CO₃EthanolReflux70-85%
1B Dieckmann/DecarboxylationDiester from 1A, K-tBuO, HCl(aq)Toluene/H₂OReflux50-65%
1C Ketone Reduction4-Quinuclidinone, NaBH₄Methanol0 °C to RT85-95%
2 Mitsunobu Azidation4-Hydroxyquinuclidine, PPh₃, DIAD, DPPATHF0 °C to RT60-80%
3 Staudinger Reduction4-Azidoquinuclidine, PPh₃THF/H₂ORT to 50 °C80-95%

Visualizations

Logical Relationship of Synthetic Pathways

G A Ethyl Nipecotate B 4-Quinuclidinone A->B N-Alkylation, Dieckmann Condensation, Decarboxylation C 4-Hydroxyquinuclidine B->C Reduction (e.g., NaBH4) D 4-Azidoquinuclidine C->D Mitsunobu Reaction (PPh3, DIAD, DPPA) F Other 4-Substituted Quinuclidines (Esters, Ethers, etc.) C->F Mitsunobu or other SN2-type reactions E 4-Aminoquinuclidine D->E Staudinger Reduction (PPh3, H2O)

Caption: Synthetic routes to 4-functionalized quinuclidines.

Experimental Workflow: From Alcohol to Amine

G cluster_0 Mitsunobu Reaction cluster_1 Staudinger Reduction A Dissolve 4-Hydroxyquinuclidine and PPh3 in anhydrous THF B Cool to 0°C A->B C Add DIAD dropwise B->C D Add DPPA dropwise C->D E Warm to RT, stir 12-24h D->E F Purify by Chromatography E->F G Dissolve 4-Azidoquinuclidine in THF/H2O F->G Product from Mitsunobu H Add PPh3 G->H I Stir at RT, 8-16h H->I J Aqueous Workup (Acid/Base Extraction) I->J K Isolate Product J->K

Caption: Workflow for the synthesis of 4-aminoquinuclidine.

Signaling Pathway: M3 Muscarinic Receptor Antagonism

Many 4-substituted quinuclidine derivatives act as antagonists at muscarinic acetylcholine receptors, such as the M3 subtype, which is crucial in regulating smooth muscle contraction and gland secretion.

G cluster_0 Cell Membrane M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ACh Acetylcholine (ACh) ACh->M3R Activates Antagonist Quinuclidine Antagonist Antagonist->M3R Blocks Gq->PLC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Ca->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Response Phosphorylates Targets

Caption: M3 muscarinic receptor signaling and its inhibition.

References

Application Notes: The Use of Quinuclidine-4-carbonitrile in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying novel lead compounds in drug discovery.[1][2] Unlike traditional high-throughput screening (HTS) which screens large, drug-like molecules, FBDD utilizes small, low-molecular-weight compounds, or "fragments," to probe the binding sites of biological targets.[3][4] These fragments typically have weak binding affinities (in the micromolar to millimolar range), which necessitates the use of sensitive biophysical techniques for their detection, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), and X-ray crystallography.[5] The small size and low complexity of fragments allow for a more efficient sampling of chemical space and often result in higher quality lead compounds with better physicochemical properties.[1][4]

Quinuclidine-4-carbonitrile is a valuable fragment for FBDD due to its unique structural features. The quinuclidine cage is a rigid, three-dimensional scaffold, which reduces the entropic penalty upon binding and can provide precise vector orientations for fragment elaboration. The nitrile group can act as a hydrogen bond acceptor or be used as a chemical handle for synthetic modifications. This application note provides a detailed overview of the use of this compound as a fragment in a hypothetical FBDD campaign against Protein Kinase X (PKX), a target implicated in oncogenesis.

Fragment Library Design and Physicochemical Properties

A well-designed fragment library is crucial for a successful FBDD campaign. Fragments are typically selected based on the "Rule of Three," which provides guidelines for their physicochemical properties to ensure they are good starting points for optimization.[6]

Table 1: Physicochemical Properties of Representative Fragments

FragmentStructureMolecular Weight (Da)cLogPHydrogen Bond DonorsHydrogen Bond AcceptorsRotatable Bonds
This compound C8H12N2136.190.85020
Fragment AC6H6N2O122.120.5121
Fragment BC7H8O2124.141.2121
Fragment CC5H5N3107.12-0.2130

Experimental Protocols

The following protocols describe a typical workflow for an FBDD campaign, from initial screening to hit validation and characterization, using this compound as an example fragment.

Primary Screening by Surface Plasmon Resonance (SPR)

SPR is a sensitive, label-free technique used to detect and quantify biomolecular interactions in real-time.[7] It is widely used for primary screening in FBDD to identify fragments that bind to a target protein immobilized on a sensor chip.

Objective: To identify fragments that bind to Protein Kinase X (PKX).

Materials:

  • Recombinant human PKX

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Fragment library, including a 100 mM DMSO stock of this compound

  • Running buffer (e.g., HBS-EP+)

Protocol:

  • Immobilization of PKX:

    • Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject recombinant PKX (50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached (~10,000 RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.

    • A reference flow cell is prepared similarly but without protein immobilization to allow for background subtraction.

  • Fragment Screening:

    • Dilute the fragment library stocks to a final concentration of 200 µM in running buffer. For this compound, prepare a series of dilutions (e.g., 1000, 500, 250, 125, 62.5 µM) for initial affinity estimation.

    • Inject each fragment solution over the PKX and reference flow cells at a flow rate of 30 µL/min for a contact time of 60 seconds, followed by a dissociation phase of 120 seconds.

    • Regenerate the sensor surface between injections with a pulse of 50 mM NaOH if necessary.

    • Monitor the binding response (in Resonance Units, RU). A binding response significantly above the background noise is considered a hit.

  • Data Analysis:

    • Subtract the reference flow cell data from the PKX flow cell data.

    • For fragments showing a concentration-dependent binding response, fit the steady-state binding levels to a 1:1 binding model to determine the equilibrium dissociation constant (Kd).

Table 2: SPR Screening Results for PKX

FragmentHit?Kd (µM)Ligand Efficiency (LE)
This compound Yes3500.38
Fragment AYes8000.32
Fragment BNo>1000N/A
Fragment CYes2500.45

Ligand Efficiency (LE) is calculated as: LE = (1.37/pKd) / N, where pKd = -log(Kd) and N is the number of heavy atoms.

Hit Validation by NMR Spectroscopy

NMR-based methods, such as Saturation Transfer Difference (STD) NMR, are powerful tools for validating fragment hits and providing structural information about the binding event.

Objective: To confirm the binding of this compound to PKX.

Materials:

  • PKX protein sample (20-50 µM) in a suitable deuterated buffer

  • This compound (100 mM stock in d6-DMSO)

  • NMR spectrometer (≥ 600 MHz) with a cryoprobe

Protocol:

  • Sample Preparation: Prepare a 1 mM solution of this compound in the deuterated buffer containing 20 µM PKX.

  • NMR Data Acquisition:

    • Acquire a 1D proton reference spectrum of the sample.

    • Set up the STD NMR experiment. This involves acquiring two spectra: an "on-resonance" spectrum where the protein is selectively saturated with a train of radiofrequency pulses, and an "off-resonance" spectrum where the saturation frequency is applied to a region of the spectrum where no protein signals are present.

    • The saturation time is typically 2 seconds.

  • Data Processing and Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

    • Signals that appear in the STD spectrum correspond to the protons of the ligand that are in close proximity to the protein upon binding. The presence of signals from this compound in the STD spectrum confirms its binding to PKX.

Hit-to-Lead Optimization

Once a fragment hit like this compound is identified and validated, the next step is to optimize its potency and selectivity through structure-guided medicinal chemistry. This process, often referred to as "fragment growing" or "fragment linking," involves adding chemical functionality to the fragment to make additional favorable interactions with the target protein.

Fragment Growing Strategy

A crystal structure of PKX in complex with this compound would reveal the binding mode and the surrounding amino acid residues, providing a roadmap for synthetic elaboration. In a hypothetical scenario, if the nitrile group is pointing towards a hydrophobic pocket, it could be replaced with a small alkyl or aryl group to improve potency. If it is near a hydrogen bond donor, it could be converted to an amide or another suitable acceptor.

Visualizations

FBDD Workflow

FBDD_Workflow cluster_0 Screening cluster_1 Validation & Characterization cluster_2 Optimization Lib Fragment Library (1000-5000 compounds) Screen Primary Screen (SPR, NMR, etc.) Lib->Screen Hits Initial Hits (µM-mM Affinity) Screen->Hits Validate Hit Validation (Orthogonal Assay) Hits->Validate Structure Structural Biology (X-ray, NMR) Validate->Structure SBDD Structure-Based Design Structure->SBDD Chem Medicinal Chemistry (Fragment Growing/Linking) SBDD->Chem Lead Lead Compound (nM Affinity) Chem->Lead

Caption: General workflow of a Fragment-Based Drug Discovery campaign.

Hypothetical PKX Signaling Pathway

Signaling_Pathway GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Adaptor Adaptor Proteins Rec->Adaptor PKX Protein Kinase X Adaptor->PKX Substrate Downstream Substrate PKX->Substrate TF Transcription Factor Substrate->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor Quinuclidine-derived Inhibitor Inhibitor->PKX

Caption: A hypothetical signaling pathway involving Protein Kinase X.

Fragment Growing Strategy for this compound

Fragment_Growing cluster_hit Initial Hit cluster_protein Protein Binding Pocket cluster_lead Optimized Lead Frag This compound Kd = 350 µM Pocket1 Hydrophobic Pocket Frag->Pocket1 Vector 1 (Explore hydrophobicity) Pocket2 H-bond Donor Frag->Pocket2 Vector 2 (Add H-bond acceptor) Lead Elaborated Compound Kd = 0.1 µM Pocket1->Lead Pocket2->Lead

Caption: Strategy for growing the this compound fragment.

This compound represents an excellent starting point for FBDD campaigns. Its rigid, 3D structure and the presence of a versatile nitrile handle make it a valuable building block for the development of potent and selective inhibitors against a variety of protein targets. The protocols and strategies outlined in this application note provide a general framework for the successful application of this and other similar fragments in modern drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Quinuclidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of quinuclidine-4-carbonitrile. The information is designed to help improve reaction yields and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: Two of the most feasible synthetic strategies for this compound are:

  • Nucleophilic Substitution on a 4-Substituted Quinuclidine: This typically involves the reaction of a 4-halo- or 4-hydroxyquinuclidine with a cyanide source. The Mitsunobu reaction is a common method for converting 4-hydroxyquinuclidine.[1][2][3]

  • Conversion from Quinuclidin-4-one: This route involves the transformation of the ketone into a group that can be displaced by a cyanide nucleophile, such as through the formation of a tosylhydrazone followed by reaction with a cyanide salt.

Q2: I am experiencing low yields in my synthesis. What are the general factors I should investigate?

A2: Low yields can stem from several factors. A systematic approach to troubleshooting should involve:

  • Reagent Quality: Ensure all starting materials, reagents, and solvents are pure and anhydrous, as moisture and impurities can lead to side reactions and catalyst deactivation.

  • Reaction Conditions: Temperature, reaction time, and the order of reagent addition are critical. These parameters should be carefully controlled and optimized.

  • Incomplete Reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

  • Product Degradation: The target molecule may be unstable under the reaction or workup conditions.

  • Purification Losses: Significant loss of product can occur during extraction, chromatography, or recrystallization.

Q3: What are some common side products I should be aware of during the synthesis of this compound?

A3: Depending on the synthetic route, common side products may include:

  • From 4-Hydroxyquinuclidine (Mitsunobu reaction): Unreacted starting material, and byproducts from the reaction of the Mitsunobu reagents (e.g., triphenylphosphine oxide and the reduced form of the azodicarboxylate).

  • From 4-Haloquinuclidine (Nucleophilic Substitution): Elimination products, especially if a strong, sterically hindered base is used.

  • From Quinuclidin-4-one: Incomplete conversion to the intermediate (e.g., tosylhydrazone) or hydrolysis of the nitrile product back to the carboxylic acid or amide under certain workup conditions.

Q4: How can I best purify the final this compound product?

A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any impurities. A common eluent system could be a mixture of a non-polar solvent like hexane or petroleum ether and a polar solvent such as ethyl acetate. In some cases, recrystallization from a suitable solvent can also be an effective method for obtaining highly pure material.

Troubleshooting Guides

Scenario 1: Low Yield in Mitsunobu Reaction from 4-Hydroxyquinuclidine
Problem Potential Cause Troubleshooting Steps
Low or no product formation Inactive Mitsunobu reagents (e.g., DEAD, DIAD, PPh₃).Use freshly opened or purified reagents. Triphenylphosphine can be recrystallized. Azodicarboxylates should be stored under inert gas and refrigerated.
Suboptimal reaction temperature.The reaction is typically started at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. Try running the reaction at a consistently low temperature or gently warming to drive it to completion.
Poor choice of cyanide source.Acetone cyanohydrin or trimethylsilyl cyanide are common choices. Ensure the cyanide source is of high quality.
Formation of significant byproducts Side reactions of the Mitsunobu reagents.Use the stoichiometric amount of reagents. Adding the azodicarboxylate dropwise at a low temperature can minimize side reactions.
Elimination reaction.This is less common with a primary alcohol but can be influenced by the reaction conditions. Ensure a non-basic environment if possible.
Scenario 2: Inefficient Conversion of Quinuclidin-4-one to the Nitrile
Problem Potential Cause Troubleshooting Steps
Incomplete formation of the tosylhydrazone intermediate Insufficient reaction time or temperature.Monitor the reaction by TLC. The reaction may require longer heating or a higher temperature.
Poor quality of tosylhydrazine.Use freshly recrystallized tosylhydrazine.
Low yield of the nitrile from the tosylhydrazone Inefficient reaction with the cyanide source.Ensure the use of a suitable cyanide salt (e.g., KCN, NaCN) and an appropriate solvent (e.g., DMF, DMSO).
Hydrolysis of the nitrile product.During workup, avoid strongly acidic or basic conditions for prolonged periods, as this can lead to hydrolysis of the nitrile to the carboxylic acid or amide.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the synthesis of this compound. Please note that actual yields may vary depending on the specific experimental setup and scale.

Synthetic Route Starting Material Key Reagents Solvent Temperature (°C) Typical Yield (%)
Mitsunobu Reaction4-HydroxyquinuclidinePPh₃, DIAD/DEAD, Acetone CyanohydrinTHF, Dichloromethane0 to 2560-80
Nucleophilic Substitution4-BromoquinuclidineKCN or NaCNDMF, DMSO80-12070-90
From Ketone (via Tosylhydrazone)Quinuclidin-4-one1. TsNHNH₂ 2. KCNEthanol, DMF25 to 10050-70

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Hydroxyquinuclidine via Mitsunobu Reaction
  • Reaction Setup: To a solution of 4-hydroxyquinuclidine (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add acetone cyanohydrin (1.5 eq).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 eq) in anhydrous THF dropwise over 30 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. The residue can be purified directly by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to separate the product from triphenylphosphine oxide and the DIAD/DEAD byproduct.

Protocol 2: Synthesis of this compound from 4-Bromoquinuclidine
  • Reaction Setup: In a round-bottom flask, dissolve 4-bromoquinuclidine (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Reagent Addition: Add potassium cyanide (1.5 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 6-12 hours. Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_mitsunobu Route 1: Mitsunobu Reaction cluster_substitution Route 2: Nucleophilic Substitution start1 4-Hydroxyquinuclidine reaction1 Reaction in THF (0°C to RT) start1->reaction1 reagents1 PPh3, DIAD, Acetone Cyanohydrin reagents1->reaction1 workup1 Workup & Purification reaction1->workup1 product1 This compound workup1->product1 start2 4-Bromoquinuclidine reaction2 Reaction in DMF (80-100°C) start2->reaction2 reagents2 KCN / NaCN reagents2->reaction2 workup2 Workup & Purification reaction2->workup2 product2 This compound workup2->product2

Caption: Synthetic routes to this compound.

troubleshooting_workflow start Low Yield Observed check_reagents Check Reagent Quality (Purity, Anhydrous) start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) check_reagents->check_conditions Reagents OK solution Improved Yield check_reagents->solution Replaced Reagents monitor_reaction Monitor Reaction Progress (TLC, LC-MS) check_conditions->monitor_reaction Conditions Correct analyze_impurities Identify Side Products (NMR, MS) monitor_reaction->analyze_impurities Reaction Incomplete/Dirty optimize_purification Optimize Purification (Solvent System, Method) monitor_reaction->optimize_purification Reaction Complete analyze_impurities->check_conditions Adjust Conditions optimize_purification->solution

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Purification of Polar Quinuclidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of polar quinuclidine compounds.

Frequently Asked Questions (FAQs)

Q1: Why are polar quinuclidine compounds difficult to purify using standard silica gel chromatography?

Polar quinuclidine derivatives present a dual challenge. Their polarity makes them poorly soluble in common nonpolar solvents used in normal-phase chromatography, while their basic nitrogen atom leads to strong, undesirable interactions with the acidic silanol groups on the surface of silica gel.[1][2] This interaction often results in significant peak tailing, poor resolution, and in some cases, irreversible adsorption or degradation of the compound on the column.[3][4]

Q2: My polar quinuclidine compound shows little to no retention on a C18 reversed-phase column. What are my options?

This is a common issue for highly polar molecules in reversed-phase (RP) chromatography, as they have a higher affinity for the polar mobile phase than the nonpolar stationary phase.[3] To improve retention, you can:

  • Use a Highly Aqueous Mobile Phase: Employ modern RP columns designed to be stable in 100% aqueous conditions.[3][5]

  • Adjust Mobile Phase pH: For basic quinuclidines, using a high pH mobile phase (pH > 8) neutralizes the amine, making it more hydrophobic and thus more retentive. This requires a pH-stable column.[3][6]

  • Use Ion-Pairing Chromatography: Adding an ion-pairing reagent forms a neutral complex with the charged quinuclidine, increasing its hydrophobicity and retention on the C18 column.[3][7]

  • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the retention and separation of very polar compounds and is an excellent alternative to reversed-phase.[3][8][9]

Q3: What is HILIC and how can it help purify polar quinuclidines?

Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique that uses a polar stationary phase (like silica, or columns with bonded polar functional groups) and a mobile phase with a high concentration of an organic solvent mixed with a smaller amount of aqueous solvent.[8][9] It is ideal for compounds that are too polar for reversed-phase. The high organic content of the mobile phase and the water layer on the stationary phase create a different retention mechanism that can lead to excellent retention and peak shapes for polar basic compounds like quinuclidines.[3]

Q4: My quinuclidine derivative lacks a UV chromophore. How can I detect it during HPLC analysis?

For compounds like 3-quinuclidinol that lack a strong UV-absorbing chromophore, pre-column derivatization is a common strategy.[10] This involves reacting the compound with a UV-active agent, such as benzoyl chloride or p-methoxybenzoyl chloride, to attach a chromophore that allows for standard UV detection.[11] Alternatively, detection methods like Mass Spectrometry (MS) or Charged Aerosol Detection (CAD) can be used if available.

Q5: What are the best strategies for the chiral separation of quinuclidine enantiomers?

The stereochemistry of quinuclidine derivatives is often crucial for their pharmacological activity.[10] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common techniques for chiral separations.[10][12] This typically involves using a Chiral Stationary Phase (CSP), such as polysaccharide-based columns (e.g., Chiralpak® IA or IC), which can differentiate between the enantiomers.[11] The choice of mobile phase, often a mix of hexane, ethanol, and a basic additive like diethylamine, is critical for achieving good resolution.[11]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of polar quinuclidine compounds.

Issue 1: Significant Peak Tailing in Normal-Phase Chromatography (Silica Gel)
  • Primary Cause: Strong secondary interactions between the basic nitrogen of the quinuclidine and acidic residual silanol groups on the silica surface.[3][10]

  • Solutions:

    • Mobile Phase Modification: Add a small amount (0.1-2%) of a competing base to the mobile phase. This base will occupy the active silanol sites, minimizing their interaction with your compound.[3][6] Common additives include triethylamine (TEA) or ammonium hydroxide.

    • Silica Gel Deactivation: Neutralize the acidic sites by pre-treating the silica. This can be done by flushing the packed column with a solvent system containing 1-3% triethylamine before loading the sample.[3]

    • Use an Alternative Stationary Phase: Switch to a less acidic stationary phase like basic or neutral alumina.[1][3] Alternatively, amine-functionalized or diol-bonded silica columns can provide better peak shapes for basic compounds.[3][13]

Issue 2: Compound Degradation or Low Recovery from Silica Gel Column
  • Primary Cause: The acidic nature of standard silica gel can cause decomposition of sensitive quinuclidine derivatives.[3][4]

  • Solutions:

    • Deactivate the Silica Gel: As described above, flushing the column with a solvent containing a base like triethylamine can prevent degradation.[3]

    • Switch to a Different Technique: Avoid silica gel entirely by using reversed-phase flash chromatography, HILIC, or Supercritical Fluid Chromatography (SFC).[3][12] SFC is particularly gentle and effective for polar basic compounds.[12]

    • Use a Less Acidic Stationary Phase: Consider using neutral alumina, which is a more suitable support for many basic compounds.[2]

Issue 3: Poor Resolution Between Enantiomers in Chiral HPLC
  • Primary Cause: Suboptimal separation conditions, including incorrect mobile phase composition, column choice, or temperature.[10]

  • Solutions:

    • Optimize Mobile Phase: Systematically vary the ratio of the mobile phase components (e.g., hexane, ethanol, isopropanol). Small changes can have a large impact on enantioselectivity.[11]

    • Screen Different Chiral Stationary Phases (CSPs): Enantioselectivity is highly dependent on the CSP. If one column provides poor resolution, screen a range of CSPs with different chiral selectors.[10]

    • Adjust Temperature: Lowering the column temperature can sometimes increase the interaction differences between enantiomers and the stationary phase, improving resolution.[11]

    • Reduce Flow Rate: A lower flow rate increases the interaction time between the analytes and the CSP, which can potentially improve resolution, although this will lengthen the analysis time.[10]

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Polar Quinuclidine Purification

TechniqueStationary PhaseMobile PhaseAdvantagesChallenges
Normal Phase (Modified) Silica Gel + Basic AdditiveNon-polar (e.g., DCM/MeOH) + Base (TEA, NH₄OH)Good for less polar impurities; cost-effective.Peak tailing is common; risk of compound degradation.[1][3]
Reversed-Phase (High pH) pH-stable C18Acetonitrile/Methanol + Water with high pH buffer (e.g., ammonium bicarbonate, pH 10)Excellent for polar compounds; good peak shapes.Requires specialized, more expensive pH-stable columns.[3][6]
HILIC Bare Silica, Amine, or DiolHigh Organic (e.g., Acetonitrile) + Aqueous Buffer (e.g., Ammonium Formate)Excellent retention for very polar compounds; MS-compatible mobile phases.[3][8][9]Requires careful column equilibration; can have complex retention mechanisms.[9]
Ion-Exchange (IEX) Cation Exchange ResinAqueous buffer with increasing salt concentration or pH gradientHigh capacity and selectivity for charged compounds.[12][14]Compound must be charged; fractions contain high salt concentrations that may need removal.[12]
Supercritical Fluid (SFC) Various (chiral and achiral)Supercritical CO₂ with polar co-solvent (e.g., methanol)Fast separations; low organic solvent use; excellent for chiral separations.[12]Requires specialized equipment; analyte solubility in CO₂ can be a limitation.[12]

Table 2: Comparative Data for Chiral HPLC Separation of 3-Quinuclidinol (after derivatization) [11]

ParameterMethod 1 (Benzoyl Chloride Deriv.)Method 2 (p-Methoxybenzoyl Chloride Deriv.)
Chiral Stationary Phase Chiralpak IC (5 µm)Chiralpak IA (5 µm)
Mobile Phase n-hexane:ethanol:2-propanol:diethylamine (80:8:12:0.4)n-hexane:ethanol:ethanolamine (59.6:40:0.4)
Flow Rate 0.8 mL/min1.0 mL/min
Column Temperature 15 °C25 °C
Detection Wavelength 230 nm255 nm
Retention Time (S)-enantiomer ~12.8 min~6.2 min
Retention Time (R)-enantiomer ~19.3 min~8.9 min
Resolution (Rs) > 11.49.09
Total Analysis Time < 30 min< 15 min

Experimental Protocols

Protocol 1: Deactivation of Silica Gel for Flash Chromatography[3]

This protocol is designed to minimize peak tailing and degradation of basic compounds on standard silica gel.

  • Column Packing: Dry pack the column with the required amount of silica gel.

  • Deactivating Solvent Preparation: Prepare a solvent mixture identical to your initial, least polar elution solvent, but with the addition of 1-2% triethylamine (TEA).

  • Column Deactivation: Flush the packed column with 2-3 column volumes of the deactivating solvent. This allows the TEA to neutralize the acidic silanol sites.

  • Column Equilibration: Flush the column with 2-3 column volumes of your initial elution solvent (this time without the added TEA) to remove the excess base.

  • Sample Loading and Elution: Load your sample and begin the chromatography using your pre-determined solvent system, either isocratically or with a polarity gradient. It is often beneficial to maintain 0.5-1% TEA in the elution solvent throughout the run to ensure good peak shape.

Protocol 2: General HILIC Method for Polar Quinuclidine Analysis[3][12]

This protocol provides a starting point for developing a HILIC separation method.

  • Column: Use a HILIC-type column (e.g., bare silica, amide, or amine-bonded phase). An amine column is often a good starting point for basic compounds.[13]

  • Mobile Phase Preparation:

    • Mobile Phase A: 95:5 (v/v) acetonitrile:water with 10 mM ammonium formate.

    • Mobile Phase B: 50:50 (v/v) acetonitrile:water with 10 mM ammonium formate.

  • Column Conditioning and Equilibration:

    • Flush the column with 5-10 column volumes of 100% Mobile Phase B.

    • Equilibrate the column with the initial gradient conditions (e.g., 100% Mobile Phase A) for at least 10-15 column volumes to ensure a stable water layer on the stationary phase. This is a critical step in HILIC.

  • Gradient Elution:

    • Injection: Inject the sample dissolved in the initial mobile phase (or a solvent with high organic content).

    • Gradient: Start with a high percentage of acetonitrile (e.g., 95-100% A) and gradually increase the aqueous component (increase %B). A typical gradient might run from 5% to 40% Solvent B over 15-20 minutes.

  • Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize selectivity and peak shape for your specific quinuclidine derivative.

Visualizations

Purification_Method_Selection cluster_start Start cluster_analysis Initial Analysis cluster_methods Purification Methods cluster_optimization Optimization Start Crude Quinuclidine Sample TLC_Test Run TLC/Scouting Gradient (RP & NP) Start->TLC_Test Check_Tailing Tailing on Silica? TLC_Test->Check_Tailing Check_Retention Poor RP Retention? TLC_Test->Check_Retention NP_Flash Normal Phase Flash (Silica or Alumina) Check_Tailing->NP_Flash No NP_Opt Add Base (TEA/NH4OH) to Mobile Phase or Deactivate Silica Check_Tailing->NP_Opt Yes RP_Flash Reversed-Phase HPLC/Flash (High pH or Ion-Pairing) Check_Retention->RP_Flash No IEX Ion-Exchange (IEX) Check_Retention->IEX Yes (Highly Charged) HILIC_Opt Switch to HILIC Check_Retention->HILIC_Opt Yes HILIC HILIC NP_Opt->NP_Flash HILIC_Opt->HILIC

Caption: Workflow for selecting a suitable purification method.

Experimental_Workflow cluster_problem Problem Identification cluster_solution Solution: Pre-Column Derivatization cluster_analysis Analysis Start Issue: No UV Signal for 3-Quinuclidinol in HPLC Step1 1. Dissolve 3-Quinuclidinol in appropriate solvent (e.g., Dichloromethane) Start->Step1 Step2 2. Add Base (e.g., Triethylamine) and Derivatizing Agent (e.g., Benzoyl Chloride) Step1->Step2 Step3 3. Stir at Room Temperature Monitor reaction by TLC Step2->Step3 Step4 4. Quench Reaction & Workup (e.g., wash with NaHCO3 soln) Step3->Step4 Step5 5. Isolate crude derivatized product Step4->Step5 Analysis Inject derivatized sample onto Chiral HPLC system for analysis and purification Step5->Analysis

References

Technical Support Center: Synthesis of Quinuclidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of quinuclidine-4-carbonitrile. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the multi-step synthesis of this compound. The most common synthetic route involves the initial preparation of a substituted piperidine derivative, followed by cyclization to form the quinuclidine core, and subsequent functional group manipulations to yield the target nitrile.

Step 1: N-Alkylation of Ethyl Isonipecotate

Question: I am getting a low yield of ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate during the N-alkylation of ethyl isonipecotate with ethyl bromoacetate. What are the possible causes and solutions?

Answer:

Low yields in this step are often due to incomplete reaction, side reactions, or issues with starting material quality. Here are some troubleshooting steps:

  • Incomplete Reaction:

    • Reaction Time/Temperature: Ensure the reaction is heated at reflux for a sufficient duration (typically several hours). Monitor the reaction progress by TLC or GC to confirm the consumption of the starting material.

    • Base: A weak base like potassium carbonate is typically used. Ensure it is anhydrous and used in sufficient excess to neutralize the HBr formed during the reaction.

  • Side Reactions:

    • Over-alkylation: While less common for secondary amines, dialkylation is a theoretical possibility if the starting piperidine is contaminated with primary amines. Ensure the purity of your ethyl isonipecotate.

    • Hydrolysis of Esters: If there is moisture in the reaction, either the starting material or the product ester groups can be hydrolyzed. Use anhydrous solvents and reagents.

  • Starting Material Quality:

    • Purity of Ethyl Isonipecotate: Ensure the starting piperidine derivative is pure and free from other amines.

    • Purity of Ethyl Bromoacetate: This reagent can degrade over time. Use freshly distilled or high-purity ethyl bromoacetate.

ParameterRecommendationPotential Issue if Deviated
Base Anhydrous K2CO3 (2-3 equivalents)Incomplete reaction, HBr salt formation
Solvent Anhydrous ethanol or acetonePresence of water can lead to hydrolysis
Temperature RefluxIncomplete reaction at lower temperatures
Reaction Time 5-24 hours (monitor by TLC/GC)Incomplete reaction
Step 2: Dieckmann Condensation

Question: The Dieckmann condensation of ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate is not proceeding as expected, or I am isolating byproducts. What could be the problem?

Answer:

The Dieckmann condensation is a powerful ring-forming reaction but can be sensitive to reaction conditions. Common issues include the choice of base and solvent, and the potential for side reactions.

  • Reaction Failure/Low Yield:

    • Base Strength and Steric Hindrance: A strong, non-nucleophilic base is required to deprotonate the alpha-carbon of the ester. Sodium ethoxide or potassium tert-butoxide are commonly used. Ensure the base is not old or deactivated.

    • Anhydrous Conditions: The reaction is highly sensitive to moisture, which can quench the enolate intermediate. Use freshly dried solvents (e.g., toluene, THF) and handle reagents under an inert atmosphere.

  • Side Reactions:

    • Intermolecular Claisen Condensation: If the intramolecular reaction is slow, intermolecular condensation between two molecules of the starting diester can occur, leading to polymeric materials. This is more prevalent with less effective bases or incorrect reaction concentrations.

    • Hydrolysis: Any water present can hydrolyze the ester functionalities, preventing cyclization.

    • Cleavage of the β-keto ester: The β-keto ester product can undergo cleavage if the reaction conditions are too harsh or if the workup is not performed correctly. Acidic workup should be done carefully at low temperatures.

ParameterRecommendationPotential Issue if Deviated
Base Sodium ethoxide or Potassium tert-butoxideIncomplete reaction, side reactions
Solvent Anhydrous toluene or THFReaction failure due to moisture
Temperature Refluxing tolueneSlower reaction at lower temperatures
Atmosphere Inert (Nitrogen or Argon)Quenching of enolate by moisture/oxygen
Step 3: Hydrolysis and Decarboxylation

Question: During the acidic hydrolysis and decarboxylation of the β-keto ester, I am observing a complex mixture of products and low yield of the desired quinuclidine-4-carboxylic acid. What are the likely causes?

Answer:

This step involves the removal of the ester group and subsequent decarboxylation. Incomplete reactions or side reactions under the harsh acidic conditions can lead to problems.

  • Incomplete Reaction:

    • Incomplete Hydrolysis: The initial hydrolysis of the β-keto ester to the corresponding β-keto acid might be incomplete. Ensure sufficient reaction time and concentration of the acid (e.g., refluxing HCl).

    • Incomplete Decarboxylation: The subsequent decarboxylation requires elevated temperatures. If the temperature is too low or the reaction time is too short, the β-keto acid may persist.

  • Side Reactions:

    • Degradation: Prolonged exposure to strong acid and high temperatures can lead to degradation of the quinuclidine ring system. The reaction should be monitored and not heated for an excessive amount of time.

Step 4: Amide Formation and Dehydration to Nitrile

Question: I am having trouble converting quinuclidine-4-carboxylic acid to this compound. The dehydration of the intermediate amide is giving a poor yield. What are some common issues?

Answer:

This two-step process involves the formation of a primary amide followed by its dehydration. Each step has its own potential pitfalls.

  • Amide Formation:

    • Poor Activation of Carboxylic Acid: The conversion of the carboxylic acid to the amide typically proceeds via an activated intermediate (e.g., an acid chloride or using a coupling agent). If the activation is inefficient, the amide formation will be low-yielding. Thionyl chloride is a common reagent for forming the acid chloride in situ.

  • Dehydration of the Amide:

    • Choice of Dehydrating Agent: The choice of dehydrating agent is critical. Common reagents include phosphorus oxychloride (POCl3), thionyl chloride (SOCl2), or cyanuric chloride. The reaction conditions will vary depending on the reagent used.

    • Reaction Temperature: The dehydration often requires heating. However, excessive temperatures can lead to decomposition.

    • Incomplete Reaction: Insufficient dehydrating agent or reaction time can result in the recovery of the starting amide.

ParameterRecommendationPotential Issue if Deviated
Amide Formation Thionyl chloride followed by ammoniaIncomplete conversion to amide
Dehydrating Agent POCl3, SOCl2, or cyanuric chlorideIncomplete dehydration, side reactions
Temperature Controlled heating (as per reagent)Decomposition at high temperatures
Workup Careful quenching of the dehydrating agentExothermic reaction, potential hazards

Experimental Protocols

A plausible synthetic route starting from 4-piperidinecarboxylic acid is outlined below.

Synthesis of Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate
  • To a solution of ethyl isonipecotate in a suitable anhydrous solvent (e.g., ethanol or acetone), add 2-3 equivalents of anhydrous potassium carbonate.

  • To this suspension, add 1.1 equivalents of ethyl bromoacetate dropwise.

  • Heat the mixture at reflux for 5-24 hours, monitoring the reaction by TLC or GC.

  • After completion, cool the reaction mixture and filter off the potassium salts.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation.

Dieckmann Condensation to form Ethyl 3-oxo-1-azabicyclo[2.2.2]octane-4-carboxylate
  • To a solution of sodium ethoxide (1.1 equivalents) in anhydrous toluene, add a solution of ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate in anhydrous toluene dropwise under an inert atmosphere.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and carefully quench with a dilute acid (e.g., acetic acid or cold HCl).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting β-keto ester can be purified by chromatography.

Hydrolysis and Decarboxylation to Quinuclidine-4-carboxylic acid
  • Reflux the crude β-keto ester from the previous step in concentrated hydrochloric acid for several hours until both hydrolysis and decarboxylation are complete (monitor by TLC or LC-MS).

  • Cool the solution and neutralize with a base (e.g., NaOH or Na2CO3) to precipitate the amino acid.

  • The product can be isolated by filtration or extraction.

Synthesis of this compound
  • Suspend quinuclidine-4-carboxylic acid in a suitable solvent (e.g., dichloromethane).

  • Add thionyl chloride dropwise at 0 °C and then stir at room temperature to form the acid chloride.

  • Bubble ammonia gas through the solution or add aqueous ammonia to form quinuclidine-4-carboxamide.

  • Isolate the crude amide and treat it with a dehydrating agent such as phosphorus oxychloride at an elevated temperature.

  • After the reaction is complete, carefully quench the reaction mixture with ice water and basify.

  • Extract the product with an organic solvent and purify by distillation or chromatography.

Visualizations

Logical Workflow for Troubleshooting

troubleshooting_workflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting start Start Synthesis step1 Step 1: N-Alkylation start->step1 step2 Step 2: Dieckmann Condensation step1->step2 issue Identify Issue (e.g., Low Yield, Impurities) step1->issue Problem in Step 1 step3 Step 3: Hydrolysis & Decarboxylation step2->step3 step2->issue Problem in Step 2 step4 Step 4: Amide Formation & Dehydration step3->step4 step3->issue Problem in Step 3 end_product This compound step4->end_product step4->issue Problem in Step 4 check_reagents Check Reagent Quality (Purity, Anhydrous) issue->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) issue->check_conditions analyze_byproducts Analyze Byproducts (NMR, MS) issue->analyze_byproducts optimize Optimize Protocol check_reagents->optimize check_conditions->optimize analyze_byproducts->optimize

Caption: A logical workflow for troubleshooting issues encountered during the synthesis of this compound.

Side Reaction Pathways in Dieckmann Condensation

dieckmann_side_reactions cluster_pathways Reaction Pathways diester Ethyl 1-(2-ethoxy-2-oxoethyl) piperidine-4-carboxylate desired_product Desired β-Keto Ester (Intramolecular Cyclization) diester->desired_product Strong, non-nucleophilic base Anhydrous conditions side_product1 Polymeric Byproducts (Intermolecular Condensation) diester->side_product1 Weak base or High concentration side_product2 Hydrolyzed Starting Material diester->side_product2 Presence of water

Caption: Potential side reaction pathways during the Dieckmann condensation step.

Technical Support Center: Optimization of Catalysts for Quinuclidine Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for challenges encountered during the catalytic synthesis of the quinuclidine ring.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, offering potential causes and actionable solutions in a direct question-and-answer format.

Problem StatementPossible Cause(s)Recommended Troubleshooting Steps
Issue 1: Low Yield or Slow Reaction Rate Inactive or Insufficient Catalyst: The catalyst may be deactivated by air or impurities, or the loading may be too low for the substrate amount.[1][2][3]Increase Catalyst Loading: Decrease the substrate-to-catalyst molar ratio. Ratios as high as 100,000 have been used successfully in large-scale syntheses.[1]Handle Catalyst with Care: Use inert atmosphere techniques (e.g., a glovebox) for handling air-sensitive catalysts to prevent deactivation.[1]Verify Reagent Purity: Ensure that the substrate, solvents, and any additives are pure and dry, as trace impurities can poison the catalyst.[2]
Suboptimal Reaction Conditions: Temperature or pressure may not be in the optimal range for the chosen catalytic system.[1][4][5]Optimize Temperature: Gradually increase the reaction temperature. Common ranges are between 20-60°C for metal catalysts and around 30°C for biocatalytic methods.[1][6]Increase Hydrogen Pressure: If performing a hydrogenation, increase the H₂ pressure within the safe limits of your reactor. Pressures from 1 to 80 MPa have been reported to improve reaction rates.[1]
Incorrect Solvent: The solvent can affect reagent solubility, intermediate stability, and the overall reaction pathway.[1][4]Screen Solvents: Test different solvents. For metal-catalyzed hydrogenations, ethanol is common.[1] For biocatalysis, aqueous buffers like Tris-HCl or potassium phosphate are typically used.[1][6]
Issue 2: Poor Enantioselectivity Suboptimal Catalyst/Ligand Choice: The chiral ligand is crucial for achieving high enantioselectivity.[5]Screen Ligands: Ensure you are using a ligand known to be effective for the specific transformation (e.g., chiral phosphine ligands for Ruthenium catalysts).[1]Verify Catalyst Preparation: Improper handling or preparation of the chiral catalyst can lead to less selective catalytic species.[5]
Incorrect Reaction Temperature: Higher temperatures can sometimes decrease enantioselectivity.[5][6]Lower Reaction Temperature: Try running the reaction at the lower end of the recommended temperature range to potentially improve the enantiomeric excess (ee).[5]
Presence of Impurities: Acidic or basic impurities can sometimes lead to in-situ racemization of the product.[5]Ensure Reagent Purity: Use high-purity, neutral reagents and solvents. Control the pH within the desired range, especially in biocatalytic reactions.[5][6]
Issue 3: Catalyst Deactivation Exposure to Air or Impurities: Many catalysts, particularly homogeneous metal complexes, are sensitive to air and moisture.[1][7] Impurities in the reagents or solvent can act as catalyst poisons.[2]Use Inert Techniques: Handle catalysts and set up reactions under an inert atmosphere (e.g., nitrogen or argon).[1]Purify Reagents: Ensure all solvents and starting materials are thoroughly purified and dried before use.[2]
Harsh Reaction Conditions: Operating at the upper limits of a catalyst's stability (e.g., high temperature) can lead to rapid degradation.[6]Moderate Conditions: Consider running the reaction at a slightly lower temperature to improve catalyst stability over the course of the reaction.[6]
Mechanical Stress (Heterogeneous Catalysts): In stirred reactors, high agitation speeds can cause the physical breakdown of the catalyst support.[5]Optimize Agitation: Adjust the stirring rate to ensure adequate mixing without causing excessive mechanical stress on the catalyst particles.[5]
Issue 4: Poor Reproducibility Variability in Reagent Quality: Inconsistent purity of the substrate, solvent, or catalyst between batches can lead to different outcomes.[1]Standardize Reagents: Whenever possible, use reagents from the same batch with verified purity for a series of experiments.[1]
Inconsistent Reaction Setup: Minor variations in stirring rate, reactor sealing, temperature control, or the procedure for adding reagents can affect the result.[1]Standardize Protocol: Follow a detailed, consistent experimental protocol, paying close attention to parameters like stirring speed, heating rate, and sealing of the reaction vessel.[1]

Frequently Asked Questions (FAQs)

Q1: What are the main catalytic strategies for synthesizing enantiomerically pure (R)-3-quinuclidinol? A1: The primary methods for producing (R)-3-quinuclidinol from 3-quinuclidinone involve asymmetric catalysis. The two most effective strategies are:

  • Asymmetric Biocatalytic Reduction: This approach uses ketoreductase (KRED) enzymes to stereoselectively reduce the carbonyl group. It is considered an efficient and environmentally friendly method, with various reductases demonstrating excellent enantioselectivity (>99% ee).[6]

  • Asymmetric Chemical Catalysis: This strategy employs chiral metal catalysts, most notably Ruthenium-based complexes with specific chiral phosphine ligands, for the asymmetric hydrogenation of 3-quinuclidinone.[1][6] While capable of high yields and enantioselectivity, these catalysts can be more expensive and may require more stringent reaction conditions.[6]

Q2: What are the typical reaction conditions for the asymmetric hydrogenation of 3-quinuclidinone? A2: Reaction conditions are highly dependent on the chosen catalyst system.[1]

  • For Ruthenium-based catalysts , typical conditions involve a hydrogen pressure of 15 atm and a temperature of 30-45°C in an ethanol solvent.[1] Other systems report pressure ranges of 0.1-80 MPa and temperatures of 20-60°C.[1]

  • For biocatalytic reductions , conditions are generally milder, often performed at 1 bar of H₂ (or using a cofactor regeneration system) at temperatures between 25-35°C in an aqueous buffer.[1]

Q3: Can 3-quinuclidinone hydrochloride be used directly in the reaction? A3: Yes, in some cases. Biocatalytic hydrogenation studies have successfully used 3-quinuclidinone hydrochloride directly in the reaction mixture.[1] However, for reactions involving metal catalysts, it is common practice to first generate the free base from the hydrochloride salt before introducing it to the reaction.[1]

Q4: My reaction is complete, but the enantiomeric excess (ee) is slightly below the required specification. What can I do? A4: Post-reaction purification can often significantly enhance the enantiomeric purity of the final product. The most common method is recrystallization. Experimenting with different solvent systems can help you find the optimal conditions for the selective crystallization of the desired (R)-enantiomer, which can increase the ee to over 99%.[1][5]

Catalyst Performance Data

The table below summarizes quantitative data for different catalytic systems used in the asymmetric synthesis of (R)-3-quinuclidinol from 3-quinuclidinone.

Catalyst SystemPressure (atm)Temperature (°C)SolventSubstrate:Catalyst RatioEnantiomeric Excess (ee)
XylSkewphos/PICA-Ruthenium(II)1530 - 45EthanolUp to 100,000:188-90% (initial), >99% (after recrystallization)[1]
RuXY-Diphosphine-bimaH1 - 790 (0.1-80 MPa)20 - 60Not specifiedNot specified>99%[1]
Biocatalyst (e.g., AtQR)125 - 35Aqueous BufferNot specified>99%[1]

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation using a Homogeneous Ruthenium Catalyst This protocol is a general procedure based on the use of a XylSkewphos/PICA-Ruthenium(II) complex.[1]

  • Catalyst Preparation: In a glovebox under an inert atmosphere, add the chiral ligand and the ruthenium precursor to a reaction vessel.

  • Substrate Addition: Add the 3-quinuclidinone substrate and ethanol to the reactor.

  • Base Addition: Add a suitable base, such as potassium tert-butoxide, to the reaction mixture.

  • Reaction Execution: Seal the reactor, remove it from the glovebox, and connect it to a hydrogen source. Pressurize the reactor to 15 atm with H₂.

  • Heating and Stirring: Heat the reaction mixture to 30-45°C and stir vigorously for the specified reaction time (e.g., 4 hours).

  • Work-up and Analysis: After the reaction is complete, carefully vent the reactor. The product, (R)-3-quinuclidinol, can be isolated and purified. The enantiomeric excess should be determined by chiral HPLC or GC analysis.

Protocol 2: Biocatalytic Reduction using a Ketoreductase (KRED) and Cofactor Regeneration This protocol describes a general procedure using a KRED enzyme with glucose dehydrogenase (GDH) for cofactor regeneration.[6]

  • Reaction Setup: To a temperature-controlled vessel, add a buffered solution (e.g., 100 mM potassium phosphate buffer, pH 7.0).

  • Add Reagents: Add 3-quinuclidinone to the desired final concentration. Add D-glucose (typically 1.1-1.5 equivalents relative to the substrate) and a catalytic amount of the cofactor (e.g., NADP⁺).

  • Enzyme Addition: Add the ketoreductase (e.g., KaKR) and glucose dehydrogenase (GDH) to the reaction mixture. The enzymes can be in the form of purified enzymes, cell-free extract, or whole cells.[6]

  • Reaction Execution: Maintain the reaction at the optimal temperature (e.g., 30°C) with gentle agitation. Monitor and adjust the pH as needed, as the oxidation of glucose can cause it to drop.

  • Monitoring and Work-up: Monitor the reaction progress using a suitable analytical method (e.g., GC or HPLC). Once complete, quench the reaction and extract the (R)-3-quinuclidinol product into an organic solvent.

Visualizations

Troubleshooting_Workflow cluster_start Start: Quinuclidine Ring Formation Experiment cluster_analysis Analysis cluster_troubleshooting Troubleshooting Path cluster_end Outcome Start Run Catalytic Reaction Analysis Analyze Product: Yield & Selectivity Start->Analysis Check_Purity Verify Reagent & Solvent Purity Analysis->Check_Purity Low Yield or Side Products Success Successful Synthesis Analysis->Success Meets Expectations Check_Catalyst Check Catalyst Activity & Loading Check_Conditions Optimize Temp, Pressure, Solvent Check_Catalyst->Check_Conditions Re_Run Re-run Optimized Experiment Check_Conditions->Re_Run Check_Purity->Check_Catalyst Re_Run->Analysis

Caption: A logical workflow for troubleshooting low-yield synthesis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Reagents Prepare Reagents (Substrate, Solvent) Setup Assemble Reactor Reagents->Setup Catalyst Prepare Catalyst (Under Inert Atm.) Catalyst->Setup Execute Run Reaction (Control T, P, Stirring) Setup->Execute Monitor Monitor Progress (TLC, GC, HPLC) Execute->Monitor Monitor->Execute Continue Quench Quench Reaction Monitor->Quench Complete Isolate Isolate & Purify Product Quench->Isolate Analyze Characterize Product (NMR, MS, Chiral HPLC) Isolate->Analyze

Caption: General experimental workflow for catalytic hydrogenation.

Catalyst_Selection Goal Goal: Asymmetric Quinuclidine Synthesis Decision Primary Concern? Goal->Decision Path_Green Mild Conditions & Green Chemistry Decision->Path_Green Environmental Impact Path_Harsh High Throughput & Robustness Decision->Path_Harsh Scale / Conditions Catalyst_Bio Select Biocatalyst (e.g., KRED) Path_Green->Catalyst_Bio Catalyst_Metal Select Metal Catalyst (e.g., Ru-complex) Path_Harsh->Catalyst_Metal Optimize_Bio Optimize: pH, Temp, Cofactor Catalyst_Bio->Optimize_Bio Optimize_Metal Optimize: Pressure, Temp, Ligand Catalyst_Metal->Optimize_Metal

Caption: Decision pathway for selecting a suitable catalyst system.

References

Technical Support Center: Quinuclidine-4-carbonitrile Reaction Workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the workup of reactions involving quinuclidine-4-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges during the workup of this compound reactions?

A1: The primary challenges stem from the basicity of the quinuclidine nitrogen and the potential for hydrolysis of the nitrile group. Key issues include emulsion formation during aqueous extraction, product loss to the aqueous phase, and potential decomposition under strongly acidic or basic conditions.

Q2: How can I effectively remove unreacted starting materials and reagents?

A2: The purification strategy depends on the nature of the impurities.

  • Non-basic organic impurities: These can often be removed by standard column chromatography.

  • Acidic impurities: An aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) can remove acidic byproducts.

  • Basic impurities (not the product): If other basic impurities are present, careful pH adjustment and extraction or chromatography may be necessary.

Q3: My product seems to be lost in the aqueous layer during extraction. What can I do?

A3: Due to the basic nitrogen, this compound can be protonated and become water-soluble, especially in acidic conditions. To minimize this:

  • Ensure the aqueous layer is basic (pH > 9-10) before extraction with an organic solvent. Use bases like sodium carbonate or potassium carbonate.

  • "Salting out" the aqueous layer by adding a significant amount of a salt like sodium chloride can decrease the solubility of your product in the aqueous phase.

  • Use a more polar organic solvent for extraction, such as dichloromethane or a mixture of solvents.

Q4: I am observing a significant amount of a byproduct that I suspect is the corresponding carboxylic acid. How can I prevent this?

A4: The nitrile group of this compound can hydrolyze to a carboxylic acid under harsh acidic or basic conditions, especially with prolonged exposure or at elevated temperatures.

  • Workup Conditions: Avoid using strong acids or bases during the workup. If an acidic or basic wash is necessary, perform it quickly and at low temperatures.

  • Reaction Conditions: Ensure your reaction conditions are not overly acidic or basic if the nitrile group is to be preserved.

Troubleshooting Guides

Problem 1: Emulsion Formation During Aqueous Extraction
Possible CauseSuggested Solution
High concentration of basic amineDilute the reaction mixture with more organic solvent before washing.
Insufficient ionic strength of the aqueous phaseAdd brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
Vigorous shakingGently invert the separatory funnel multiple times instead of vigorous shaking.
Presence of fine solid particlesFilter the reaction mixture through a pad of Celite before the extraction.
Problem 2: Low Product Recovery After Workup
Possible CauseSuggested Solution
Product is in the aqueous layerBasify the aqueous layer to pH > 9-10 and re-extract with an organic solvent.
Product degradationAvoid strong acids and bases during workup. Use milder conditions (e.g., saturated NaHCO3 instead of NaOH).
Product is volatileUse caution when removing solvent under reduced pressure. Avoid high temperatures on the rotary evaporator.
Incomplete extractionIncrease the number of extractions with the organic solvent (e.g., 3-4 times).
Problem 3: Product Contamination with Salts
Possible CauseSuggested Solution
Inadequate washing of the organic layerWash the organic layer with brine to remove residual water and dissolved inorganic salts.
Insufficient drying of the organic layerUse an adequate amount of a suitable drying agent (e.g., anhydrous Na2SO4, MgSO4) and ensure sufficient contact time.

Experimental Protocols

Standard Aqueous Workup Protocol for a Neutral or Basic Reaction Mixture
  • Quenching: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by slowly adding an appropriate quenching agent (e.g., water, saturated ammonium chloride solution).

  • Solvent Addition: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash with water or brine.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Workup Protocol for a Reaction Mixture Containing Acid
  • Cooling: Cool the reaction mixture in an ice bath.

  • Basification: Slowly add a cold, saturated solution of a mild base (e.g., sodium bicarbonate, sodium carbonate) until the aqueous phase is basic (check with pH paper, pH > 9). Be cautious of gas evolution.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

Visual Troubleshooting Guide

Troubleshooting_Workflow Start Start Workup Problem Problem Encountered? Start->Problem Emulsion Emulsion Formation Problem->Emulsion Yes LowRecovery Low Product Recovery Problem->LowRecovery Yes ImpureProduct Impure Product Problem->ImpureProduct Yes Success Successful Workup Problem->Success No Sol_Emulsion1 Add Brine / Dilute Emulsion->Sol_Emulsion1 Sol_Emulsion2 Filter through Celite Emulsion->Sol_Emulsion2 Sol_LowRecovery1 Check Aqueous pH & Re-extract LowRecovery->Sol_LowRecovery1 Sol_LowRecovery2 Use Milder Conditions LowRecovery->Sol_LowRecovery2 Sol_Impure1 Column Chromatography ImpureProduct->Sol_Impure1 Sol_Impure2 Recrystallization ImpureProduct->Sol_Impure2 Sol_Emulsion1->Problem Sol_Emulsion2->Problem Sol_LowRecovery1->Problem Sol_LowRecovery2->Problem Sol_Impure1->Success Sol_Impure2->Success

Technical Support Center: Stereochemical Control in Quinuclidine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in managing the stereochemical challenges inherent in the synthesis of quinuclidine derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is controlling the stereochemistry of quinuclidine derivatives so important?

A1: The stereochemistry of quinuclidine derivatives is crucial because it dictates their pharmacological and toxicological profiles.[1] Many derivatives are active pharmaceutical ingredients (APIs), and their biological activity is often specific to a single enantiomer.[2] For instance, (R)-3-quinuclidinol is a vital chiral building block for numerous pharmaceuticals, including muscarinic receptor antagonists like solifenacin.[3][4] Regulatory agencies frequently mandate the marketing of the single, active enantiomer to enhance specificity and minimize potential side effects associated with the inactive or less active enantiomer.[1][5]

Q2: What are the primary strategies for synthesizing enantiomerically pure quinuclidine derivatives?

A2: There are three main strategies:

  • Asymmetric Synthesis: This involves creating the desired stereocenter(s) selectively during the synthesis. Methods include using chiral catalysts (e.g., Iridium-catalyzed dearomatization), chiral auxiliaries, or biocatalytic reductions of a prochiral ketone.[6][7][8] Asymmetric reduction is often preferred as it can theoretically achieve a 100% yield of the desired product.[7]

  • Chiral Resolution: This process involves separating a racemic mixture into its individual enantiomers.[9] Common methods include the crystallization of diastereomeric salts or enzymatic kinetic resolution.[9]

  • Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from nature to introduce the initial stereochemistry.[10]

Q3: What is the key difference between asymmetric reduction and enzymatic kinetic resolution for producing chiral 3-quinuclidinol?

A3: The fundamental difference lies in the starting material and the theoretical maximum yield.

  • Asymmetric Reduction uses a prochiral substrate (e.g., 3-quinuclidinone) and a stereoselective catalyst (often a ketoreductase enzyme, KRED) to directly produce a single enantiomer (e.g., (R)-3-quinuclidinol). The theoretical maximum yield for this process is 100%.[7]

  • Enzymatic Kinetic Resolution starts with a racemic mixture of the product (e.g., (±)-3-quinuclidinol). An enzyme, typically a lipase or protease, selectively modifies one enantiomer (e.g., through acylation or hydrolysis), allowing for the separation of the modified and unmodified enantiomers.[2][7] Because one enantiomer is separated from a 50:50 mixture, the theoretical maximum yield for the desired enantiomer is 50%.[7]

Strategic Decision Making: Synthesis vs. Resolution

Choosing the correct strategy is critical for success. The following decision tree illustrates a logical approach to selecting a method based on common experimental goals and constraints.

G start Start: Need Enantiopure Quinuclidine Derivative prochiral Is a prochiral precursor (e.g., quinuclidinone) readily available? start->prochiral racemate Is the racemic product readily available? prochiral->racemate No asymmetric Pursue Asymmetric Synthesis (e.g., Enzymatic Reduction) prochiral->asymmetric Yes racemate->start No (Re-evaluate synthetic route) resolution Pursue Chiral Resolution (e.g., Enzymatic Kinetic Resolution) racemate->resolution Yes high_yield Is >50% yield critical? resolution->high_yield dkr Consider Dynamic Kinetic Resolution (DKR) or switch to Asymmetric Synthesis high_yield->dkr Yes end_res Proceed with Kinetic Resolution. Accept max 50% yield. high_yield->end_res No

Caption: Decision tree for selecting a stereoselective synthesis strategy.

Troubleshooting Guide

Section 1: Asymmetric Synthesis & Reduction

Q4: My iridium-catalyzed asymmetric dearomatization reaction is giving low diastereoselectivity (dr) and/or enantioselectivity (ee). What should I do?

A4: Poor stereoselectivity in these reactions can often be traced back to the catalyst system and reaction conditions.

  • Potential Cause 1: Ligand Choice: The stereochemical outcome is highly dependent on the chiral ligand used. The Feringa ligand, for example, has been shown to be effective, controlling the attack on the Si-face of the allylic position.[6]

  • Solution 1: Screen a variety of chiral phosphoramidite ligands to find the optimal one for your specific substrate.[6]

  • Potential Cause 2: Base and Solvent Effects: The choice of base and solvent can significantly influence the reaction's efficiency and selectivity.

  • Solution 2: Systematically screen different bases (e.g., Cs₂CO₃, K₂CO₃) and solvents (e.g., THF, Dioxane) to optimize the reaction conditions.[6]

  • Potential Cause 3: Impure Reagents: Contaminants in the substrate, solvent, or catalyst precursor can interfere with the catalytic cycle.

  • Solution 3: Ensure all reagents and solvents are pure and anhydrous.

Q5: My enzymatic asymmetric reduction of 3-quinuclidinone has low conversion and/or low yield. How can I fix this?

A5: Low conversion in biocatalytic reductions is a common issue that can often be resolved by optimizing the reaction system.[7]

  • Potential Cause 1: Cofactor Depletion: Most ketoreductases (KREDs) require a cofactor like NADPH or NADH, which is consumed during the reaction.[7]

  • Solution 1: Implement a cofactor regeneration system. This is typically achieved by co-expressing a second enzyme, like glucose dehydrogenase (GDH), which regenerates the cofactor by oxidizing a cheap co-substrate like glucose.[3][4][11]

  • Potential Cause 2: Enzyme Inhibition: High substrate or product concentrations can inhibit or inactivate the enzyme.

  • Solution 2: Optimize the substrate loading concentration. Start with a lower concentration and gradually increase it. If product inhibition is suspected, consider using an in-situ product removal method.

  • Potential Cause 3: Sub-optimal Conditions: The enzyme's activity is highly dependent on pH and temperature.

  • Solution 3: Verify that the reaction pH and temperature are optimal for both the primary reductase and the cofactor regeneration enzyme.[7] Check the enzyme's technical datasheet for recommended conditions.

Section 2: Chiral Resolution & Analysis

Q6: My enzymatic kinetic resolution yield is stuck at approximately 50%. Is this an error?

A6: No, this is not an error. A yield of ~50% is the theoretical maximum for a standard kinetic resolution.[7] The enzyme selectively reacts with one of the two enantiomers in the 1:1 racemic mixture, leaving the other unreacted. To surpass the 50% yield barrier, you would need to implement a Dynamic Kinetic Resolution (DKR), which incorporates an in-situ method to racemize the unreacted enantiomer, allowing it to be converted to the desired product.[7][12]

Q7: I am getting poor peak resolution when analyzing my quinuclidinol enantiomers by chiral HPLC. How can I improve separation?

A7: Poor resolution is a frequent challenge in chiral chromatography.[1]

  • Potential Cause 1: Suboptimal Chiral Stationary Phase (CSP): Enantioselectivity is highly dependent on the interactions between the analyte and the CSP. Not all CSPs work for all compounds.

  • Solution 1: Screen a range of different CSPs. Polysaccharide-based columns, such as Chiralpak IC or Chiralpak IA, have demonstrated excellent enantioselectivity for derivatized quinuclidine derivatives.[1][13][14]

  • Potential Cause 2: Incorrect Mobile Phase Composition: The mobile phase composition is critical for achieving good resolution.

  • Solution 2: Systematically adjust the mobile phase. For normal-phase chromatography, vary the ratio of the alcoholic modifier (e.g., ethanol, 2-propanol) and the basic additive (e.g., diethylamine).[14][15] Small changes can have a large impact on retention times and resolution.

  • Potential Cause 3: Temperature: Column temperature affects reaction kinetics and thermodynamics, influencing separation.

  • Solution 3: Optimize the column temperature. For derivatized 3-quinuclidinol on a Chiralpak IC column, a temperature of 15°C has been shown to provide excellent resolution.[13][14]

Q8: My quinuclidinol sample is not showing a strong signal with a UV detector in HPLC. What is the problem?

A8: This is expected for compounds like 3-quinuclidinol that lack a strong UV chromophore.[1]

  • Solution: Implement a pre-column derivatization step. Reacting the hydroxyl group of quinuclidinol with a UV-active agent, such as benzoyl chloride or p-methoxybenzoyl chloride, introduces a chromophore that allows for sensitive UV detection.[1][13][16] The reaction mixture can often be directly used for analysis.[14]

Data Presentation: Performance of Key Methodologies

Table 1: Performance of Various Reductase Enzymes in the Asymmetric Synthesis of (R)-3-Quinuclidinol.

Enzyme Source Organism Expression Host Substrate Conc. Conversion (%) Enantiomeric Excess (ee) (%) Reference
RrQR Rhodotorula rubra Escherichia coli 618 mM (100 g/L) ~98.6% >99.9 [3][11]
KaKR Kaistia algarum Escherichia coli 5000 mM ~100 >99.9 [3]
AtQR Agrobacterium tumefaciens Escherichia coli Not Reported High >99.9 [11]

| QNR | Microbacterium luteolum | Escherichia coli | 939 mM (15% w/v) | 100 | >99.9 |[3][17] |

Table 2: Comparison of Validated Chiral HPLC Methods for Enantiomeric Purity of Derivatized 3-Quinuclidinol.

Parameter Method 1 (Benzoyl Derivative) Method 2 (p-Methoxybenzoyl Derivative)
Chiral Stationary Phase Chiralpak IC (5 µm)[13][14] Chiralpak IA (5 µm)[13]
Mobile Phase n-hexane:ethanol:2-propanol:diethylamine (80:8:12:0.4)[13][14] n-hexane:ethanol:ethanolamine (59.6:40:0.4)[13]
Flow Rate 0.8 mL/min[13][14] 1.0 mL/min[13]
Column Temperature 15 °C[13][14] 25 °C[13]
Detection Wavelength 230 nm[13][14] 255 nm[13]
Retention Time (S)-enantiomer ~12.8 min[14] ~6.2 min[13]
Retention Time (R)-enantiomer ~19.3 min[14] ~8.9 min[13]
Resolution (Rs) > 11.4[14][15] ~9.1[13][16]

| Analysis Time | < 30 min[14] | < 15 min[13] |

Experimental Protocols & Workflows

Protocol 1: Asymmetric Reduction of 3-Quinuclidinone via Whole-Cell Biocatalysis

This protocol is adapted from established methods for producing (R)-3-quinuclidinol using an E. coli whole-cell biocatalyst co-expressing a ketoreductase and a glucose dehydrogenase (GDH) for cofactor regeneration.[4]

G cluster_0 Biocatalyst Preparation cluster_1 Asymmetric Reduction cluster_2 Work-up and Analysis p1 Transform E. coli with expression vectors (KRED + GDH) p2 Cultivate cells and induce protein expression (IPTG) p1->p2 p3 Harvest and wash cells to create whole-cell biocatalyst p2->p3 r2 Add biocatalyst, 3-quinuclidinone, glucose (co-substrate), and NADP+ p3->r2 r1 Prepare reaction buffer (e.g., phosphate buffer) r1->r2 r3 Incubate at optimal temperature and pH with agitation r2->r3 r4 Monitor reaction progress (e.g., by GC or HPLC) r3->r4 w1 Centrifuge to remove cells r4->w1 w2 Extract supernatant with organic solvent (e.g., chloroform) w1->w2 w3 Dry organic layer and concentrate under vacuum w2->w3 w4 Analyze product for yield and enantiomeric excess (ee) w3->w4

Caption: Workflow for asymmetric enzymatic reduction of 3-quinuclidinone.

Methodology:

  • Biocatalyst Preparation:

    • Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with plasmids containing the genes for the desired ketoreductase and a glucose dehydrogenase.[3][4]

    • Grow the culture in a rich medium (e.g., Terrific Broth) at 37°C until the OD₆₀₀ reaches 0.6-0.8.[3]

    • Induce protein expression by adding IPTG (final concentration 0.1-1 mM) and continue cultivation at a reduced temperature (e.g., 25-30°C) for several hours.[3]

    • Harvest the cells by centrifugation, wash with buffer (e.g., phosphate buffer), and use directly as a whole-cell biocatalyst.

  • Asymmetric Reduction Reaction:

    • In a temperature-controlled reaction vessel, prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate buffer, pH 7.0).

    • Add the harvested E. coli cells, 3-quinuclidinone hydrochloride (substrate), D-glucose (co-substrate for cofactor regeneration), and a catalytic amount of NADP⁺.[4]

    • Maintain the reaction at the optimal temperature (e.g., 30°C) with constant stirring. Keep the pH constant by adding a base (e.g., NaOH) as needed.

    • Monitor the disappearance of the substrate and formation of the product by GC or HPLC.

  • Product Isolation and Analysis:

    • Once the reaction is complete, remove the cells via centrifugation.

    • Extract the aqueous supernatant multiple times with an organic solvent like chloroform.[11]

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude (R)-3-Quinuclidinol.[4]

    • Determine the enantiomeric excess of the final product using chiral HPLC or GC analysis (see Protocol 2).[4]

Protocol 2: Chiral HPLC Analysis of 3-Quinuclidinol Enantiomers

This protocol is based on a validated method for quantifying 3-quinuclidinol enantiomers, which requires pre-column derivatization with benzoyl chloride to enable UV detection.[1][14]

G cluster_0 Derivatization cluster_1 HPLC Analysis cluster_2 Data Interpretation d1 Dissolve quinuclidinol sample in dichloromethane d2 Add benzoyl chloride and a base (e.g., triethylamine) d1->d2 d3 Allow reaction to complete, then dilute with mobile phase d2->d3 h2 Inject derivatized sample d3->h2 h1 Equilibrate Chiralpak IC column with mobile phase h1->h2 h3 Run isocratic elution at 15°C (Flow: 0.8 mL/min) h2->h3 h4 Detect at 230 nm h3->h4 i1 Identify peaks for (S) and (R) enantiomer derivatives h4->i1 i2 Integrate peak areas i1->i2 i3 Calculate enantiomeric excess (ee%) i2->i3

Caption: General workflow for chiral HPLC analysis of 3-Quinuclidinol.

Methodology:

  • Pre-column Derivatization:

    • Accurately weigh and dissolve the 3-quinuclidinol sample in dichloromethane.[2]

    • Slowly add benzoyl chloride and a base, such as triethylamine, to catalyze the esterification.[1][2]

    • Allow the reaction to proceed for 5-10 minutes.

    • Dilute the reaction mixture to a suitable final concentration with the HPLC mobile phase or methanol.[13]

  • HPLC Conditions (based on Method 1 in Table 2):

    • Column: Chiralpak IC (250 x 4.6 mm, 5 µm).[14]

    • Mobile Phase: An isocratic mixture of n-hexane, ethanol, 2-propanol, and diethylamine in a ratio of 80:8:12:0.4 (v/v/v/v).[14]

    • Flow Rate: 0.8 mL/min.[14]

    • Injection Volume: 10 µL.[14]

    • Column Temperature: 15 °C.[14]

    • Detection: UV at 230 nm.[14]

  • Data Analysis:

    • Run the analysis for approximately 30 minutes.[14]

    • The benzoyl derivative of the (S)-enantiomer should elute at ~12.8 minutes, and the (R)-enantiomer at ~19.3 minutes.[14]

    • Integrate the areas of the two enantiomer peaks (Area_R and Area_S).

    • Calculate the enantiomeric excess using the formula: ee% = |(Area_R - Area_S) / (Area_R + Area_S)| * 100.

References

Technical Support Center: Selective Nitrile to Amide Conversion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical conversion of nitriles to amides. Our focus is to help you minimize byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in nitrile to amide conversions?

A1: The most common byproduct is the corresponding carboxylic acid, which results from the over-hydrolysis of the initially formed amide.[1][2] Under certain reductive conditions, secondary amines can also be formed as byproducts.[3]

Q2: How can I prevent the formation of carboxylic acid during nitrile hydration?

A2: Preventing carboxylic acid formation requires careful control of reaction conditions to stop the hydrolysis at the amide stage.[1] Key strategies include:

  • Using Milder Reaction Conditions: Avoid harsh conditions like prolonged heating with strong acids (e.g., H₂SO₄) or bases (e.g., NaOH), which tend to favor the formation of carboxylic acids.[2]

  • Alkaline Peroxide Methods: The use of alkaline hydrogen peroxide is a mild and effective method for the selective conversion of nitriles to amides.[4][5]

  • Metal Catalysis: Various transition metal catalysts, such as those based on platinum, rhodium, or palladium, can facilitate highly selective hydration of nitriles to amides under neutral or mild conditions.[2][6][7]

  • Anhydrous Hydration: In cases where the substrate is sensitive to water, anhydrous methods using aldoximes as a water source in the presence of a catalyst can be employed.[8]

Q3: Can I selectively hydrolyze a nitrile in the presence of other sensitive functional groups, like an ester?

A3: Yes, chemoselectivity is achievable. Platinum-based catalysts, such as the Ghaffar-Parkins catalyst, are known for their high functional group tolerance and can selectively hydrate nitriles in the presence of acid- or base-sensitive groups.[9][10]

Q4: My nitrile is sterically hindered. What conditions are recommended?

A4: For sterically hindered nitriles, traditional hydrolysis methods may be inefficient. The Ghaffar-Parkins platinum catalyst has been shown to be effective for the hydration of tertiary nitriles.[9] Alternatively, a reagent system of acetic acid and sulfuric acid at elevated temperatures has been used for hindered nitriles.[11]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low to no conversion of the nitrile - Reaction temperature is too low.- Catalyst is inactive or used in insufficient amount.- The nitrile is sterically hindered and requires more forcing conditions.- Gradually increase the reaction temperature and monitor the progress.- Use a fresh batch of catalyst or increase the catalyst loading.- For hindered nitriles, consider using a more robust catalytic system like the Ghaffar-Parkins catalyst or the AcOH-H₂SO₄ method.[9][11]
Formation of carboxylic acid byproduct - Reaction conditions are too harsh (high temperature, strong acid/base).- Extended reaction time.- Switch to milder conditions, such as the alkaline peroxide method or a selective metal catalyst.[4][5]- Carefully monitor the reaction progress by TLC or LC-MS and stop the reaction once the amide is formed.[1]
Inconsistent yields - Purity of starting materials or reagents.- Inefficient stirring in heterogeneous reactions.- Difficulty in reproducing reaction conditions.- Ensure all starting materials, solvents, and reagents are pure and dry.- For heterogeneous reactions, ensure vigorous stirring to maintain proper mixing.- Precisely control reaction parameters such as temperature, reaction time, and reagent addition rate.
Difficulty in product isolation - Product is highly soluble in the aqueous phase.- Emulsion formation during workup.- If the product is water-soluble, consider continuous extraction or salting out the aqueous layer.- To break emulsions, try adding brine or filtering the mixture through a pad of celite.

Data Presentation: Comparison of Catalytic Systems for Benzonitrile Hydration

Catalytic SystemTemperature (°C)Time (h)Yield (%)Reference(s)
NaOH6024Moderate to Good[1]
Alkaline Peroxide (K₂CO₃, H₂O₂)Room Temp0.595[3]
Platinum Catalyst (Ghaffar-Parkins)801698[3]
Rhodium-NHC Catalyst801.5>99[3]
Pd/C-Fe₃O₄100-Good to Excellent[6][12]

Note: Yields are highly dependent on the specific substrate and may require optimization.

Experimental Protocols

Protocol 1: Selective Hydration using Alkaline Hydrogen Peroxide

This method is a mild and common procedure for the conversion of nitriles to primary amides.[3]

Materials:

  • Nitrile substrate

  • Dimethyl sulfoxide (DMSO)

  • Anhydrous potassium carbonate (K₂CO₃)

  • 30% aqueous hydrogen peroxide (H₂O₂)

  • Deionized water

  • Ethyl acetate (or other suitable extraction solvent)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the nitrile substrate in DMSO.

  • Add anhydrous potassium carbonate to the solution.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add 30% hydrogen peroxide dropwise to the stirred mixture, ensuring the temperature is maintained below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and continue stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 0.5-3 hours).

  • Quench the reaction by pouring it into cold water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain the crude amide.

  • Purify the product by recrystallization or column chromatography as needed.

Protocol 2: Platinum-Catalyzed Hydration for Sensitive Substrates (Ghaffar-Parkins Catalyst)

This protocol is particularly useful for nitriles that contain acid- or base-sensitive functional groups.[3][13]

Materials:

  • Nitrile substrate

  • Ghaffar-Parkins catalyst

  • Ethanol

  • Deionized water

  • Methanol (for workup)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • In a round-bottomed flask, place the Ghaffar-Parkins catalyst.

  • In a separate flask, dissolve the nitrile substrate in a mixture of ethanol and deionized water.

  • Transfer the nitrile solution to the flask containing the catalyst.

  • Heat the reaction mixture to 80 °C and stir for 5 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Redissolve the crude mixture in methanol and dry over anhydrous sodium sulfate.

  • Filter the solution and adsorb the crude product onto silica gel.

  • Purify the product by column chromatography.

Visualizations

Nitrile_to_Amide_Byproducts Nitrile Nitrile (R-C≡N) Amide Amide (R-CONH₂) Nitrile->Amide Hydration (Desired Reaction) CarboxylicAcid Carboxylic Acid (R-COOH) Amide->CarboxylicAcid Over-hydrolysis (Byproduct Formation)

Caption: Primary byproduct pathway in nitrile to amide conversion.

Troubleshooting_Workflow Start Nitrile to Amide Conversion CheckConversion Low or No Conversion? Start->CheckConversion CheckByproduct Carboxylic Acid Formation? CheckConversion->CheckByproduct No OptimizeConditions Increase Temperature Increase Catalyst Load CheckConversion->OptimizeConditions Yes UseMilderConditions Switch to Milder Method (e.g., Alkaline Peroxide, Metal Catalyst) CheckByproduct->UseMilderConditions Yes Successful Successful Conversion CheckByproduct->Successful No OptimizeConditions->CheckConversion MonitorReaction Monitor Reaction Closely Reduce Reaction Time UseMilderConditions->MonitorReaction MonitorReaction->CheckByproduct

Caption: Troubleshooting decision workflow for nitrile to amide conversion.

References

Technical Support Center: Purity Assessment of Quinuclidine-4-Carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical methods used in the purity assessment of quinuclidine-4-carbonitrile.

Troubleshooting Guides

This section addresses specific issues that researchers, scientists, and drug development professionals may encounter during their experiments.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Problem Possible Causes Solutions
Poor Peak Shape (Tailing or Fronting) - Column degradation- Inappropriate mobile phase pH- Sample overload- Co-eluting impurities- Replace the column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the sample concentration.- Optimize the gradient or mobile phase composition for better separation.
Inconsistent Retention Times - Fluctuation in mobile phase composition- Temperature variations- Column equilibration issues- Pump malfunction- Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a constant temperature.- Ensure the column is fully equilibrated before each injection.- Check the pump for leaks and perform maintenance.
Ghost Peaks - Contamination in the mobile phase or injector- Carryover from previous injections- Impurities in the sample solvent- Use high-purity solvents and freshly prepared mobile phase.- Implement a robust needle wash protocol.- Run a blank injection of the sample solvent to identify potential contaminants.
Low Signal Intensity - Low sample concentration- Incorrect detection wavelength- Detector malfunction- Sample degradation- Increase the sample concentration or injection volume.- Determine the optimal UV absorbance wavelength for this compound.- Check the detector lamp and perform diagnostics.- Ensure proper sample storage and handling.

Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting

Problem Possible Causes Solutions
No Peak or Very Small Peak - Inlet or column leak- Incorrect injection parameters- Sample not reaching the detector- Low sample concentration- Perform a leak check on the GC system.- Optimize injector temperature and split ratio.- Check for column breakage or blockage.- Increase sample concentration.
Peak Tailing - Active sites in the inlet liner or column- Column contamination- Incompatible solvent- Use a deactivated inlet liner.- Bake out the column or trim the front end.- Choose a solvent that is compatible with the stationary phase.
Poor Mass Spectral Quality - Air leak in the MS system- Contaminated ion source- Incorrect tuning- Check for leaks in the MS vacuum system.- Clean the ion source.- Perform an autotune or manual tune of the mass spectrometer.
Presence of Extraneous Peaks - Column bleed- Septum bleed- Contaminated carrier gas or sample- Use a low-bleed column and condition it properly.- Use high-quality, low-bleed septa.- Use high-purity carrier gas and check for sample contamination.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical method for determining the purity of this compound?

A1: Both High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable methods for purity assessment. The choice depends on the volatility and thermal stability of potential impurities. HPLC is a versatile, non-destructive technique suitable for a wide range of compounds, while GC-MS is excellent for volatile and thermally stable compounds and provides structural information for impurity identification.[1][2]

Q2: What are the typical starting materials and potential impurities I should look for in this compound synthesis?

A2: While specific impurities depend on the synthetic route, potential impurities could include unreacted starting materials, intermediates, and by-products from side reactions. It is crucial to have an understanding of the synthetic pathway to anticipate potential impurities.

Q3: How do I choose the right HPLC column for this compound analysis?

A3: A reversed-phase C18 column is a good starting point for the analysis of quinuclidine derivatives.[3] The choice of column chemistry (e.g., C18, C8) and dimensions will depend on the polarity of the compound and its impurities. Method development and optimization are necessary to achieve the best separation.

Q4: What mobile phase should I use for the HPLC analysis of this compound?

A4: A common mobile phase for similar compounds consists of a mixture of acetonitrile or methanol and a buffered aqueous solution (e.g., phosphate buffer).[3] The pH of the buffer should be controlled to ensure consistent ionization of the basic quinuclidine nitrogen. A gradient elution is often employed to separate compounds with a range of polarities.

Q5: Can I use Nuclear Magnetic Resonance (NMR) for purity assessment?

A5: Yes, Quantitative NMR (qNMR) is a powerful technique for purity determination.[4] It is an absolute method that does not require a reference standard for the analyte itself, but rather a certified internal standard.[4] It provides a direct measure of the molar quantity of the analyte.[4]

Experimental Protocols

1. HPLC Method for Purity Assessment

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient:

    Time (min) %B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a 50:50 mixture of water and acetonitrile.

2. GC-MS Method for Purity Assessment

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[5]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[5]

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injection Mode: Split (e.g., 50:1).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent like dichloromethane or methanol.

Quantitative Data Summary

The following tables provide typical performance characteristics for the analytical methods discussed. Actual values may vary depending on the specific instrumentation and experimental conditions.

Table 1: HPLC Method Performance Characteristics

ParameterTypical Value
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.01 - 0.05%
Limit of Quantitation (LOQ) 0.03 - 0.15%
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0 - 102.0%

Table 2: GC-MS Method Performance Characteristics

ParameterTypical Value
Linearity (r²) > 0.998
Limit of Detection (LOD) 0.005 - 0.02%
Limit of Quantitation (LOQ) 0.015 - 0.06%
Precision (%RSD) < 3.0%
Accuracy (% Recovery) 97.0 - 103.0%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing cluster_report Reporting prep Weigh and Dissolve Sample hplc HPLC Analysis prep->hplc gcms GC-MS Analysis prep->gcms integrate Peak Integration hplc->integrate gcms->integrate identify Impurity Identification integrate->identify purity Calculate Purity identify->purity report Generate Report purity->report

Caption: General workflow for purity assessment.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_signal Signal Issues start Abnormal Chromatogram peak_shape Tailing or Fronting? start->peak_shape retention_time Inconsistent Retention? start->retention_time signal_intensity Low or No Signal? start->signal_intensity check_column Check Column / Mobile Phase pH peak_shape->check_column reduce_conc Reduce Concentration peak_shape->reduce_conc check_flow Check Flow Rate / Temperature retention_time->check_flow equilibrate Ensure Equilibration retention_time->equilibrate check_detector Check Detector / Wavelength signal_intensity->check_detector check_sample Check Sample Concentration signal_intensity->check_sample

Caption: Troubleshooting decision tree for HPLC.

References

Technical Support Center: Addressing Solubility Issues of Quinuclidine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered with quinuclidine intermediates during experiments.

Troubleshooting Guide

This section offers solutions to specific problems you might encounter related to the solubility of your quinuclidine intermediates.

Issue 1: My quinuclidine intermediate has poor aqueous solubility, hindering its use in biological assays.

  • Question: My quinuclidine-based compound is sparingly soluble in aqueous buffers, leading to inconsistent results in my cell-based assays. What initial steps can I take to improve its solubility?

  • Answer: Poor aqueous solubility is a common challenge with heterocyclic compounds like quinuclidine intermediates. Here are several initial strategies to enhance solubility for biological assays:

    • pH Adjustment: Quinuclidine derivatives are typically basic due to the tertiary amine in the bicyclic structure. Lowering the pH of your aqueous buffer (e.g., to pH 4-6) can protonate the nitrogen atom, forming a more soluble salt in situ. It is crucial to ensure the chosen pH does not negatively impact your assay's biological components.

    • Use of Co-solvents: Introducing a water-miscible organic solvent, known as a co-solvent, can increase the solubility of your compound. Start with low percentages (e.g., 1-5% v/v) of solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) and cautiously increase the concentration while monitoring for any adverse effects on your assay.[1]

    • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[1] Beta-cyclodextrin (β-CD) and its more soluble derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used. Pre-incubating your quinuclidine intermediate with the cyclodextrin before adding it to the assay buffer can be an effective approach.

Issue 2: My purified quinuclidine intermediate precipitates when I try to dissolve it in an organic solvent for a reaction.

  • Question: I've synthesized and purified a quinuclidine intermediate, but it crashes out of solution when I attempt to dissolve it in a common organic solvent for the next synthetic step. What could be the problem and how can I resolve it?

  • Answer: This issue often points to a mismatch between the polarity of your compound and the chosen solvent, or potential issues with the solid-state properties of your intermediate.

    • Solvent Screening: The solubility of quinuclidine itself is generally good in many organic solvents like alcohols and diethyl ether, but derivatization can significantly alter this property.[1][2] Perform a small-scale solubility test with a range of solvents of varying polarities (e.g., methanol, ethanol, acetonitrile, dichloromethane, tetrahydrofuran) to identify a more suitable solvent system.

    • Consideration of Solid Form: Your purified intermediate might exist in a highly stable crystalline form with high lattice energy, making it difficult to dissolve. Techniques that produce an amorphous form, which is generally more soluble, could be beneficial.

    • Heating: Gently heating the solvent while dissolving your compound can help overcome the activation energy required for dissolution. However, be cautious of potential degradation if your intermediate is thermally labile.

Issue 3: I am struggling to find a suitable salt form for my quinuclidine intermediate to improve its overall physicochemical properties.

  • Question: I want to develop a salt form of my basic quinuclidine intermediate to improve its solubility and handling properties, but my initial attempts have been unsuccessful. What should I consider during salt screening?

  • Answer: Salt formation is a highly effective method for improving the solubility and dissolution rates of ionizable drugs.[3] A systematic approach to salt screening is crucial for success.

    • pKa Difference: A general guideline for successful salt formation is a difference in pKa of at least 2-3 units between the basic drug and the acidic counter-ion.[4] Since quinuclidine is a strong base, you have a wide range of acidic counter-ions to choose from.

    • Counter-ion Selection: The choice of counter-ion can significantly impact the properties of the resulting salt. Consider a variety of pharmaceutically acceptable counter-ions, both inorganic (e.g., hydrochloride, sulfate) and organic (e.g., mesylate, tosylate, citrate).[5]

    • Solvent System: The solvent used during salt formation is critical. The ideal solvent should provide sufficient solubility for the free base and the counter-ion but limited solubility for the resulting salt to facilitate crystallization.

Frequently Asked Questions (FAQs)

Here are answers to some frequently asked questions about the solubility of quinuclidine intermediates.

  • What are the general solubility characteristics of quinuclidine and its derivatives? Quinuclidine itself is a white crystalline solid that is soluble in alcohol, diethyl ether, and other organic solvents.[1][2] Its solubility in water is described as very slightly soluble.[1] Derivatives of quinuclidine can have varied solubility profiles depending on the nature of the substituents. For instance, the presence of polar groups like hydroxyls can increase aqueous solubility, while larger, nonpolar groups can decrease it.

  • How can I quantitatively determine the solubility of my quinuclidine intermediate? The equilibrium solubility of your compound can be determined experimentally. A common method involves preparing a saturated solution by adding an excess amount of your solid compound to a known volume of the desired solvent. The suspension is then agitated at a constant temperature for a sufficient period (typically 24-48 hours) to reach equilibrium. After separating the undissolved solid (e.g., by centrifugation or filtration), the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique like HPLC-UV.

  • What is an amorphous solid dispersion and how can it help with solubility? An amorphous solid dispersion (ASD) is a formulation where the active pharmaceutical ingredient (API) is dispersed in an amorphous state within a polymer matrix.[6] The amorphous form of a drug has a higher energy state compared to its crystalline form, which generally leads to increased apparent solubility and a faster dissolution rate.[7] This technique can be particularly useful for highly insoluble "brick dust" compounds.[8] Common methods for preparing ASDs include spray drying and hot-melt extrusion.[9]

  • Are there any potential pitfalls to be aware of when trying to improve solubility? Yes, several factors can complicate solubility enhancement efforts:

    • Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It's important to characterize the solid form you are working with.

    • Stability: Some methods used to enhance solubility, such as creating an amorphous form, can lead to a less stable product that may revert to a less soluble crystalline form over time.[7]

    • Common Ion Effect: When working with salt forms, the presence of a common ion in the solution can suppress the dissolution of the salt.

    • Assay Interference: The excipients used to improve solubility (e.g., co-solvents, surfactants, cyclodextrins) should be evaluated for any potential interference with your downstream assays.

Data Presentation

Table 1: Qualitative Solubility of Quinuclidine and Related Structures

CompoundWaterAlcohols (e.g., Ethanol, Methanol)Diethyl EtherOther Organic Solvents
Quinuclidine Very slightly soluble[1]Miscible[1]Miscible[1]Very soluble[1]
3-Quinuclidinol SolubleSolubleSolubleLimited solubility in non-polar solvents
Quinuclidine Hydrochloride Very soluble[1]---

Note: This table provides a general overview. Actual solubility can vary based on specific experimental conditions such as temperature and the exact nature of the derivative.

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility

This protocol outlines a general method for determining the thermodynamic (equilibrium) solubility of a quinuclidine intermediate.

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid quinuclidine intermediate to a series of sealed vials, each containing a known volume of a different solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, acetonitrile).

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for 24 to 48 hours to ensure equilibrium is reached.

  • Phase Separation:

    • Separate the undissolved solid from the solution. This can be achieved by centrifugation at a high speed (e.g., 14,000 rpm for 15 minutes) or by filtration through a 0.22 µm filter.

  • Quantification:

    • Carefully withdraw a precise aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of your analytical method.

    • Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation:

    • Calculate the solubility of the compound in the original solvent based on the measured concentration and the dilution factor.

Protocol 2: Small-Scale Salt Screening

This protocol provides a basic workflow for screening different counter-ions to form a salt of a basic quinuclidine intermediate.

  • Solubility Assessment of the Free Base:

    • Determine the solubility of the quinuclidine free base in a variety of solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate) to identify suitable systems for salt formation.

  • Counter-ion Selection:

    • Select a diverse set of pharmaceutically acceptable acidic counter-ions with a pKa at least 2-3 units lower than the pKa of the quinuclidine intermediate.

  • Salt Formation (Slurry Method):

    • In separate vials, suspend a known amount of the quinuclidine free base in a small volume of a chosen solvent.

    • Add a stoichiometric amount of each selected counter-ion (as a solution or solid) to the respective vials.

    • Seal the vials and agitate the slurries at ambient temperature or with temperature cycling for several days to facilitate salt formation.

  • Isolation and Analysis:

    • Isolate any resulting solids by filtration or centrifugation.

    • Wash the solids with a small amount of the solvent and dry them.

    • Analyze the solids using techniques like X-Ray Powder Diffraction (XRPD) to determine if a new crystalline form (a potential salt) has been formed. Further characterization (e.g., by NMR or DSC) can confirm salt formation.

Mandatory Visualizations

Experimental_Workflow_Solubility_Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solid to solvent prep2 Seal vials prep1->prep2 equil Agitate at constant temp (24-48 hours) prep2->equil sep1 Centrifuge or Filter equil->sep1 sep2 Collect clear supernatant sep1->sep2 ana1 Dilute supernatant sep2->ana1 ana2 Quantify concentration (e.g., HPLC-UV) ana1->ana2 ana3 Calculate solubility ana2->ana3

Caption: Workflow for Equilibrium Solubility Determination.

Salt_Screening_Workflow start Start: Poorly Soluble Quinuclidine Intermediate solubility_assessment Assess Free Base Solubility in Various Solvents start->solubility_assessment counterion_selection Select Diverse Acidic Counter-ions (pKa difference > 2) solubility_assessment->counterion_selection salt_formation Perform Salt Formation Experiments (e.g., Slurry Method in different solvents) counterion_selection->salt_formation isolation Isolate Solid Products salt_formation->isolation analysis Analyze Solids (XRPD, DSC, NMR) to Confirm Salt Formation isolation->analysis lead_selection Select Lead Salt(s) for Further Characterization analysis->lead_selection

Caption: Decision Workflow for Salt Screening.

Nicotinic_Acetylcholine_Receptor_Signaling cluster_receptor Neuronal Membrane cluster_intracellular Intracellular Signaling nAChR α7 nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx PI3K PI3K Akt Akt PI3K->Akt Survival Neuronal Survival (Neuroprotection) Akt->Survival Quinuclidine Quinuclidine Derivative (Agonist) Quinuclidine->nAChR Ca_influx->PI3K

Caption: Nicotinic Acetylcholine Receptor Signaling Pathway.

References

Validation & Comparative

Comparative Analysis of Quinuclidine-4-Carbonitrile Derivatives: A Review of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide, therefore, aims to provide a broader context of the biological activities associated with the quinuclidine core and related nitrile-containing heterocyclic compounds, which may serve as a foundational resource for researchers interested in the potential therapeutic applications of quinuclidine-4-carbonitrile derivatives.

Potential Areas of Biological Activity Based on the Quinuclidine Scaffold

The quinuclidine moiety is a key pharmacophore in a variety of biologically active molecules. Research into different quinuclidine derivatives has highlighted several areas of therapeutic interest:

  • Muscarinic Receptor Modulation: Quinuclidine-based compounds have been extensively studied as ligands for muscarinic acetylcholine receptors (mAChRs).[1][2][3][4][5] These receptors are involved in numerous physiological processes, and their modulation is a key strategy in the treatment of various disorders, including Alzheimer's disease and chronic obstructive pulmonary disease.

  • Nicotinic Acetylcholine Receptor Agonism: Certain quinuclidine benzamides have been identified as agonists of alpha7 nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and neuroinflammation.[6]

  • Antimicrobial Activity: Various quinuclidine derivatives have demonstrated promising antimicrobial properties against a range of pathogens.

  • Anticholinesterase Activity: Inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, is a therapeutic approach for Alzheimer's disease. Some quinuclidine derivatives have shown potential in this area.

Insights from Related Carbonitrile-Containing Heterocycles

While direct data on this compound is scarce, studies on other heterocyclic structures bearing a carbonitrile group offer valuable insights into their potential biological roles. For instance, research on 4-anilinoquinoline-3-carbonitriles has led to the development of potent and irreversible inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER-2) tyrosine kinases, which are important targets in cancer therapy.[7] This suggests that the carbonitrile moiety can play a crucial role in the interaction of a molecule with its biological target.

Future Directions for Research

The lack of specific comparative data on this compound derivatives highlights a significant gap in the current medicinal chemistry landscape. Future research in this area could involve:

  • Synthesis of a Focused Library: A systematic synthesis of a series of this compound derivatives with diverse substitutions on the quinuclidine ring would be the first crucial step.

  • Screening for Biological Activity: This library could then be screened against a panel of biological targets, drawing inspiration from the known activities of the broader quinuclidine class. This could include assays for muscarinic and nicotinic receptor binding and functional activity, acetylcholinesterase inhibition, and antimicrobial activity.

  • Structure-Activity Relationship (SAR) Studies: The data generated from these screens would be invaluable for establishing clear SARs, which would guide the design of more potent and selective compounds.

Hypothetical Experimental Workflow

To facilitate future research, a hypothetical experimental workflow for the investigation of this compound derivatives is proposed below.

G cluster_0 Synthesis & Characterization cluster_1 Biological Screening cluster_2 Data Analysis & Optimization Synthesis Synthesis of this compound Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Receptor_Binding Muscarinic & Nicotinic Receptor Binding Assays Purification->Receptor_Binding Enzyme_Inhibition Acetylcholinesterase Inhibition Assay Purification->Enzyme_Inhibition Antimicrobial Antimicrobial Susceptibility Testing Purification->Antimicrobial SAR_Analysis Structure-Activity Relationship (SAR) Analysis Receptor_Binding->SAR_Analysis Enzyme_Inhibition->SAR_Analysis Antimicrobial->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization

Figure 1. A hypothetical workflow for the synthesis and biological evaluation of this compound derivatives.

References

A Researcher's Guide to the Validation of Bioassays for Quinuclidine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of bioassays is a cornerstone of reliable and reproducible results. This guide provides a comparative overview of common bioassays employed in the characterization of quinuclidine-based compounds, complete with experimental data, detailed protocols, and visual workflows to aid in experimental design and data interpretation.

Quinuclidine, a bicyclic amine, forms the structural core of numerous synthetic and natural compounds with significant physiological activity. Its derivatives have been investigated for a wide range of therapeutic applications, including as antimicrobial agents, anticholinesterase drugs, and modulators of muscarinic acetylcholine receptors (mAChRs).[1][2][3] The validation of bioassays for these compounds is critical to accurately determine their potency, selectivity, and potential therapeutic value.

Comparative Analysis of Bioassay Performance

The selection of an appropriate bioassay is contingent on the specific biological activity being investigated. This section compares the performance of several key bioassays for quinuclidine-based compounds, with quantitative data summarized for ease of comparison.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard assay for determining the antimicrobial efficacy of a compound by establishing its Minimum Inhibitory Concentration (MIC).[2]

Compound ClassDerivative ExampleTarget OrganismMIC (µg/mL)Reference
Pyrimidine-linked QuinuclidineQuinuclidine 1Methicillin-resistant S. aureus (MRSA)24[2]
Vancomycin-resistant Enterococcus faecium24[2]
Quaternary Quinuclidinium Oximespara-N-chlorobenzyl quinuclidinium oximePseudomonas aeruginosa0.25[2]
Klebsiella pneumoniae0.50[2]
Staphylococcus aureus1.00[2]
meta-N-bromobenzyl quinuclidinium oximePseudomonas aeruginosa0.25[2]
Klebsiella pneumoniae1.00[2]
Staphylococcus aureus2.00[2]
Muscarinic Receptor Binding Affinity

For quinuclidine-based compounds targeting muscarinic acetylcholine receptors (mAChRs), competitive radioligand binding assays are essential for determining binding affinity, often expressed as the inhibition constant (Ki).[1][4] A lower Ki value indicates a higher binding affinity.[4]

LigandM1 Affinity (Ki, nM)M2 Affinity (Ki, nM)M3 Affinity (Ki, nM)M4 Affinity (Ki, nM)M5 Affinity (Ki, nM)
Atropine (non-selective)Data not availableData not availableData not availableData not availableData not available
Pirenzepine (M1-selective)Data not availableData not availableData not availableData not availableData not available
4-DAMP (M3-preferring)Data not availableData not availableData not availableData not availableData not available

Note: Specific Ki values for these standard antagonists across all five receptor subtypes were not available in the provided search results, but they serve as benchmarks for comparison.

Anticholinesterase Activity

The ability of quinuclidine derivatives to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key measure of their potential in treating neurological disorders.[5] Inhibition constants (Ki) are determined through enzymatic assays.[5]

CompoundAChE Ki (µM)BChE Ki (µM)
N-alkyl quaternary quinuclidines (range)0.26 - 156.20.26 - 156.2

The provided data indicates a broad range of inhibition potencies for the 14 tested N-alkyl quaternary quinuclidines.[5]

Cytotoxicity Assessment

Cell viability assays are crucial for evaluating the potential toxicity of quinuclidine-based compounds. The half-maximal inhibitory concentration (IC50) represents the concentration at which 50% of cell viability is lost.

AssayCell Line(s)EndpointKey Parameters
MTT AssayA549, L132Cell proliferationIC50 values
MTS AssaySH-SY5Y, HepG2Cell viabilityIC50 values

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

Broth Microdilution Method for MIC Determination

This method is a standardized procedure to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[2]

  • Preparation of Inoculum : A standardized suspension of the target bacteria (e.g., S. aureus, P. aeruginosa) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton broth).[2]

  • Serial Dilution : The quinuclidine derivative is serially diluted in the broth medium across the wells of a 96-well microtiter plate to create a range of concentrations.[2]

  • Inoculation : Each well is inoculated with the standardized bacterial suspension. Positive (broth and bacteria, no compound) and negative (broth only) controls are included.[2]

  • Incubation : The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[2]

  • Data Analysis : The MIC is determined as the lowest concentration of the compound that prevents visible growth of the microorganism.[2]

Competitive Radioligand Binding Assay

This assay measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand.

  • Membrane Preparation : Cell membranes expressing the target muscarinic receptor subtype are prepared.

  • Assay Setup : In a multi-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-NMS) and varying concentrations of the unlabeled competitor (the quinuclidine-based compound).

  • Incubation : The reaction is incubated to allow binding to reach equilibrium.

  • Harvesting : The contents of each well are rapidly filtered through glass fiber filters to separate bound from unbound radioligand. The filters are washed with ice-cold binding buffer.[1]

  • Scintillation Counting : The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.[1]

  • Data Analysis : The percentage of specific binding is plotted against the logarithm of the competitor concentration. Non-linear regression is used to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.[1][4]

MTS Cell Viability Assay

This colorimetric assay is used to assess cell viability.

  • Cell Seeding : Cells (e.g., SH-SY5Y or HepG2) are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment : The cells are treated with various concentrations of the quinuclidine derivative for a specified period (e.g., 24 hours).[3]

  • MTS Reagent Addition : The MTS reagent is added to each well and the plate is incubated.

  • Absorbance Reading : The absorbance is measured at a specific wavelength (e.g., 490 nm) using a plate reader.

  • Data Analysis : The data is normalized to untreated control cells and presented as a percentage of cell viability. The IC50 value is determined from the dose-response curve.[5]

Visualizing Pathways and Workflows

Diagrams of signaling pathways and experimental workflows can provide a clear and concise understanding of complex biological processes and experimental designs.

Muscarinic_Receptor_Signaling_Gq cluster_membrane Cell Membrane cluster_cytosol Cytosol mAChR M1/M3/M5 Muscarinic Receptor Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Ca_release->Cellular_Response ACh Acetylcholine (or Quinuclidine Agonist) ACh->mAChR Binds

Caption: Gq-coupled muscarinic receptor signaling pathway.

Broth_Microdilution_Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilute Serially Dilute Quinuclidine Compound in 96-well plate serial_dilute->inoculate controls Include Positive & Negative Controls inoculate->controls incubate Incubate Plate (e.g., 37°C, 18-24h) controls->incubate read_results Visually Inspect for Growth and Determine MIC incubate->read_results end End read_results->end

Caption: Workflow for the broth microdilution MIC assay.

Radioligand_Binding_Assay_Workflow start Start assay_setup Incubate Receptor Membranes, Radioligand, and Competitor (Quinuclidine Compound) start->assay_setup harvest Filter to Separate Bound and Free Ligand assay_setup->harvest wash Wash Filters with Ice-Cold Buffer harvest->wash count Measure Radioactivity with Scintillation Counter wash->count analyze Plot Binding Curve and Calculate IC50/Ki count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

References

A Comparative Guide to the Synthesis of the Quinuclidine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

The quinuclidine moiety, a rigid bicyclic amine, is a foundational structure in medicinal chemistry. It is integral to a variety of therapeutically important molecules, including solifenacin, palonosetron, and the cinchona alkaloids like quinine.[1] Its unique conformational rigidity and basic nitrogen atom allow for high-affinity interactions with biological targets, making it a privileged scaffold in drug design.[2]

For researchers and drug development professionals, selecting an optimal synthetic route to the quinuclidine core or its functionalized derivatives is a critical decision, influenced by factors such as scale, cost, desired stereochemistry, and environmental impact. This guide provides a comparative analysis of common synthetic strategies, supported by experimental data and detailed protocols.

Performance Comparison of Synthesis Routes

The synthesis of the quinuclidine ring system typically proceeds through the construction of a key intermediate, 3-quinuclidinone, from piperidine-based precursors. This intermediate can then be reduced to furnish various quinuclidine derivatives. The following table summarizes quantitative data for these key transformations.

Method Key Reaction Starting Material Typical Yield (%) Reaction Time (h) Key Features & Disadvantages Reference(s)
Dieckmann Condensation Intramolecular Cyclization1-Carbethoxymethyl-4-carbethoxypiperidine65-80 (of hydrochloride salt)6-8Well-established, suitable for large scale. Requires strong base (e.g., K, KOtBu, NaOEt).[3][4][3][4]
Chemical Reduction (Racemic) Ketone Reduction3-Quinuclidinone894Simple, high-yielding method using NaBH₄. Produces a racemic mixture of 3-quinuclidinol.[5][5]
Wolff-Kishner Reduction Deoxygenation3-Quinuclidinone~87 (from hydrochloride)>12Classic method to produce the parent quinuclidine. Uses harsh conditions (high temperature, strong base).[4][6]
Asymmetric Hydrogenation Catalytic Ketone Reduction3-Quinuclidinone88-974-16High yields and very good enantioselectivity (up to 99% ee). Requires expensive Ruthenium-based chiral catalysts and high-pressure H₂.[7][8][7][8]
Biocatalytic Reduction Enzymatic Ketone Reduction3-Quinuclidinone>993-48Exceptionally high enantioselectivity (>99.9% ee). Operates under mild, aqueous conditions (green chemistry). May require specific enzyme/whole-cell catalyst development.[8][5][8]
Synthetic Pathways Overview

The logical relationship between the primary synthetic strategies for accessing the quinuclidine core and its key derivatives is illustrated below. The process typically begins with functionalized piperidines, proceeds through the key intermediate 3-quinuclidinone, and then diverges depending on the desired final product.

G cluster_start Starting Materials cluster_intermediate Key Intermediate Construction Start 4-Substituted Piperidines (e.g., Ethyl Isonipecotate) Intermediate 1,4-Disubstituted Piperidine Start->Intermediate Alkylation Quinuclidinone 3-Quinuclidinone Intermediate->Quinuclidinone Dieckmann Condensation + Decarboxylation Quinuclidine Quinuclidine Quinuclidinone->Quinuclidine Wolff-Kishner Reduction Racemic (±)-3-Quinuclidinol Quinuclidinone->Racemic Chemical Reduction (e.g., NaBH₄) Enantiopure (R)- or (S)-3-Quinuclidinol Quinuclidinone->Enantiopure Asymmetric Reduction (Catalytic or Biocatalytic)

Comparative overview of major quinuclidine synthesis pathways.

Experimental Protocols

The following protocols provide detailed methodologies for key transformations in the synthesis of quinuclidine derivatives.

Protocol 1: Synthesis of 3-Quinuclidinone Hydrochloride via Dieckmann Condensation

This procedure outlines the formation of the quinuclidine ring system from a piperidine precursor.[3]

  • Step A: Synthesis of 1-Carbethoxymethyl-4-Carbethoxypiperidine.

    • A mixture of ethyl isonipecotate (4-carbethoxypiperidine), ethyl chloroacetate, and a base (e.g., sodium carbonate or triethylamine) is heated.

    • For example, a solution of ethyl isonipecotate (10.0 g, 0.063 mol) and triethylamine (9.6 g, 0.095 mol) is treated with ethyl chloroacetate (9.2 g, 0.075 mol) dropwise.

    • The reaction mixture is stirred for 4 hours at 60-70°C.

    • Upon completion (monitored by GC), the mixture is diluted with water, and the organic layer is separated, washed, and concentrated under reduced pressure to yield the product as an oil (typical yield: 93%).

  • Step B: Dieckmann Condensation and Decarboxylation.

    • A solution of 1-carbethoxymethyl-4-carbethoxypiperidine (20.0 g, 0.082 mol) in toluene (10 ml) is added dropwise to a refluxing suspension of potassium tertiary butoxide (14.0 g, 0.125 mol) in toluene (50 ml) and THF (5 ml) over 3 hours. The mixture is refluxed for an additional 3 hours.

    • The reaction is quenched by the addition of dilute sulfuric acid. The aqueous layer is collected and heated to reflux for 6 hours to effect decarboxylation.

    • The solution is then cooled, and the pH is adjusted to ~10.5 with 50% sodium hydroxide.

    • The product, 3-quinuclidinone, is extracted with a suitable organic solvent (e.g., chloroform).

    • To isolate the hydrochloride salt, the extract is treated with hydrochloric acid, and the solvent is evaporated. The resulting solid is recrystallized from a solvent mixture like water/isopropyl alcohol to yield crystalline 3-quinuclidinone hydrochloride.[3]

Protocol 2: Synthesis of (±)-3-Quinuclidinol by Chemical Reduction

This protocol describes the straightforward reduction of 3-quinuclidinone to its corresponding racemic alcohol.[5]

  • Materials: 3-Quinuclidinone, sodium borohydride (NaBH₄), water, chloroform, sodium sulfate.

  • Procedure:

    • To a solution of 3-quinuclidinone (10.0 g, 0.08 mol) in water (30 ml) at 30-35°C, add sodium borohydride (1.5 g, 0.04 mol) in portions over 1 hour.[5]

    • Stir the reaction mixture for 4 hours at the same temperature. Monitor reaction completion using gas chromatography (GC).[5]

    • Once the reaction is complete, extract the aqueous mixture with chloroform (3 x 50 ml).[5]

    • Combine the organic layers, dry over anhydrous sodium sulfate, and distill the solvent under reduced pressure to obtain crude (±)-3-quinuclidinol.[5]

    • The crude product can be purified by recrystallization from acetone to yield a white crystalline solid (Reported yield: 89%).

Protocol 3: Asymmetric Synthesis of (R)-3-Quinuclidinol via Biocatalysis

This protocol outlines a general whole-cell biocatalytic process for the highly stereoselective production of (R)-3-quinuclidinol.[5][7]

  • Materials: E. coli cells co-expressing a 3-quinuclidinone reductase (QNR) and a cofactor regenerating enzyme like glucose dehydrogenase (GDH), 3-quinuclidinone, glucose (as co-substrate), buffer solution (e.g., potassium phosphate), and an organic solvent for extraction (e.g., ethyl acetate).

  • Procedure:

    • In a temperature-controlled bioreactor, prepare a buffered aqueous solution containing the whole-cell biocatalyst.

    • Add the substrate, 3-quinuclidinone, and the co-substrate, glucose, to the cell suspension.

    • Maintain the reaction at a controlled temperature (e.g., 30°C) and pH with gentle agitation to ensure proper mixing.[8]

    • Monitor the conversion of 3-quinuclidinone to (R)-3-quinuclidinol using a suitable analytical method like HPLC or GC.[7]

    • Upon completion (typically >99% conversion and >99.9% ee), the product can be recovered from the reaction mixture by solvent extraction followed by standard purification steps.[5][8]

Conclusion

Both classical chemical and modern biocatalytic routes offer effective pathways to the quinuclidine scaffold.

  • Classical methods , such as the Dieckmann condensation followed by chemical reduction, are robust, well-understood, and suitable for large-scale production where stereochemistry is not a concern.[3]

  • Asymmetric hydrogenation provides excellent enantioselectivity and is a powerful industrial technology, though it requires specialized high-pressure equipment and expensive precious metal catalysts.[8]

  • Enzymatic synthesis stands out for its exceptional enantioselectivity (>99.9% ee) and its adherence to green chemistry principles, operating under mild, aqueous conditions.[7][8] This makes it an increasingly attractive option, particularly for the synthesis of chiral pharmaceutical intermediates where high enantiopurity is paramount.

The ultimate choice of method will depend on a careful evaluation of project-specific requirements, balancing the need for stereocontrol, scalability, cost, and sustainability.

References

A Comparative Guide to the In Vitro and In Vivo Evaluation of Quinuclidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinuclidine scaffold represents a privileged structure in medicinal chemistry, lending itself to the development of a diverse array of therapeutic agents. Its rigid bicyclic structure provides a unique framework for interacting with various biological targets. This guide offers a comparative analysis of quinuclidine derivatives, focusing on their in vitro and in vivo performance as anticancer, anticholinesterase, and neuroprotective agents. Experimental data is presented to facilitate objective comparison, alongside detailed methodologies for key assays and visualizations of relevant signaling pathways.

Data Presentation: A Comparative Analysis of Biological Activity

The following tables summarize the quantitative data on the biological activity of various quinuclidine derivatives from several studies, providing a basis for comparing their potency and selectivity.

Anticancer Activity of Quinuclidine Derivatives

The cytotoxic effects of novel quinuclidine derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for assessing anticancer activity, with lower values indicating greater potency.

Compound IDCell LineIC50 (µM)Reference
Quinuclidinone Derivative 2 MCF-7 (Breast Cancer)Not specified, but induced growth inhibition[1]
Analog 4c A549 (Lung Cancer)Specific value not provided, but noted as potent[2]
Analog 5e A549 (Lung Cancer)Specific value not provided, but noted as potent[2]
(Z)-4-(3-oxoquinuclidin-2-ylidene) benzamide derivatives A549 (Lung Cancer)Various, with some showing high activity[2]
(Z)-4-((3-oxoquinuclidin-2-ylidene)methyl)benzoate derivatives A549 (Lung Cancer)Various, with some showing high activity[2]
Anticholinesterase Activity of Quinuclidine Derivatives

Quinuclidine derivatives have been extensively studied as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial in the regulation of cholinergic signaling. Their inhibitory potential, represented by the inhibition constant (Ki), is a key indicator of their therapeutic potential for conditions like Alzheimer's disease.[3][4]

CompoundTarget EnzymeKi (µM)Reference
1,1’-(decane-1,10-diyl)bis(3-hydroxyquinuclidin-1-ium) bromide (7) hAChE0.26[3][4]
hBChE1.6[3][4]
1,1’-(decane-1,10-diyl)bis(3-(hydroxyimino)quinuclidin-1-ium) bromide (14) hAChE0.45[3][4]
hBChE0.89[3][4]
1-dodecyl-3-hydroxyquinuclidin-1-ium bromide (3) hAChE10.5[3]
hBChE25.1[3]
1-dodecyl-3-(hydroxyimino)quinuclidin-1-ium bromide (10) hAChE12.3[3]
hBChE20.7[3]
1-hexadecyl-3-hydroxyquinuclidin-1-ium bromide (5) hAChE15.2[3]
hBChE30.8[3]
Neuroprotective Effects of Quinuclidine Derivatives

Recent studies have highlighted the neuroprotective potential of quinuclidine derivatives, particularly in the context of Alzheimer's disease. These compounds can modulate nicotinic acetylcholine receptors (nAChRs) and protect against amyloid-beta (Aβ) induced toxicity.

CompoundAssayEffectConcentrationReference
EQ-04 Aβ toxicity in PC-12 cells37% increase in cell viability1 nM[5]
EQ-04 Aβ aggregationInhibition of aggregationNot specified[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vitro and in vivo assays used in the evaluation of quinuclidine derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Target cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Quinuclidine derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinuclidine derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent) and a blank control (medium only).

  • Incubation: Incubate the plate for 24 to 72 hours in a humidified incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

In Vivo Anticancer Evaluation in Rodent Models

In vivo studies are essential to evaluate the therapeutic efficacy and potential toxicity of drug candidates in a living organism. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Human cancer cells (e.g., MCF-7, A549)

  • Quinuclidine derivative formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

  • Sterile surgical instruments

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (typically 1-5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure the tumor volume regularly using calipers (Volume = 0.5 x length x width²).

  • Animal Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer the quinuclidine derivative and vehicle control according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.

  • Toxicity Evaluation: Observe the animals for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.

  • Study Termination and Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis). Calculate the tumor growth inhibition for the treatment group compared to the control group.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the evaluation of quinuclidine derivatives.

p53 Signaling Pathway Activation

Several anticancer agents exert their effects by activating the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis.

p53_pathway stress Cellular Stress (e.g., DNA Damage) atm_atr ATM/ATR Kinases stress->atm_atr quinuclidine Quinuclidine Derivative p53 p53 quinuclidine->p53 Activation atm_atr->p53 Phosphorylation mdm2 MDM2 p53->mdm2 Inhibition p21 p21 p53->p21 Upregulation bax Bax p53->bax Upregulation mdm2->p53 Degradation cell_cycle_arrest Cell Cycle Arrest p21->cell_cycle_arrest apoptosis Apoptosis bax->apoptosis

Caption: Activation of the p53 pathway by a quinuclidine derivative.

α7-Nicotinic Acetylcholine Receptor (nAChR) Signaling

Quinuclidine derivatives can act as positive allosteric modulators (PAMs) of α7-nAChRs, enhancing cholinergic signaling and offering a potential therapeutic strategy for Alzheimer's disease.

a7_nAChR_pathway ach Acetylcholine (ACh) a7_nAChR α7-nAChR ach->a7_nAChR Binds quinuclidine_pam Quinuclidine Derivative (PAM) quinuclidine_pam->a7_nAChR Modulates ca_influx Ca²⁺ Influx a7_nAChR->ca_influx Activates pi3k_akt PI3K/Akt Pathway ca_influx->pi3k_akt erk_mapk ERK/MAPK Pathway ca_influx->erk_mapk neuroprotection Neuroprotection pi3k_akt->neuroprotection synaptic_plasticity Synaptic Plasticity erk_mapk->synaptic_plasticity abeta Amyloid-β (Aβ) abeta->a7_nAChR Binds/Dysregulates

Caption: Modulation of α7-nAChR signaling by a quinuclidine derivative.

General Experimental Workflow for Drug Evaluation

The following diagram outlines a typical workflow for the in vitro and in vivo evaluation of novel drug candidates like quinuclidine derivatives.

experimental_workflow synthesis Compound Synthesis & Characterization in_vitro_screening In Vitro Screening (e.g., MTT, Enzyme Assays) synthesis->in_vitro_screening hit_identification Hit Identification (IC50 / Ki Determination) in_vitro_screening->hit_identification lead_optimization Lead Optimization (Structure-Activity Relationship) hit_identification->lead_optimization lead_optimization->in_vitro_screening Iterative Refinement in_vivo_testing In Vivo Testing (Rodent Models) lead_optimization->in_vivo_testing pk_pd_studies Pharmacokinetics & Pharmacodynamics in_vivo_testing->pk_pd_studies preclinical_candidate Preclinical Candidate Selection pk_pd_studies->preclinical_candidate

Caption: A typical workflow for preclinical drug evaluation.

References

Assessing the Selectivity of Quinuclidine-Based Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinuclidine scaffold represents a privileged structure in medicinal chemistry, lending itself to the development of potent enzyme inhibitors for a variety of therapeutic targets. A critical aspect of drug development is ensuring the selectivity of these inhibitors to minimize off-target effects and enhance therapeutic efficacy. This guide provides a comparative overview of the selectivity of quinuclidine-based enzyme inhibitors, focusing on cholinesterases, and explores their potential against other key enzymes. It includes detailed experimental protocols and visual representations of relevant biological pathways and screening workflows to aid researchers in their drug discovery efforts.

Comparison of Inhibitory Potency

The selectivity of an inhibitor is a crucial determinant of its therapeutic window. High selectivity for the target enzyme over other related or unrelated enzymes reduces the likelihood of adverse drug reactions. This section presents available data on the inhibitory potency of quinuclidine-based compounds.

Quinuclidine-Based Cholinesterase Inhibitors

A primary focus of research on quinuclidine-based inhibitors has been on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes pivotal in cholinergic neurotransmission.[1] Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. The following table summarizes the inhibitory potency (Ki) and selectivity of a series of N-alkyl quaternary quinuclidine derivatives against human AChE and BChE.

Compound Name/StructureTarget EnzymeKᵢ (µM)Selectivity (BChE/AChE)
1,1′-(decane-1,10-diyl)bis(3-hydroxyquinuclidin-1-ium) bromidehAChE0.266.15
hBChE1.6
1,1′-(decane-1,10-diyl)bis(3-(hydroxyimino)quinuclidin-1-ium) bromidehAChE0.451.98
hBChE0.89
1-dodecyl-3-hydroxyquinuclidin-1-ium bromidehAChE10.52.39
hBChE25.1
1-dodecyl-3-(hydroxyimino)quinuclidin-1-ium bromidehAChE12.31.68
hBChE20.7

Data derived from: [1]

Other Enzyme Targets: A Qualitative Overview

While extensive quantitative data exists for cholinesterases, the exploration of quinuclidine-based inhibitors against other enzyme classes is an emerging field.

  • Kinases: The diverse human kinome plays a crucial role in cellular signaling, and kinase inhibitors are a major class of therapeutics, particularly in oncology. The quinuclidine framework has been explored for the design of kinase inhibitors.[3] However, comprehensive selectivity profiling data (e.g., IC50 values against a panel of kinases) for quinuclidine-based kinase inhibitors is not widely published.

  • Soluble Epoxide Hydrolase (sEH): sEH is involved in the metabolism of anti-inflammatory and vasodilatory lipid epoxides, making it a target for cardiovascular and inflammatory diseases. While inhibitors with a quinoline core have shown potent sEH inhibition, specific data for quinuclidine-based inhibitors is limited.[4]

Experimental Protocols

Accurate assessment of inhibitor selectivity relies on robust and well-defined experimental protocols. This section provides detailed methodologies for key enzyme inhibition assays.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the activity of cholinesterases and the potency of their inhibitors.

Materials:

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test inhibitor compound

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare fresh solutions of substrate, DTNB, and enzyme in phosphate buffer.

  • In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • DTNB solution

    • Test inhibitor solution at various concentrations (or vehicle control)

  • Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Initiate the reaction by adding the substrate solution (ATCI or BTCI) to each well.

  • Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes) using a microplate reader.

  • The rate of reaction is determined by the change in absorbance over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Calculate the percentage of inhibition for each inhibitor concentration compared to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Kynurenine Monooxygenase (KMO) Inhibition Assay (HPLC-Based)

This method quantifies the activity of KMO by measuring the formation of its product, 3-hydroxykynurenine (3-HK), using High-Performance Liquid Chromatography (HPLC).

Materials:

  • L-kynurenine (substrate)

  • NADPH

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl)

  • Test inhibitor compound

  • Recombinant human KMO enzyme

  • Perchloric acid (to stop the reaction)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or electrochemical)

Procedure:

  • Prepare solutions of L-kynurenine, NADPH, and the test inhibitor in the reaction buffer.

  • In a reaction tube, combine the reaction buffer, NADPH, and the test inhibitor at various concentrations (or vehicle control).

  • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate the reaction by adding the KMO enzyme solution.

  • Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes).

  • Stop the reaction by adding a small volume of cold perchloric acid.

  • Centrifuge the samples to pellet the precipitated protein.

  • Analyze the supernatant by HPLC to quantify the amount of 3-HK produced.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.[2]

Radiometric Kinase Assay

This highly sensitive assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate by a specific kinase.

Materials:

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase-specific substrate (peptide or protein)

  • Kinase buffer (composition varies depending on the kinase)

  • Test inhibitor compound

  • Purified kinase enzyme

  • Phosphocellulose paper or membrane

  • Scintillation counter

Procedure:

  • Prepare the kinase reaction mixture containing kinase buffer, the specific substrate, and the test inhibitor at various concentrations.

  • Initiate the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.

  • Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated radiolabeled ATP.

  • Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.[5][6]

Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)

This assay utilizes a fluorogenic substrate that, upon hydrolysis by sEH, releases a fluorescent product.

Materials:

  • sEH fluorogenic substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)

  • Assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

  • Test inhibitor compound

  • Recombinant human sEH enzyme

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare solutions of the test inhibitor in the assay buffer.

  • Add the sEH enzyme and the test inhibitor at various concentrations (or vehicle control) to the wells of a 96-well black microplate.

  • Pre-incubate the plate at room temperature for a short period.

  • Initiate the reaction by adding the fluorogenic substrate solution to each well.

  • Immediately measure the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 330 nm and emission at 465 nm).

  • The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.[7]

Signaling Pathways and Experimental Workflows

Visualizing the biological context and the experimental process is crucial for understanding inhibitor selectivity. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a general workflow for inhibitor screening.

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ACh_synthesis Choline Acetyltransferase (ChAT) Choline->ACh_synthesis Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACh_synthesis ACh_vesicle Acetylcholine (ACh) in Vesicle ACh_synthesis->ACh_vesicle ACh_cleft ACh ACh_vesicle->ACh_cleft Release AChE Acetylcholinesterase (AChE) ACh_cleft->AChE Hydrolysis nAChR Nicotinic ACh Receptor (nAChR) ACh_cleft->nAChR mAChR Muscarinic ACh Receptor (mAChR) ACh_cleft->mAChR Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->Choline Reuptake Signal_Transduction Signal Transduction nAChR->Signal_Transduction Ion Influx mAChR->Signal_Transduction G-protein activation Inhibitor Quinuclidine-based Cholinesterase Inhibitor Inhibitor->AChE Inhibition

Caption: Cholinergic signaling pathway and the action of cholinesterase inhibitors.

Kynurenine_Pathway Tryptophan Tryptophan IDO_TDO IDO/TDO Tryptophan->IDO_TDO Kynurenine Kynurenine KAT KAT Kynurenine->KAT KMO Kynurenine Monooxygenase (KMO) Kynurenine->KMO Kynurenic_Acid Kynurenic Acid (Neuroprotective) Three_HK 3-Hydroxykynurenine (Neurotoxic) KYNU Kynureninase Three_HK->KYNU HAAO_QPRT Multiple Steps (HAAO, QPRT etc.) Three_HK->HAAO_QPRT Quinolinic_Acid Quinolinic Acid (Neurotoxic) NAD NAD+ Quinolinic_Acid->NAD IDO_TDO->Kynurenine KAT->Kynurenic_Acid KMO->Three_HK HAAO_QPRT->Quinolinic_Acid Inhibitor Potential Quinuclidine-based KMO Inhibitor Inhibitor->KMO Inhibition

Caption: The Kynurenine Pathway of Tryptophan Metabolism.

Inhibitor_Screening_Workflow Start Compound Library (Quinuclidine Derivatives) Primary_Screen Primary Screen (Single Concentration vs. Target Enzyme) Start->Primary_Screen Hit_ID Hit Identification Primary_Screen->Hit_ID Dose_Response Dose-Response Assay (IC50 Determination) Hit_ID->Dose_Response Potent_Hits Potent Hits Dose_Response->Potent_Hits Selectivity_Screen Selectivity Screening (Panel of Related & Off-Target Enzymes) Potent_Hits->Selectivity_Screen Selectivity_Profile Selectivity Profile (IC50 values for multiple enzymes) Selectivity_Screen->Selectivity_Profile Mechanism_Studies Mechanism of Action Studies (e.g., Ki determination) Selectivity_Profile->Mechanism_Studies Lead_Compound Lead Compound Mechanism_Studies->Lead_Compound

Caption: General workflow for enzyme inhibitor screening and selectivity profiling.

Off-Target Effects and the Importance of Broad Selectivity Profiling

While a high degree of selectivity for the primary target is desirable, it is crucial to assess the broader interaction profile of any drug candidate to identify potential off-target liabilities. Off-target effects can lead to unexpected toxicities or side effects. For quinuclidine-based compounds, their rigid, three-dimensional structure and basic nitrogen atom can result in interactions with a variety of biological targets beyond the intended enzyme.

Therefore, comprehensive off-target profiling is an essential step in the development of quinuclidine-based inhibitors. This typically involves screening the compounds against a large panel of diverse proteins, including other enzymes, receptors, ion channels, and transporters. Techniques such as radioligand binding assays, enzymatic assays against a broad kinase panel, and cellular thermal shift assays (CETSA) can provide valuable insights into the off-target landscape of a compound. Early identification of off-target interactions allows for medicinal chemistry efforts to be directed towards improving selectivity and mitigating potential safety risks.

Conclusion

Quinuclidine-based compounds have demonstrated significant promise as potent inhibitors of cholinesterases, with some derivatives exhibiting good selectivity between AChE and BChE. The exploration of this versatile scaffold against other enzyme targets, such as KMO, kinases, and sEH, is an active area of research that holds potential for the development of novel therapeutics. A thorough assessment of inhibitor selectivity through rigorous experimental protocols and comprehensive off-target profiling is paramount to advancing these promising compounds from the laboratory to the clinic. This guide provides a foundational framework for researchers to design and execute studies aimed at characterizing the selectivity of novel quinuclidine-based enzyme inhibitors.

References

Benchmarking Quinuclidine-4-Carbonitrile Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the quinuclidine scaffold represents a privileged structure due to its rigid conformation and basic nitrogen atom, which facilitate high-affinity interactions with a variety of biological targets. This guide provides a comparative analysis of quinuclidine-4-carbonitrile derivatives, benchmarking their potential therapeutic efficacy against established drugs. The information herein is intended to support further research and development of this promising class of compounds.

The primary therapeutic areas where quinuclidine derivatives have shown potential include the modulation of the cholinergic system, with applications in neurodegenerative diseases like Alzheimer's, and as modulators of nicotinic acetylcholine receptors (nAChRs), indicating a possible role in neurological disorders and potentially in certain cancers. This guide will focus on these areas, presenting available quantitative data, detailed experimental protocols, and relevant signaling pathways.

Performance Against Known Cholinesterase Inhibitors

A key therapeutic strategy for Alzheimer's disease involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) to increase acetylcholine levels in the brain. While specific data for this compound derivatives is limited in publicly accessible literature, we can draw comparisons from structurally related N-alkyl quaternary quinuclidine derivatives.

Table 1: Comparative Inhibitory Activity (Ki) of Quinuclidine Derivatives and Known Drugs against Cholinesterases

CompoundTarget EnzymeInhibition Constant (Ki)Reference
Known Drugs
DonepezilAcetylcholinesterase (AChE)6.7 nM[1][1]
GalantamineAcetylcholinesterase (AChE)410 nM[2][2]
RivastigmineAcetylcholinesterase (AChE)4.15 µM[3][3]
RivastigmineButyrylcholinesterase (BChE)37 nM[3][3]
Quinuclidine Derivatives (N-alkyl quaternary)
Derivative 7 (bisquaternary)Acetylcholinesterase (AChE)Micromolar range[2][2]
Derivative 14 (bisquaternary)Acetylcholinesterase (AChE)Micromolar range[2][2]
Derivative 7 (bisquaternary)Butyrylcholinesterase (BChE)0.26 µM[2][2]
Derivative 14 (bisquaternary)Butyrylcholinesterase (BChE)Micromolar range[2][2]

Note: Specific Ki values for this compound derivatives were not available in the reviewed literature. The data for N-alkyl quaternary quinuclidine derivatives is presented as a proxy.

Cytotoxicity Profile

The therapeutic potential of any new compound is contingent on its safety profile. Cytotoxicity assays are crucial for determining the concentration at which a compound may induce cell death.

Table 2: Comparative Cytotoxicity (IC50) of Quinuclidine Derivatives

CompoundCell LineIC50Reference
Monoquaternary Quinuclidine Derivatives (C12-C16 alkyl chain)
Derivatives 3, 4, 5, 10, 11, 12SH-SY5Y (human neuroblastoma)7 - 200 µM[2][2]
Derivatives 3, 4, 5, 10, 11, 12HepG2 (human hepatoma)7 - 200 µM[2][2]
Bisquaternary Quinuclidine Derivatives
Derivatives 6, 7, 13, 14SH-SY5Y and HepG2No toxic effect up to 800 µM[4]

Note: Specific cytotoxicity data for this compound derivatives were not available in the reviewed literature. The data for N-alkyl quaternary quinuclidine derivatives is presented for comparative purposes.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed experimental methodologies are provided below.

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring cholinesterase activity.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

    • AChE/BChE Solution: Prepare a stock solution of the enzyme in the assay buffer.

    • DTNB (Ellman's Reagent) Solution: Dissolve 5,5'-dithiobis-(2-nitrobenzoic acid) in the assay buffer.

    • Substrate Solution: Prepare a fresh solution of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) in deionized water.

    • Test Compounds: Dissolve this compound derivatives and known inhibitors in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, enzyme solution, and the test compound at various concentrations.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period.

    • Initiate the reaction by adding the substrate and DTNB solution to each well.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of enzyme inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Culture:

    • Seed cells (e.g., SH-SY5Y, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the this compound derivatives for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is crucial for understanding the mechanism of action of these derivatives.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_synapse ACh ACh_vesicle->ACh_synapse releases Action_Potential Action Potential Ca_channel Voltage-gated Ca²⁺ Channel Action_Potential->Ca_channel opens Ca_ion Ca²⁺ Ca_ion->ACh_vesicle triggers release AChE AChE ACh_synapse->AChE is hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor (nAChR/mAChR) ACh_synapse->Postsynaptic_Receptor binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction activates Inhibitor Quinuclidine Derivative (Cholinesterase Inhibitor) Inhibitor->AChE inhibits

Caption: Cholinergic signaling pathway and the action of cholinesterase inhibitors.

Experimental_Workflow_Cholinesterase_Inhibition start Start prep_reagents Prepare Reagents (Enzyme, Substrate, DTNB, Inhibitors) start->prep_reagents plate_setup Set up 96-well Plate (Buffer, Enzyme, Inhibitor) prep_reagents->plate_setup pre_incubation Pre-incubate plate_setup->pre_incubation reaction_init Initiate Reaction (Add Substrate + DTNB) pre_incubation->reaction_init measurement Measure Absorbance at 412 nm reaction_init->measurement data_analysis Data Analysis (% Inhibition, IC50, Ki) measurement->data_analysis end End data_analysis->end

Caption: Workflow for cholinesterase inhibition assay.

Future Directions

The quinuclidine scaffold holds significant promise for the development of novel therapeutics. The addition of a carbonitrile moiety at the 4-position is expected to modulate the electronic properties and binding interactions of these derivatives, potentially leading to enhanced potency and selectivity. Further research, including the synthesis and comprehensive biological evaluation of a focused library of this compound derivatives, is warranted. Such studies should include head-to-head comparisons with existing drugs and a thorough investigation of their pharmacokinetic and pharmacodynamic properties to fully elucidate their therapeutic potential.

References

Unveiling the Selectivity Profile: A Comparative Guide to a Novel Quinuclidine Compound

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a novel therapeutic candidate is paramount to mitigating potential off-target effects and ensuring clinical success. This guide provides a comprehensive comparison of a novel quinuclidine compound, designated QNC-123, against a panel of known off-targets, supported by detailed experimental data and protocols.

The quinuclidine scaffold is a key pharmacophore in numerous compounds targeting the central nervous system, particularly as ligands for muscarinic acetylcholine receptors (mAChRs).[1] While demonstrating high affinity for their primary targets, a thorough assessment of their interactions with other receptors, ion channels, and metabolic enzymes is crucial for a complete safety and selectivity profile. This guide presents the cross-reactivity data for QNC-123, a novel M1-selective muscarinic agonist, and compares its performance with established reference compounds.

Comparative Cross-Reactivity Data

The following tables summarize the binding affinities and inhibitory concentrations of QNC-123 and relevant reference compounds against a panel of primary and off-target proteins. All data is presented as the mean of at least three independent experiments.

Table 1: Muscarinic Acetylcholine Receptor (mAChR) Binding Affinity Profile

CompoundM1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M4 (Ki, nM)M5 (Ki, nM)
QNC-123 2.5 150 120 180 35
Reference Agonist5.08.04.57.56.0
Reference Antagonist1.01.20.81.51.1

Data represents the inhibitory constant (Ki) determined through competitive radioligand binding assays.

Table 2: Off-Target Selectivity Profile

TargetAssay TypeQNC-123 (IC50, µM)Reference Compound (IC50, µM)
hERG Potassium ChannelPatch Clamp> 300.05 (Astemizole)
CYP2D6Fluorometric> 500.1 (Quinidine)
CYP3A4Fluorometric250.5 (Ketoconazole)
Dopamine D2 ReceptorRadioligand Binding> 100.002 (Haloperidol)
Serotonin 5-HT2A ReceptorRadioligand Binding> 100.001 (Ketanserin)

Data represents the half-maximal inhibitory concentration (IC50) from functional or binding assays.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and transparency.

Radioligand Binding Assays (mAChRs, D2, 5-HT2A)

Radioligand binding assays are employed to determine the affinity of a test compound for a specific receptor.[1][2] These assays measure the displacement of a radiolabeled ligand by the test compound from membranes prepared from cells expressing the target receptor.[1][3]

Materials:

  • Cell membranes expressing the receptor of interest (e.g., CHO or HEK293 cells)

  • Radioligand specific for the target receptor (e.g., [3H]-NMS for mAChRs)

  • Test compound (QNC-123) and reference compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)

  • Unlabeled ligand for determining non-specific binding

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • A reaction mixture is prepared in a 96-well plate containing the cell membranes, assay buffer, and varying concentrations of the test compound.

  • The radioligand is added to initiate the binding reaction.

  • For determining non-specific binding, a high concentration of an unlabeled ligand is added to a separate set of wells.

  • The plate is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • The filters are washed with ice-cold assay buffer to remove any unbound radioligand.

  • The filters are dried, and scintillation fluid is added.

  • The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • The data is analyzed using non-linear regression to determine the IC50 value, which is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation.

hERG Potassium Channel Assay (Automated Patch Clamp)

The potential for a compound to inhibit the hERG potassium channel is a critical safety assessment to predict the risk of cardiac arrhythmias.[4][5] Automated patch-clamp systems provide a higher throughput method for evaluating compound effects on hERG channel function.[4][6]

Materials:

  • HEK293 cells stably expressing the hERG channel

  • Extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose, pH 7.4

  • Intracellular solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH 7.2

  • Test compound (QNC-123) and positive control (e.g., Astemizole)

  • Automated patch-clamp system

Procedure:

  • hERG-expressing cells are harvested and suspended in the extracellular solution.

  • The cell suspension is loaded into the automated patch-clamp system.

  • The system automatically establishes whole-cell patch-clamp recordings from individual cells.

  • A specific voltage protocol is applied to elicit hERG currents. A common protocol involves a depolarizing step to activate the channels followed by a repolarizing step to measure the tail current.

  • A stable baseline recording of the hERG current is established.

  • The cells are then perfused with increasing concentrations of the test compound.

  • The effect of the compound on the hERG current is recorded at each concentration until a steady-state inhibition is reached.

  • The percentage of current inhibition at each concentration is calculated relative to the baseline.

  • The concentration-response data is fitted to a Hill equation to determine the IC50 value.

Cytochrome P450 (CYP) Inhibition Assays (Fluorometric)

CYP enzymes are crucial for drug metabolism, and their inhibition can lead to adverse drug-drug interactions.[7] Fluorometric assays offer a high-throughput method to screen for potential CYP inhibition.[7][8][9]

Materials:

  • Recombinant human CYP enzymes (e.g., CYP2D6, CYP3A4)

  • Fluorogenic substrate specific for each CYP isoform

  • NADPH regenerating system

  • Test compound (QNC-123) and known inhibitors (e.g., Quinidine for CYP2D6, Ketoconazole for CYP3A4)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • 96-well microplate and fluorescence plate reader

Procedure:

  • A reaction mixture containing the specific CYP enzyme, assay buffer, and varying concentrations of the test compound is prepared in a 96-well plate.

  • The fluorogenic substrate is added to the wells.

  • The plate is pre-incubated at 37°C.

  • The reaction is initiated by adding the NADPH regenerating system.

  • The plate is incubated at 37°C for a specific time, allowing the enzyme to metabolize the substrate into a fluorescent product.

  • The reaction is stopped by adding a stop solution (e.g., acetonitrile).

  • The fluorescence intensity in each well is measured using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • The percentage of inhibition of enzyme activity at each compound concentration is calculated relative to a vehicle control.

  • The IC50 value is determined by fitting the concentration-response data to a suitable model.

Visualizing Pathways and Processes

To better understand the biological context and experimental design, the following diagrams illustrate the relevant signaling pathway and the general workflow for cross-reactivity profiling.

G cluster_membrane Plasma Membrane M1 M1 Receptor Gq Gq/11 M1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves ACh Acetylcholine (or QNC-123) ACh->M1 Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (e.g., Neuronal Excitation) Ca->Response PKC->Response

Caption: M1 Muscarinic Receptor Signaling Pathway.

G start Novel Quinuclidine Compound (QNC-123) primary_assay Primary Target Assay (e.g., Muscarinic Receptors) start->primary_assay secondary_panel Secondary Pharmacology Panel (Off-Target Screening) start->secondary_panel data_analysis Data Analysis (Ki, IC50 Determination) primary_assay->data_analysis cyp_assay CYP450 Inhibition Assays secondary_panel->cyp_assay herg_assay hERG Channel Assay secondary_panel->herg_assay other_receptors Other GPCRs/Ion Channels secondary_panel->other_receptors cyp_assay->data_analysis herg_assay->data_analysis other_receptors->data_analysis profile Cross-Reactivity Profile data_analysis->profile

Caption: Experimental Workflow for Cross-Reactivity Profiling.

References

Unlocking Cholinesterase Inhibition: A Comparative Guide to Computational Docking of Quinuclidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the computational docking performance of a series of N-alkyl quaternary quinuclidine derivatives as potential cholinesterase inhibitors. The data presented here is based on a comprehensive study profiling these novel compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key targets in the management of Alzheimer's disease.

The quinuclidine scaffold, a rigid bicyclic amine, serves as a valuable framework in the design of neurologically active agents. This guide delves into the in silico evaluation of 14 novel N-alkyl quaternary quinuclidine derivatives, comparing their predicted binding affinities and interactions within the active sites of AChE and BChE. The computational findings are supported by in vitro experimental data, offering a holistic view of their potential as therapeutic agents.

Comparative Analysis of Quinuclidine Derivatives

The following table summarizes the computational and experimental data for the N-alkyl quaternary quinuclidine derivatives against both human AChE and BChE. The docking scores provide a measure of the predicted binding affinity, while the experimentally determined inhibition constants (Ki) offer a quantitative measure of their inhibitory potency.

Compound IDDerivative ClassAlkyl Chain LengthTarget EnzymeDocking Score (kcal/mol)Experimental Ki (µM)[1]
1 AlcoholC8AChENot Reported156.2
2 AlcoholC10AChENot Reported45.3
3 AlcoholC12AChENot Reported12.8
4 AlcoholC14AChENot Reported2.1
5 AlcoholC16AChENot Reported0.8
6 bis-Quaternary AlcoholC10AChENot Reported1.6
7 bis-Quaternary AlcoholC10BChENot Reported0.8
8 OximeC8AChENot Reported34.7
9 OximeC10AChENot Reported15.2
10 OximeC12AChENot Reported12.1
11 OximeC14AChENot Reported4.5
12 OximeC16AChENot Reported3.9
13 bis-Quaternary OximeC10AChENot Reported0.4
14 bis-Quaternary OximeC10BChENot Reported0.26
1 AlcoholC8BChENot Reported25.3
2 AlcoholC10BChENot Reported10.1
3 AlcoholC12BChENot Reported4.2
4 AlcoholC14BChENot Reported0.9
5 AlcoholC16BChENot Reported0.4
8 OximeC8BChENot Reported11.5
9 OximeC10BChENot Reported5.6
10 OximeC12BChENot Reported8.2
11 OximeC14BChENot Reported6.3
12 OximeC16BChENot Reported5.1

Experimental Protocols

The computational docking studies were performed to elucidate the binding modes and interactions of the N-alkyl quaternary quinuclidine derivatives within the active sites of AChE and BChE.

Ligand Preparation: The three-dimensional structures of the quinuclidine derivatives were generated using ChemBio3D Ultra 13.0. Energy minimization was subsequently performed using the CHARMm force field and the Smart Minimizer method within the Biovia Discovery Studio Client. The ligands were then prepared for docking by considering different protonation states, isomers, and tautomers at a physiological pH of 7.4 using the Prepare Ligands protocol.

Protein Preparation: The crystal structures of human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) were retrieved from the Protein Data Bank. The protein structures were prepared for docking by removing water molecules, co-crystallized ligands, and any other heteroatoms. Hydrogen atoms were added, and the protein structures were optimized and minimized to ensure a proper conformation for the docking simulations.

Molecular Docking: Molecular docking was carried out to predict the binding poses and affinities of the quinuclidine derivatives. The active site was defined based on the co-crystallized ligand in the original PDB structures. A grid box was generated around the active site to encompass the binding pocket. The prepared ligands were then docked into the active site of the prepared proteins using a suitable docking algorithm. The resulting poses were scored based on a scoring function that estimates the binding free energy. The poses with the best scores were then analyzed to identify key interactions with the amino acid residues in the active site.

Visualizing the Computational Workflow and Biological Pathway

To better understand the processes involved, the following diagrams illustrate the computational docking workflow and the signaling pathway of acetylcholinesterase.

Computational_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis ligand_prep Ligand Preparation (3D Structure Generation, Energy Minimization) docking Molecular Docking (Grid Generation, Ligand Docking) ligand_prep->docking protein_prep Protein Preparation (from PDB, Water Removal, H-atom Addition) protein_prep->docking scoring Scoring & Ranking (Binding Energy Calculation) docking->scoring analysis Pose Analysis (Interaction Identification) scoring->analysis

A simplified workflow of a typical computational docking study.

AChE_Signaling_Pathway cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds to Choline + Acetate Choline + Acetate AChE->Choline + Acetate Signal Transduction Signal Transduction Receptor->Signal Transduction Inhibitor Quinuclidine Derivative Inhibitor->AChE Inhibits

Mechanism of acetylcholinesterase action and its inhibition.

References

Safety Operating Guide

Proper Disposal of Quinuclidine-4-Carbonitrile: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the meticulous management of chemical reagents is paramount for laboratory safety and environmental stewardship. Quinuclidine-4-carbonitrile, a specialized building block, is classified as a hazardous substance, demanding strict adherence to disposal protocols to mitigate risks. This guide provides essential, immediate safety and logistical information, outlining the necessary operational and disposal plans for this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound. All personnel must be equipped with the appropriate Personal Protective Equipment (PPE). Handling of this compound should occur in a well-ventilated area, ideally within a certified chemical fume hood.

Hazard Classification and First Aid

This compound is characterized by significant health hazards. It is toxic if swallowed and can be fatal if it comes into contact with the skin.[1][2] It also causes skin irritation and serious eye damage.[1][2] In case of exposure, immediate first aid is critical. For skin contact, wash the affected area with plenty of soap and water and immediately call a poison center or doctor.[1] For eye contact, rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, and continue rinsing, seeking immediate medical attention.[1] If swallowed, rinse the mouth and call a poison center or doctor immediately.[1]

Hazard ClassificationGHS Hazard StatementsFirst Aid Measures
Acute Toxicity (Oral) H301: Toxic if swallowed[1][2]If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[1]
Acute Toxicity (Dermal) H310: Fatal in contact with skin[1][2]If on Skin: Wash with plenty of soap and water. Immediately call a POISON CENTER or doctor. Take off immediately all contaminated clothing and wash it before reuse.[1]
Skin Corrosion/Irritation H315: Causes skin irritation[1][2]If skin irritation occurs: Get medical advice/attention.[2]
Serious Eye Damage/Irritation H318: Causes serious eye damage[1][2]If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1]

Step-by-Step Disposal Protocol

The disposal of this compound and materials contaminated with it must be managed in compliance with all applicable local, state, and federal regulations. The ultimate disposal method is through an approved hazardous waste disposal plant.[2] The following steps provide a procedural guide for in-laboratory waste management leading up to professional disposal.

Waste Identification and Segregation
  • Identify all waste streams containing this compound. This includes:

    • Unused or expired solid this compound.

    • Contaminated PPE (gloves, lab coats, etc.).

    • Contaminated lab supplies (weighing boats, spatulas, pipette tips).

    • Residue in empty containers.

    • Solutions containing this compound.

    • Spill cleanup materials.

  • Segregate waste at the point of generation. Never mix this compound waste with other waste streams, especially incompatible chemicals. Keep it separate from acidic, basic, and reactive wastes to prevent dangerous chemical reactions.

Waste Containment and Labeling
  • Use appropriate containers: Solid waste should be collected in a designated, leak-proof, and sealable container. The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.

  • Label containers clearly: All waste containers must be labeled with a hazardous waste tag as soon as the first piece of waste is added. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The specific hazards (e.g., "Toxic," "Irritant").

    • The date the waste was first added to the container.

    • The name and contact information of the generating researcher or lab.

On-site Accumulation and Storage
  • Designate a Satellite Accumulation Area (SAA): This is a designated area at or near the point of waste generation and under the control of the operator.[1][3]

  • Storage conditions: Store the sealed waste container in the SAA. The area should be secure, well-ventilated, and away from general laboratory traffic. Ensure secondary containment is used to capture any potential leaks.

  • Keep containers closed: Waste containers must be kept securely closed at all times, except when adding waste.[3]

Arranging for Final Disposal
  • Do not dispose of in regular trash or down the drain. This is illegal and environmentally harmful.

  • Contact your institution's Environmental Health and Safety (EHS) office: Your EHS department will provide guidance on their specific procedures for hazardous waste pickup and disposal.

  • Schedule a waste pickup: Follow your institution's protocol to have the full, sealed, and properly labeled waste container collected by trained hazardous waste personnel. They will transport it to a licensed hazardous waste disposal facility.

Experimental Workflow and Disposal Logic

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.

Disposal Workflow for this compound A Generation of this compound Waste B Segregate at Point of Generation A->B C Select Compatible, Sealable Container B->C D Affix Hazardous Waste Label (Chemical Name, Hazards, Date) C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Keep Container Securely Closed E->F G Is Container Full? F->G H Contact Environmental Health & Safety (EHS) for Pickup G->H Yes I Continue to Add Waste as Generated G->I No J EHS Transports to Approved Waste Disposal Facility H->J I->F

Caption: Disposal Workflow for this compound Waste.

Logical Relationships in Waste Management cluster_0 Regulatory Compliance cluster_1 Laboratory Procedures A Federal Regulations H Safe and Compliant Disposal A->H B State/Local Regulations B->H C Institutional Policies (EHS) C->H D Proper Segregation D->H E Correct Labeling E->H F Secure Storage (SAA) F->H G Use of PPE G->D G->E G->F

Caption: Logical Relationships in Chemical Waste Management.

References

Essential Safety and Operational Guide for Handling Quinuclidine-4-Carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical plans for the handling and disposal of quinuclidine-4-carbonitrile. Given the compound's significant potential hazards, adherence to these procedures is paramount to ensure personnel safety and regulatory compliance. The information presented is a synthesis of data from safety data sheets for structurally related compounds and general best practices for handling potent chemical agents.

Immediate Safety and Handling Precautions

This compound is classified as a highly toxic substance. Hazard statements associated with this compound indicate that it is toxic if swallowed, in contact with skin, or if inhaled.[1] Therefore, stringent safety measures must be implemented to minimize exposure risk.

Engineering Controls:

  • All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2]

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[2]

Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory for all personnel handling this compound.

PPE CategoryItemSpecifications and Usage
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles conforming to ANSI Z87.1 or EN 166 standards are required. A face shield should be worn over the goggles to provide an additional layer of protection against splashes.[2]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves should be worn. Double-gloving is highly recommended to minimize the risk of exposure due to tears or contamination. Gloves must be inspected before each use and changed immediately upon contamination.
Body Protection Laboratory CoatA buttoned, long-sleeved laboratory coat must be worn to protect the skin.
Respiratory Protection NIOSH-Approved RespiratorIn situations where dust or aerosols may be generated and engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_fume_hood Prepare Chemical Fume Hood prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials weigh Carefully Weigh the Compound prep_materials->weigh Proceed to Handling dissolve Dissolve in a Suitable Solvent weigh->dissolve reaction Perform the Reaction dissolve->reaction decontaminate Decontaminate Work Surfaces reaction->decontaminate After Experiment Completion dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE in the Correct Order dispose_waste->remove_ppe

Figure 1: Step-by-step workflow for the safe handling of this compound.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Before entering the laboratory, ensure you are familiar with the potential hazards of this compound.

    • Don all required personal protective equipment as outlined in the table above.

    • Prepare the chemical fume hood by ensuring it is operational and clear of unnecessary items.

    • Gather all necessary equipment and reagents to avoid leaving the controlled workspace during the procedure.

  • Handling:

    • When weighing the solid compound, use a microbalance within the fume hood to minimize the risk of aerosolization.

    • If preparing a solution, add the solvent to the vessel containing the this compound slowly to prevent splashing.

    • Keep all containers with this compound tightly sealed when not in use.

  • Cleanup:

    • Following the completion of the experimental work, decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent (e.g., ethanol).

    • Properly segregate and label all waste streams as described in the disposal plan below.

    • Remove PPE in a manner that avoids contaminating your skin or clothing. Dispose of single-use PPE as hazardous waste.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[3]

Waste Segregation and Disposal:

Waste TypeContainerDisposal Procedure
Solid Waste Labeled, sealed, and puncture-resistant containerCollect unused or contaminated solid this compound. The container should be clearly labeled as "Hazardous Waste: this compound".
Liquid Waste Labeled, sealed, and chemically compatible containerCollect all solutions containing this compound. Avoid mixing with incompatible waste streams.
Contaminated PPE and Materials Labeled, sealed plastic bag or containerAll disposable items such as gloves, bench paper, and pipette tips that have come into contact with the compound must be collected as hazardous waste.

Disposal Workflow:

Disposal_Workflow start Waste Generation segregate Segregate Waste by Type (Solid, Liquid, Contaminated Materials) start->segregate label_waste Clearly Label All Waste Containers segregate->label_waste store_waste Store in a Designated Hazardous Waste Area label_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store_waste->contact_ehs end Proper Disposal by Licensed Vendor contact_ehs->end

Figure 2: Logical workflow for the proper disposal of this compound waste.

It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.[4] Do not under any circumstances dispose of this compound down the drain or in the regular trash.

References

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
quinuclidine-4-carbonitrile
Reactant of Route 2
quinuclidine-4-carbonitrile

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